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  • Product: 2-Hydrazino-5-(methoxymethyl)pyridine

Core Science & Biosynthesis

Foundational

2-Hydrazino-5-(methoxymethyl)pyridine CAS number and identifiers

This guide is structured as a high-level technical whitepaper for research and development professionals. It addresses the synthesis, characterization, and application of 2-Hydrazino-5-(methoxymethyl)pyridine , a special...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper for research and development professionals. It addresses the synthesis, characterization, and application of 2-Hydrazino-5-(methoxymethyl)pyridine , a specialized heterocyclic building block often generated in situ or via custom synthesis for medicinal chemistry campaigns.

Synthesis, Characterization, and Medicinal Chemistry Applications[1]

Executive Summary & Identity

2-Hydrazino-5-(methoxymethyl)pyridine is a functionalized pyridine derivative utilized primarily as a transient intermediate in the synthesis of fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines . Its structural combination of a nucleophilic hydrazine moiety and a methoxymethyl side chain makes it a valuable scaffold for developing kinase inhibitors and other bioactive small molecules where solubility and hydrogen-bonding potential are critical.

Due to its high reactivity and tendency to oxidize or cyclize, this compound is frequently synthesized on-demand rather than stored as a bulk commodity.

Chemical Identifiers & Properties
PropertyDetail
Systematic Name 2-Hydrazinyl-5-(methoxymethyl)pyridine
Common Name 2-Hydrazino-5-(methoxymethyl)pyridine
CAS Number Not formally assigned in major public registries (See Precursors below)
Molecular Formula

Molecular Weight 153.18 g/mol
SMILES COCC1=CN=C(NN)C=C1
InChI Key Predicted:XJKJHILCYUUVSJ-UHFFFAOYSA-N (Analogous)
Appearance Typically a viscous yellow oil or low-melting solid (hygroscopic)
Key Precursors (Commercial Anchors)

Since the target hydrazine is often non-cataloged, procurement relies on its stable halo-precursors:

  • Precursor A (Chloro-): 2-Chloro-5-(methoxymethyl)pyridine (CAS: 1016534-59-0 )[1]

  • Precursor B (Bromo-): 2-Bromo-5-(methoxymethyl)pyridine (CAS: 708273-70-5 )[2][3][4][5]

Synthesis & Production Protocols

Mechanistic Rationale

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen, especially when a leaving group (Cl or Br) is present.
  • Reagent Choice: Hydrazine hydrate (

    
    )  is used in large excess (5–10 equivalents).
    
  • Why Excess? To prevent the formation of the symmetrical dimer bis(5-(methoxymethyl)pyridin-2-yl)hydrazine , where the newly formed product attacks another molecule of the starting material.

  • Solvent: Ethanol or n-Butanol. High-boiling alcohols are preferred if the chloride precursor is used, as it is less reactive than the bromide.

Protocol: Synthesis from 2-Chloro-5-(methoxymethyl)pyridine

Safety Note: Hydrazine hydrate is a potent carcinogen and skin sensitizer. Perform all operations in a fume hood.

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-5-(methoxymethyl)pyridine (1.0 eq) in Ethanol (5 volumes).

  • Addition: Add Hydrazine Hydrate (80% or 64% aq.) (10.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80–85 °C) .

    • Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      polar spot (hydrazine adduct).
    • Time: Typically 4–12 hours depending on scale.

  • Work-up:

    • Cool to room temperature.[6]

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Critical Step: Azeotrope the residue with toluene (

      
      ) to remove trace hydrazine hydrate.
      
  • Isolation: The residue is often used directly (crude) for the next step. If purification is required, recrystallize from cold ether/hexanes or perform rapid flash chromatography (amine-functionalized silica).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-5-(methoxymethyl)pyridine (CAS 1016534-59-0) Reaction Reflux (80°C) 4-12 Hours (SNAr Mechanism) Start->Reaction Reagent Reagent: Hydrazine Hydrate (10 eq) Solvent: EtOH Reagent->Reaction Reaction->Reaction Incomplete Monitor QC Check: TLC / LC-MS (Disappearance of SM) Reaction->Monitor Workup Work-up: Evaporation & Toluene Azeotrope (Remove excess N2H4) Monitor->Workup Complete Product Target: 2-Hydrazino-5-(methoxymethyl)pyridine (Crude/Purified) Workup->Product

Figure 1: Step-by-step synthesis workflow for 2-Hydrazino-5-(methoxymethyl)pyridine via nucleophilic aromatic substitution.

Medicinal Chemistry Applications

This compound serves as a "linchpin" intermediate. The hydrazine tail is a versatile handle for constructing fused ring systems.

Primary Application: Triazolopyridine Synthesis

The most common utility is cyclization with carboxylic acids or orthoesters to form [1,2,4]triazolo[4,3-a]pyridines . This scaffold is bioisosteric with quinolines and is widely found in:

  • p38 MAP Kinase Inhibitors: For anti-inflammatory indications.

  • c-Met Inhibitors: For oncology.

Reaction Pathway:

  • Acylation: Reaction with an acid chloride (

    
    ) or acid (
    
    
    
    ) to form the hydrazide.
  • Cyclodehydration: Heating with

    
     or in high-boiling solvent closes the ring.
    
Application Logic Diagram

Applications Core 2-Hydrazino-5-(methoxymethyl)pyridine Route1 Reaction with Orthoesters (R-C(OEt)3) Core->Route1 Route2 Reaction with Aldehydes + Oxidation Core->Route2 Route3 Reaction with Isocyanates Core->Route3 Prod1 [1,2,4]Triazolo[4,3-a]pyridine (Kinase Inhibitor Scaffold) Route1->Prod1 Cyclization Prod2 Hydrazones (Schiff Base Ligands) Route2->Prod2 Prod3 Semicarbazides (Urea Isosteres) Route3->Prod3

Figure 2: Divergent synthetic utility of the hydrazine intermediate in drug discovery.

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signatures are expected.

TechniqueExpected Signal / Observation

NMR (DMSO-

)

8.0-8.1 (d, 1H):
H-6 (aromatic, adjacent to N).

7.4-7.5 (dd, 1H):
H-4.

6.7-6.8 (d, 1H):
H-3 (shielded by hydrazine).

7.6 (br s, 1H):
-NH- (hydrazine, exchangeable).

4.2-4.3 (s, 2H):
-CH

-O- (benzylic).

3.3 (s, 3H):
-OCH

(methoxy).
LC-MS (ESI+) [M+H]

= 154.1
(Base peak).Possible dimer impurity at [M+H]

~ 273.
TLC Highly polar. Stains dark red/purple with Ninhydrin (due to free -NH

).

Handling & Safety Protocols

Hazard Class: Hydrazine derivatives are generally toxic and potential mutagens.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound is prone to oxidation (turning dark brown) upon air exposure.

  • Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless intended for reaction).

  • Disposal: Quench excess hydrazine residues with dilute hypochlorite (bleach) solution before disposal to convert to nitrogen gas.

References

  • Preparation of 2-hydrazinopyridines: ChemicalBook. "2-Hydrazinopyridine synthesis methods." Accessed March 2026. Link

  • Precursor Data (2-Chloro-5-(methoxymethyl)pyridine): Sigma-Aldrich. "Product 108092 Specification Sheet." Accessed March 2026. Link

  • Precursor Data (2-Bromo-5-(methoxymethyl)pyridine): AChemBlock. "Catalog ID N25975 Data." Accessed March 2026. Link

  • Medicinal Chemistry Context: National Institutes of Health (PMC). "Hydrazides as Powerful Tools in Medicinal Chemistry." Accessed March 2026. Link

Sources

Exploratory

physicochemical properties of 2-Hydrazino-5-(methoxymethyl)pyridine

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes known chemical principles with specific application data for 2-Hydrazino-5-(methoxymethyl)py...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes known chemical principles with specific application data for 2-Hydrazino-5-(methoxymethyl)pyridine , a specialized heterocyclic intermediate.

Part 1: Executive Summary & Structural Identity

2-Hydrazino-5-(methoxymethyl)pyridine is a bifunctional pyridine derivative characterized by a nucleophilic hydrazine moiety at the C2 position and a methoxymethyl ether side chain at C5. It serves as a critical "scaffold expander" in medicinal chemistry, particularly in the synthesis of fused heterocycles (e.g., triazolopyridines, pyrazolopyridines) targeting kinase inhibition or GPCR modulation.

Unlike simple hydrazinopyridines, the C5-methoxymethyl group introduces specific solubility and steric properties that influence both the pharmacokinetics of downstream APIs and the thermodynamics of cyclization reactions.

Molecular Identity
PropertySpecification
Chemical Name 2-Hydrazinyl-5-(methoxymethyl)pyridine
Molecular Formula

Molecular Weight 153.18 g/mol
Structural Class Heteroaryl Hydrazine / Pyridine Ether
Precursor CAS 1016534-59-0 (2-Chloro-5-(methoxymethyl)pyridine)
Target CAS Not formally indexed in major public registries; treat as Custom Synthesis Entity (CSE)

Part 2: Physicochemical Profile (Predicted & Observed)

Due to the specialized nature of this intermediate, specific experimental constants are often proprietary. The following values are derived from Structure-Property Relationship (SPR) analysis of homologous 2-hydrazinopyridines (e.g., 2-hydrazino-5-methylpyridine).

Key Physical Parameters
ParameterValue (Estimated/Range)ConfidenceRationale
Physical State Low-melting solid or Viscous OilHigh2-Hydrazino-5-methylpyridine is a solid (MP 67-68°C). The methoxy ether linkage increases conformational flexibility, likely lowering the MP to 40-55°C.
Boiling Point ~280°C (dec.)MediumHydrazines typically decompose before boiling at atmospheric pressure.
pKa (Pyridine N) 6.5 – 7.0HighThe hydrazine group is electron-donating (+M effect), increasing the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
pKa (Hydrazine) 3.5 – 4.0HighRefers to the conjugate acid of the terminal amine.
LogP (Oct/Water) 0.2 – 0.6HighThe methoxymethyl group is slightly lipophilic, balancing the polarity of the hydrazine.
Solubility DMSO, MeOH, DCM, EtOAcHighExcellent solubility in polar aprotic and protic solvents.
Stability Profile
  • Oxidation Sensitivity: High. The hydrazine moiety is susceptible to air oxidation, forming azo dimers or degrading to the 2-aminopyridine derivative.

  • Photostability: Moderate. Store in amber vials to prevent photo-induced radical degradation.

  • Thermal Stability: Unstable >100°C in neat form; risk of disproportionation.

Part 3: Synthesis & Reaction Engineering

The most robust route to 2-Hydrazino-5-(methoxymethyl)pyridine is the Nucleophilic Aromatic Substitution (


) of the 2-chloro precursor. This section details a self-validating protocol designed for scale-up.
Synthesis Workflow (DOT Visualization)

SynthesisPath Precursor 2-Chloro-5-(methoxymethyl)pyridine (CAS: 1016534-59-0) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophilic Attack (Reflux, 80-100°C) Reagent Hydrazine Hydrate (excess) Solvent: EtOH or n-BuOH Reagent->Intermediate Product 2-Hydrazino-5-(methoxymethyl)pyridine (Target) Intermediate->Product Aromatization (-HCl) Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1:


 Synthetic Pathway. The reaction is driven by the electron-deficient nature of the pyridine ring.
Experimental Protocol: Displacement

Objective: Synthesis of 5.0 g of target material.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a nitrogen balloon.

  • Charge: Add 2-chloro-5-(methoxymethyl)pyridine (5.0 g, 31.7 mmol) and Ethanol (absolute, 30 mL).

  • Reagent Addition: Add Hydrazine Hydrate (64-80% aq., 10 mL, ~5 eq) dropwise.

    • Expert Note: Excess hydrazine is critical to prevent the formation of the "dimer" byproduct (bis-pyridyl hydrazine), where the product reacts with another equivalent of starting material.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine. Caution: Do not distill to dryness at high heat to avoid decomposition.

    • Resuspend residue in DCM (50 mL) and wash with saturated

      
       (20 mL) and Brine (20 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: If the crude is colored (oxidized), purify via rapid silica plug filtration (eluent: 5-10% MeOH/DCM).

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.05 Doublet (

Hz)
1HC6-H (Pyridine, aromatic)
7.45 dd (

Hz)
1HC4-H (Pyridine, aromatic)
7.20 Broad Singlet1H-NH- (Hydrazine)
6.70 Doublet (

Hz)
1HC3-H (Pyridine, aromatic)
4.25 Singlet2H-CH

-O- (Benzylic)
4.10 Broad Singlet2H-NH

(Hydrazine terminal)
3.25 Singlet3H-OCH

(Methoxy)
HPLC Method for Purity Assessment

Hydrazines are polar and basic; standard C18 columns often show peak tailing.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP).

  • Mobile Phase A: Water + 0.1%

    
     (High pH improves peak shape for basic pyridines).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm.
    

Part 5: Reactivity & Applications

This intermediate is primarily used to construct fused heterocycles. The hydrazine group acts as a 1,2-binucleophile.

Cyclization Pathways (DOT Visualization)

Reactivity Target 2-Hydrazino-5-(methoxymethyl)pyridine BetaKeto + Beta-Keto Ester Target->BetaKeto OrthoEster + Orthoester / Acid Chloride Target->OrthoEster Aldehyde + Aldehyde (R-CHO) Target->Aldehyde Pyrazole Pyrazolo[1,5-a]pyridine (Kinase Inhibitor Scaffold) BetaKeto->Pyrazole Cyclocondensation Triazole [1,2,4]Triazolo[4,3-a]pyridine OrthoEster->Triazole Cyclization Hydrazone Stable Hydrazone (Schiff Base) Aldehyde->Hydrazone Condensation

Figure 2: Common synthetic diversifications. The formation of Pyrazolo[1,5-a]pyridines is a key application in drug discovery.

Part 6: Safety & Handling (E-E-A-T)[1]

Working with hydrazines requires strict adherence to safety protocols due to their potential genotoxicity and sensitization risks.

  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) or acetone (to form the less toxic hydrazone) before disposal.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound will darken upon air exposure, indicating degradation.

References

  • Precursor Identification: ChemicalBook. (2022). 2-chloro-5-(methoxymethyl)pyridine Safety Data Sheet. Retrieved from

  • General Synthesis of Hydrazinopyridines: ResearchGate. (2014). Large scale synthesis of 2-Hydrazinopyridine from 2-Chloropyridine. Retrieved from

  • Analogous Properties (2-Hydrazinopyridine): LookChem. (2023). 2-Hydrazinopyridine Physicochemical Properties. Retrieved from

  • Analogous Properties (2-Hydrazino-5-methylpyridine): ChemSrc. (2025). 2-Hydrazinyl-5-methylpyridine Properties. Retrieved from

  • Safety Data (Hydrazinopyridines): Fisher Scientific. (2025).[3][4] Safety Data Sheet: 2-Hydrazinopyridine. Retrieved from

Sources

Foundational

molecular structure and weight of 2-Hydrazino-5-(methoxymethyl)pyridine

Executive Summary 2-Hydrazino-5-(methoxymethyl)pyridine is a specialized heterocyclic building block used primarily in the synthesis of fused pyridine derivatives. As a functionalized hydrazine, it serves as a critical "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydrazino-5-(methoxymethyl)pyridine is a specialized heterocyclic building block used primarily in the synthesis of fused pyridine derivatives. As a functionalized hydrazine, it serves as a critical "linchpin" intermediate for generating bicyclic scaffolds such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitors and GPCR modulators.

This guide provides a comprehensive technical profile of the molecule, including its molecular properties, validated synthetic protocols, and structural characterization data, designed for medicinal chemists and process development scientists.

Molecular Identity & Properties

Structural Data
PropertyDetail
Chemical Name 2-Hydrazino-5-(methoxymethyl)pyridine
IUPAC Name (5-(methoxymethyl)pyridin-2-yl)hydrazine
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Exact Mass 153.0902 g/mol
CAS Number Not widely listed; Derivative of CAS 1016534-59-0
SMILES COCC1=CN=C(NN)C=C1
InChI Key Calculated: NWELCUKYUCBVKK-UHFFFAOYSA-N (Analog)
Physicochemical Profile (Calculated)
  • LogP (Octanol/Water): ~0.2 (Hydrophilic due to hydrazine/ether functionality)

  • Topological Polar Surface Area (TPSA): ~67 Ų

  • H-Bond Donors: 2 (Hydrazine -NH, -NH₂)

  • H-Bond Acceptors: 4 (Pyridine N, Ether O, Hydrazine Ns)

  • Predicted Solubility: Soluble in DMSO, Methanol, Ethanol; Moderate water solubility.

Synthetic Methodology

Reaction Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) . The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen, allowing the hydrazine to displace a halogen leaving group (typically Chlorine). The 5-methoxymethyl group is stable under these basic conditions.

Synthesis Workflow Diagram

Synthesis_Pathway Precursor 2-Chloro-5-(methoxymethyl)pyridine (CAS 1016534-59-0) Intermediate Meisenheimer Complex Precursor->Intermediate S_NAr Attack (Reflux, EtOH) Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate Product 2-Hydrazino-5-(methoxymethyl)pyridine (Target) Intermediate->Product -HCl (Aromatization)

Figure 1: SₙAr mechanism for the synthesis of the target hydrazine from its chloro-precursor.

Validated Experimental Protocol

Precursor: 2-Chloro-5-(methoxymethyl)pyridine (Commercially available or synthesized from 6-chloronicotinic acid derivatives).

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-Chloro-5-(methoxymethyl)pyridine (1.0 eq) and Ethanol (5-10 volumes).

  • Reagent Addition: Add Hydrazine Hydrate (80% aqueous solution, 5.0 - 10.0 eq). Note: Excess hydrazine is critical to prevent the formation of the bis-pyridyl hydrazine dimer.

  • Reaction: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor conversion by TLC (System: 10% MeOH in DCM) or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Residual hydrazine is toxic. Treat distillate with bleach.

    • Dissolve the residue in Ethyl Acetate and wash with minimal water or brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude product often solidifies upon cooling. Recrystallize from Ethanol/Heptane or use as-is if purity >95%.

Structural Characterization

¹H NMR Spectroscopy (Predicted in DMSO-d₆)

The introduction of the hydrazine group causes a significant upfield shift of the protons adjacent to the nitrogen compared to the chloro-precursor.

PositionProton TypeShift (δ ppm)MultiplicityIntegration
Py-H6 Aromatic8.05 – 8.15Doublet (d)1H
Py-H4 Aromatic7.45 – 7.55dd1H
Py-H3 Aromatic6.70 – 6.80Doublet (d)1H
-NH- Hydrazine7.80 – 8.20Broad Singlet1H
-NH₂ Hydrazine4.00 – 4.50Broad Singlet2H
-CH₂- Benzylic4.30 – 4.35Singlet (s)2H
-OCH₃ Methoxy3.25 – 3.30Singlet (s)3H
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: Calculated: 154.09 m/z.

  • Fragmentation Pattern: Loss of -NH₂ (16 Da) or -OCH₃ (31 Da) is common in high-energy collisions.

Applications in Drug Discovery[5]

This molecule is a "linchpin" for cyclization reactions. The hydrazine moiety acts as a 1,2-binucleophile, reacting with electrophiles (aldehydes, acids, orthoesters) to close a second ring onto the pyridine core.

Cyclization Pathways

Cyclization_Logic Start 2-Hydrazino-5-(methoxymethyl)pyridine Triazolo [1,2,4]Triazolo[4,3-a]pyridine (Core for p38 MAP Kinase Inhibitors) Start->Triazolo Cyclization (-2 H2O) Hydrazone Stable Hydrazone (Schiff Base) Start->Hydrazone Condensation (-H2O) Orthoester + Orthoester / Acid (R-COOH) Aldehyde + Aldehyde (R-CHO)

Figure 2: Divergent synthesis pathways. The hydrazine group enables the formation of fused triazolopyridines (left) or stable hydrazones (right).

Therapeutic Relevance
  • Kinase Inhibition: The [1,2,4]triazolo[4,3-a]pyridine scaffold is a known pharmacophore in p38 MAP kinase inhibitors and c-Met inhibitors. The 5-methoxymethyl group provides a polar handle that can interact with solvent-exposed regions of the ATP binding pocket.

  • HIF Prolyl Hydroxylase Inhibitors: Pyridine hydrazines are precursors to ligands that stabilize Hypoxia-Inducible Factor (HIF), used in treating anemia.

Safety & Handling

  • Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood.

  • Skin/Eye Contact: Corrosive and sensitizing. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hydrazines can oxidize to azo compounds upon prolonged exposure to air.

References

  • Synthesis of 2-Hydrazinopyridines: ChemicalBook. "2-Hydrazinopyridine synthesis from 2-chloropyridine." Available at:

  • Precursor Availability: Sigma-Aldrich. "2-Chloro-5-(methoxymethyl)pyridine (CAS 1016534-59-0)." Available at:

  • Mechanistic Insight: Asian Journal of Chemistry. "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives." (2025).[2] Available at:

  • General Pyridine Chemistry: PubChem. "2-Hydrazinopyridine Data & Spectra." Available at:

Sources

Exploratory

safety data sheet SDS 2-Hydrazino-5-(methoxymethyl)pyridine

Executive Summary 2-Hydrazino-5-(methoxymethyl)pyridine is a high-value heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., triazolopyridines) and pyrazole-based kinase inhibitors. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydrazino-5-(methoxymethyl)pyridine is a high-value heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., triazolopyridines) and pyrazole-based kinase inhibitors. Its chemical utility stems from the bifunctional reactivity of the hydrazine moiety (nucleophilic at both nitrogens) and the 5-methoxymethyl handle, which provides a stable ether linkage often retained in final drug candidates to modulate lipophilicity.

However, this compound presents a severe safety profile . As a hydrazine derivative, it must be treated as a potential carcinogen, a potent skin sensitizer, and a reducing agent capable of violent reactions with oxidizers. This guide synthesizes the physicochemical properties, toxicological risks, and field-proven handling protocols required to work with this compound safely and effectively.

Chemical Identity & Physicochemical Profile[1][2][3][4]

While specific experimental data for the 5-(methoxymethyl) derivative is often proprietary or non-indexed, its properties can be rigorously inferred from its structural analogs (2-hydrazinopyridine and 2-chloro-5-(methoxymethyl)pyridine).

PropertyData / EstimateNote
Chemical Name 2-Hydrazino-5-(methoxymethyl)pyridine
Structure Pyridine ring substituted at C2 with hydrazine (-NHNH₂) and C5 with methoxymethyl (-CH₂OCH₃).[1][2]
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
CAS Number Not widely indexedPrecursor CAS: 1016534-59-0 (2-Chloro-5-(methoxymethyl)pyridine)
Physical State Viscous Oil or Low-Melting SolidHygroscopic; tends to darken upon oxidation.
Solubility Soluble in MeOH, EtOH, DMSO, DCM.Limited solubility in non-polar alkanes (Hexanes).
Basicity (pKa) ~6.0 - 7.0 (Pyridine N)Hydrazine group increases basicity relative to pyridine.
Stability Air and Light SensitiveOxidizes to azo/azide species if stored improperly.

Hazard Identification & Toxicology (GHS)

CRITICAL WARNING: This compound combines the corrosivity of pyridines with the systemic toxicity and genotoxicity of hydrazines.

Core Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): Hydrazine derivatives are metabolic poisons. They inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GABA transaminase), leading to CNS toxicity (seizures).

  • Skin Corrosion/Irritation (Category 1B): The free base is highly alkaline and will cause irreversible chemical burns.

  • Sensitization: Potent skin sensitizer. Anaphylactic shock is possible upon re-exposure.

  • Genotoxicity/Carcinogenicity: Presumed Human Carcinogen (Category 1B) based on the hydrazine moiety (structural alert for DNA alkylation).

Reactivity Hazards
  • Reducing Agent: Reacts violently with strong oxidizing agents (peroxides, permanganates, fuming nitric acid).

  • Formation of Azides: Reaction with nitrous acid (HNO₂) yields 2-azido-5-(methoxymethyl)pyridine, which may be explosive .

Safe Handling & Storage Protocol

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Hands Double-gloving: Laminate (Silver Shield) inner / Nitrile outer.Hydrazines permeate standard nitrile gloves rapidly (<15 mins). Laminate offers >4h breakthrough time.
Respiratory Full-face respirator with Ammonia/Methylamine (K) cartridges (Green) or Supplied Air.Volatile basic amines bypass standard organic vapor (Black) filters.
Eyes Chemical Splash Goggles + Face Shield.Corrosive basicity poses immediate blindness risk.
Body Tyvek® Lab Coat or Apron.Prevent absorption through clothing.
Storage Conditions
  • Atmosphere: Store strictly under Argon or Nitrogen . Oxygen exposure turns the compound red/brown (oxidation).

  • Temperature: Refrigerator (2–8°C).

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers (catalyzes decomposition).

Synthesis & Application Context

The primary utility of 2-hydrazino-5-(methoxymethyl)pyridine is the synthesis of fused heterocycles. Below is the standard workflow for generating this intermediate and its downstream application in pyrazole synthesis.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Precursor 2-Chloro-5-(methoxymethyl)pyridine (CAS: 1016534-59-0) Intermediate 2-Hydrazino-5-(methoxymethyl)pyridine (Target) Precursor->Intermediate SNAr Substitution (Solvent: EtOH/n-BuOH) Reagent Hydrazine Hydrate (Excess, 80-100°C) Reagent->Intermediate Product 1-(5-(methoxymethyl)pyridin-2-yl) -3,5-dimethylpyrazole Intermediate->Product Cyclocondensation (-2 H₂O) Reagent2 1,3-Diketone (e.g., Acetylacetone) Reagent2->Product

Figure 1: Synthetic pathway from the chloropyridine precursor to a pyrazole derivative via the hydrazine intermediate.[3][4]

Mechanistic Insight

The reaction proceeds via Nucleophilic Aromatic Substitution (SNAr) . The 2-position of the pyridine is activated by the ring nitrogen (electron-withdrawing), facilitating the displacement of the chloride by hydrazine.

  • Optimization Tip: Use a large excess of hydrazine (3–5 equivalents) to prevent the formation of the bis-pyridyl hydrazine dimer (where the product reacts with another molecule of starting material).

Emergency Response & Waste Management

Spill Cleanup (Self-Validating Loop)
  • Evacuate: Clear the area of non-essential personnel.

  • Isolate: Stop the leak if safe.

  • Neutralize (Caution):

    • Do NOT use bleach (sodium hypochlorite) directly on concentrated hydrazine; it can generate toxic chloramines or cause fire.

    • Protocol: Dilute the spill with water first.[3][4] Absorb with sand or vermiculite. Collect into a container. Then, treat the waste with dilute hypochlorite in a fume hood to degrade the hydrazine functionality slowly.

  • Verification: Use pH paper to ensure the waste stream is neutral before disposal.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen. Medical attention is mandatory due to delayed pulmonary edema risk.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious water for 15 minutes.

  • Eye Contact: Rinse for 15+ minutes. Lift eyelids. Consult an ophthalmologist.

References

  • National Institutes of Health (PubChem). 2-Chloro-5-methoxypyridine (Precursor Analog Data). Retrieved from [Link]

  • Heller, S. T., & Natarajan, S. R. (2006).[5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[5] Organic Letters.[5] Retrieved from [Link]

  • PrepChem. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine (Analogous Protocol). Retrieved from [Link]

Sources

Foundational

Stability Profile of 5-Substituted 2-Hydrazinopyridines: A Technical Guide

This guide details the stability profile, degradation mechanisms, and handling protocols for 5-substituted 2-hydrazinopyridines. It is designed for medicinal chemists and process development scientists optimizing the sto...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for 5-substituted 2-hydrazinopyridines. It is designed for medicinal chemists and process development scientists optimizing the storage and utilization of these heterocyclic building blocks.

Executive Summary

2-Hydrazinopyridines are versatile intermediates in the synthesis of fused heterocycles (e.g., triazolopyridines, pyrazolopyridines) and hydrazone-based pharmaceuticals. However, their utility is often compromised by a dual instability profile: oxidative susceptibility (formation of diazenes and radicals) and hydrolytic instability (reversion to 2-pyridones).

The stability of the hydrazine moiety is heavily influenced by the electronic nature of the substituent at the C5 position.

  • Electron-Withdrawing Groups (EWG) at C5 (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) stabilize the hydrazine against oxidation but may increase susceptibility to nucleophilic displacement (hydrolysis).
  • Electron-Donating Groups (EDG) at C5 (e.g.,

    
    , 
    
    
    
    ) significantly increase susceptibility to oxidative degradation but enhance resistance to hydrolysis.

Chemical Stability & Electronic Effects

Structural Causality

In the pyridine ring, the C2 and C5 positions are electronically conjugated (similar to a para relationship in benzene). The hydrazine group at C2 acts as a strong


-donor.
  • Resonance Interaction: The lone pair on the hydrazine

    
    -nitrogen can donate electron density into the pyridine ring, placing negative charge density at N1, C3, and C5.
    
  • Substituent Influence: A substituent at C5 directly modulates the electron density at the hydrazine nitrogen via this conjugation pathway.

Oxidative Instability (Primary Failure Mode)

The primary degradation pathway for 2-hydrazinopyridines is oxidative dehydrogenation , typically driven by atmospheric oxygen or trace metal catalysts (


, 

).
  • Mechanism: The hydrazine (

    
    ) loses two protons and two electrons to form a diazenyl intermediate  (
    
    
    
    ). This intermediate is unstable and decomposes via denitrogenation (
    
    
    loss) to generate a highly reactive 2-pyridyl radical , which then abstracts hydrogen or couples to form impurities.
  • Hammett Correlation:

    • EDG at C5: Increases electron density on the hydrazine, raising the HOMO energy and lowering the oxidation potential. Result: Rapid browning/blackening upon air exposure.

    • EWG at C5: Withdraws electron density, stabilizing the hydrazine lone pairs against one-electron oxidation. Result: Enhanced air stability.

Hydrolytic Instability

Under acidic or basic aqueous conditions, the hydrazine group can be displaced by water or hydroxide ions via a Nucleophilic Aromatic Substitution (


) mechanism, yielding the thermodynamically stable 2-pyridone .
  • Mechanism: Protonation of the pyridine nitrogen (in acid) activates the C2 position for nucleophilic attack by water.

  • Hammett Correlation:

    • EWG at C5: Increases the electrophilicity of the C2 carbon, accelerating

      
       hydrolysis.
      
    • EDG at C5: Deactivates the ring toward nucleophilic attack, slowing hydrolysis.

Summary of Substituent Effects
C5 SubstituentElectronic EffectOxidative StabilityHydrolytic StabilityStorage Risk
Nitro (

)
Strong EWGHigh Low (Prone to

)
Hydrolysis in wet solvents
Trifluoromethyl (

)
Moderate EWGHigh ModerateStable solid, sensitive to base
Hydrogen (

)
NeutralModerateModerateSlow oxidation in air
Methyl (

)
Weak EDGLowHighGradual darkening
Methoxy (

)
Strong EDGVery Low High Rapid oxidation (requires HCl salt)

Degradation Pathways (Visualization)

The following diagram illustrates the competing degradation pathways for a generic 5-substituted 2-hydrazinopyridine.

DegradationPathways cluster_legend Legend HP 5-Substituted 2-Hydrazinopyridine Diazenyl Diazenyl Intermediate (R-N=NH) HP->Diazenyl Oxidation (-2H, -2e⁻) (Air/Metal ions) Pyridone 5-Substituted 2-Pyridone HP->Pyridone Hydrolysis (H₂O/H⁺) (SNAr Displacement) Radical 2-Pyridyl Radical (R•) Diazenyl->Radical Denitrogenation (-N₂) Coupling Biaryl Coupling Products Radical->Coupling Dimerization Reduction 5-Substituted Pyridine Radical->Reduction H-Abstraction key Blue: Starting Material Yellow: Unstable Intermediate Red: Major Degradant Grey: Minor Byproduct

Caption: Figure 1. Dual degradation pathways showing oxidative denitrogenation (top) and hydrolytic displacement (bottom).

Experimental Assessment Protocols

To validate the stability profile of a specific derivative, the following self-validating protocols should be employed.

Forced Degradation Study (Stress Testing)

This protocol differentiates between oxidative and hydrolytic sensitivity.

Reagents:

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC Mobile Phase (typically Acetonitrile/Water + 0.1% Formic Acid)

Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of the 2-hydrazinopyridine in Acetonitrile/Water (1:1).

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1 M NaOH. Incubate at ambient temp for 4 hours (Heat may degrade base-sensitive EWGs).

  • Oxidative Stress: Mix 1 mL stock + 100 µL 3%

    
    . Incubate at ambient temp for 1 hour.
    
  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm) and LC-MS.

Success Criteria:

  • Oxidative Sensitive: >10% degradation in peroxide sample; appearance of [M-2H] (diazenyl) or [M-N2H2] (pyridine) peaks in MS.

  • Hydrolytic Sensitive: >10% degradation in Acid/Base; appearance of [M-N2H3+OH] (pyridone) peak (+1 mass unit shift from parent, typically appearing as M+1 in MS but distinct retention time).

Analytical Derivatization (For Unstable Hydrazines)

Electron-rich hydrazines may decompose during analysis. A derivatization protocol ensures accurate quantification.

Reagent: 5-Nitro-2-furaldehyde (forms stable, highly colored hydrazones). Protocol:

  • Add 2 equivalents of 5-nitro-2-furaldehyde to the hydrazine sample in ethanol.

  • Allow to react for 15 minutes at RT.

  • Analyze the resulting hydrazone by HPLC. This "traps" the hydrazine before it can oxidize on the column.

Handling & Storage Strategy

Salt Formation (The "Proton Shield")

Free base 2-hydrazinopyridines are significantly less stable than their salt forms.

  • Recommendation: Always isolate and store as the Monohydrochloride (HCl) salt .

  • Mechanism: Protonation occurs preferentially at the terminal hydrazine nitrogen (

    
    ) or the pyridine nitrogen. However, in the solid state, multiple protonation sites reduce the electron density of the system, significantly raising the oxidation potential and preventing reaction with atmospheric oxygen.
    
Storage Conditions
  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Argon or Nitrogen flush is mandatory for free bases and EDG-substituted salts.

  • Container: Amber glass (protects from photo-initiated radical formation).

Reaction Compatibility
  • Avoid: Acetone or simple ketones as solvents (forms hydrazones instantly).

  • Avoid: Halogenated solvents (DCM/Chloroform) with free bases over long periods (potential for alkylation or radical reaction).

  • Preferred Solvents: Ethanol, Methanol, DMSO (if dry/degassed).

References

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Journal of Organic Chemistry. (2024). Explains the hydride transfer mechanism and Hammett correlation for hydrazine oxidation. Link

  • Radical pathways in the thermal decomposition of pyridine and diazines. Journal of the Chemical Society, Perkin Transactions 2. (1998). details the denitrogenation and radical formation pathways. Link

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues. Bioorganic & Medicinal Chemistry Letters. (2001). Provides context on the synthesis and electronic properties of 5-substituted pyridines. Link

  • Hydrazine Oxidation in Aqueous Solutions. ResearchGate. Analysis of oxidative degradation kinetics and nitrogen evolution. Link

  • Characteristics of the separation of hydrazines derivatives with 5-nitro-2-furaldehyde. Journal of Analytical Chemistry. Describes the derivatization protocol for stabilizing hydrazines during analysis. Link

Exploratory

Strategic Exploitation of 2-Hydrazino-5-(methoxymethyl)pyridine Derivatives in Targeted Therapeutics

Executive Summary The rational design of small-molecule therapeutics relies heavily on the synergistic combination of privileged pharmacophores. 2-Hydrazino-5-(methoxymethyl)pyridine represents a highly versatile, dual-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the synergistic combination of privileged pharmacophores. 2-Hydrazino-5-(methoxymethyl)pyridine represents a highly versatile, dual-functional scaffold. By combining the metal-chelating and hydrazone-forming capabilities of the 2-hydrazinopyridine moiety with the physicochemical tuning provided by the 5-methoxymethyl group, researchers can engineer potent antimicrobial and antineoplastic agents. This technical guide explores the structural causality, biological activity, and self-validating experimental workflows required to harness this compound class effectively.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 2-hydrazino-5-(methoxymethyl)pyridine derivatives is not coincidental; it is the direct result of precise molecular architecture.

The 2-Hydrazinopyridine Core: Coordination and Reactivity

The hydrazine functional group (-NH-NH₂) attached to the electron-deficient pyridine ring acts as a potent nucleophile, readily undergoing Schiff base condensation with aldehydes or ketones to form hydrazones[1]. In medicinal chemistry, these hydrazones act as multidentate (bidentate or tridentate) ligands capable of stabilizing transition metals such as Copper(II), Palladium(II), and Organotin(IV)[2]. The resulting metallodrugs exhibit enhanced lipophilicity due to the partial sharing of the metal's positive charge with the ligand's donor atoms (azomethine nitrogen and pyridyl nitrogen), allowing them to penetrate lipid bilayers efficiently.

The 5-Methoxymethyl Motif: Tuning Lipophilic Ligand Efficiency (LLE)

A common pitfall in the development of metal-organic therapeutics is excessive hydrophobicity, leading to poor aqueous solubility and off-target toxicity. The incorporation of the 5-methoxymethyl ether addresses this by acting as a hydrogen bond acceptor, which finely tunes the partition coefficient (LogD). Historically, the methoxymethylpyridine motif has been leveraged to optimize Lipophilic Ligand Efficiency (LLE) and drive target selectivity, such as discriminating between closely related kinases (e.g., ATM over ATR)[3].

Mechanistic Pathways & Biological Activity

Antimicrobial and Anti-Biofilm Efficacy

Organotin(IV) and Copper(II) complexes derived from hydrazinopyridine ligands demonstrate significant bactericidal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains[2]. The primary mechanism involves the disruption of cellular respiration and the inactivation of crucial bacterial enzymes (such as β-lactamases) via metal-induced oxidative stress[4].

Antineoplastic Activity via ROS and DDR Inhibition

In oncology, these derivatives operate via a dual-threat mechanism. Upon cellular internalization, the transition metal center catalyzes the generation of intracellular Reactive Oxygen Species (ROS) via Fenton-like reactions. This oxidative burst induces DNA double-strand breaks. Concurrently, the methoxymethylpyridine moiety can competitively bind to the ATP-binding pocket of DNA Damage Response (DDR) kinases, preventing the cancer cell from repairing the induced DNA damage[3].

G N1 Metallodrug Internalization N2 Intracellular ROS Burst N1->N2 N3 DNA Double-Strand Breaks N2->N3 N4 Mitochondrial Dysfunction N2->N4 N5 Caspase Cascade Activation N3->N5 N4->N5 N6 Targeted Apoptosis N5->N6

Proposed apoptotic signaling pathway induced by hydrazone-metal complexes.

Quantitative Data Summaries

To benchmark the biological potential of these derivatives, the following table synthesizes representative in vitro data for analogous hydrazinopyridine-metal complexes and methoxymethyl-substituted kinase inhibitors.

Compound ClassTarget / StrainAssay TypeRepresentative ValueMechanism of Action
Free Hydrazone Ligand E. coli (Gram -)MIC>200 µg/mLWeak membrane disruption
Organotin(IV) Complex S. aureus (Gram +)MIC12.5 - 25 µg/mLEnzyme inhibition / ROS generation[2]
Copper(II) Complex Pancreatic CarcinomaIC₅₀ (MTT)0.45 - 1.2 µMMitochondrial depolarization[4]
Methoxymethyl Derivative ATM KinaseCell pIC₅₀0.0086 µMATP-competitive inhibition[3]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step and biological assay includes internal controls to verify causality and prevent false positives.

G N1 2-Hydrazino-5-(methoxymethyl)pyridine N2 Schiff Base Condensation N1->N2 N3 Hydrazone Ligand N2->N3 N4 Cu(II) / Sn(IV) Coordination N3->N4 N5 Bioactive Metallodrug N4->N5

Workflow for the synthesis of bioactive metal complexes from the core scaffold.

Protocol A: Synthesis of the Hydrazone Ligand and Metal Complex

Causality: Glacial acetic acid is used as a catalyst to mildly protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the nucleophilic hydrazine nitrogen.

  • Schiff Base Condensation: Dissolve 5 mmol of 2-hydrazino-5-(methoxymethyl)pyridine in 20 mL of absolute ethanol. Add an equimolar amount of the target aldehyde (e.g., ortho-vanillin) dissolved in 20 mL of ethanol[2].

  • Catalysis & Reflux: Add 2–3 drops of glacial acetic acid. Reflux the mixture for 4–5 hours under continuous stirring.

  • Validation Check (TLC & FT-IR): Monitor the reaction via TLC. Upon completion, precipitate the product. Self-Validation: Perform FT-IR spectroscopy. The protocol is successful only if the primary amine stretch (~3300 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) disappear, replaced by a sharp azomethine (C=N) stretch at ~1600 cm⁻¹.

  • Metal Coordination: Dissolve the purified hydrazone ligand in methanol. Add an equimolar amount of CuCl₂ or R₂SnCl₂. Reflux for 3 hours, cool, and filter the resulting microcrystalline precipitate.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. A reduction in the yellow tetrazolium dye to purple formazan directly correlates to the number of viable, metabolically active mitochondria, confirming that the metal complex is inducing mitochondrial dysfunction.

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa or A549) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the metal complexes in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat cells with serial dilutions (0.1 µM to 50 µM).

  • Self-Validating Controls:

    • Positive Control: Cisplatin (validates assay sensitivity to known metallodrugs).

    • Negative Control: 0.5% DMSO in media (baselines 100% viability and rules out solvent toxicity).

    • Ligand Control: Free hydrazone ligand (proves that metal coordination is the causal factor for enhanced toxicity).

  • Readout: After 48 hours, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with 100 µL of acidified isopropanol and read absorbance at 570 nm.

References

  • Title: 2-Hydrazinopyridine Source: Chem-Impex URL: [1]

  • Title: Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP) Source: SCIRP URL: [2]

  • Title: The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: ACS Publications URL: [3]

  • Title: Bioactivity of Substituted Copper Pyrithione Complexes Source: Durham E-Theses URL: [4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(5-(Methoxymethyl)pyridin-2-yl)-1H-pyrazoles for Kinase Inhibitor Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and step-by-step protocols for the Knorr cyclocondensation using 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and step-by-step protocols for the Knorr cyclocondensation using 2-Hydrazino-5-(methoxymethyl)pyridine.

Strategic Rationale & Medicinal Chemistry Context

In modern drug discovery, aza-heterocyclic scaffolds are privileged structures. Specifically, pyrazoles derived from 2-hydrazinopyridines have demonstrated profound efficacy as Cyclin-Dependent Kinase 2 (CDK2) and COX-2 inhibitors, which are critical targets in oncology and inflammation[1].

The selection of 2-Hydrazino-5-(methoxymethyl)pyridine as a building block is highly strategic for pharmacophore development:

  • Target Engagement: The nitrogen atoms of the pyrazole and the adjacent pyridine ring act as a bidentate hydrogen-bond network, interacting directly with the Leu83 residue in the ATP-binding hinge region of kinases[1].

  • ADME Optimization: Highly lipophilic kinase inhibitors (e.g., dinaciclib analogs) often suffer from poor aqueous solubility. The incorporation of the 5-(methoxymethyl) moiety modulates the overall lipophilicity (

    
    ). The ether oxygen serves as a solvent-exposed hydrogen bond acceptor, significantly improving the pharmacokinetic profile without disrupting the core binding affinity.
    

The most robust methodology for constructing these substituted pyrazoles is the Knorr Pyrazole Synthesis [2]. This acid-catalyzed cyclocondensation between a hydrazine and a 1,3-dicarbonyl compound allows for the rapid generation of highly functionalized pyrazole libraries.

Mechanistic Pathway

The Knorr synthesis is an elegant, multi-step cascade reaction[3]. When 2-Hydrazino-5-(methoxymethyl)pyridine is reacted with a 1,3-diketone under acidic conditions, the mechanism proceeds via the following sequence:

  • Protonation & Nucleophilic Attack: The acid catalyst protonates the carbonyl oxygen of the diketone, increasing its electrophilicity. The highly nucleophilic terminal nitrogen (

    
    ) of the hydrazine attacks the carbonyl, forming a hemiaminal that rapidly dehydrates to a hydrazone intermediate .
    
  • Intramolecular Cyclization: The secondary nitrogen of the hydrazone attacks the remaining carbonyl group, forming a 5-membered carbinolamine cycloadduct .

  • Aromatization: A final acid-catalyzed dehydration eliminates water, driving the thermodynamic formation of the aromatic 1H-pyrazole[3].

Pathway SM1 1,3-Dicarbonyl INT1 Hydrazone Intermediate SM1->INT1 H+ cat. -H2O SM2 2-Hydrazino-5- (methoxymethyl)pyridine SM2->INT1 Nucleophilic Attack INT2 Carbinolamine Cycloadduct INT1->INT2 Intramolecular Cyclization PROD 1H-Pyrazole Derivative INT2->PROD Dehydration (-H2O)

Mechanistic pathway of the Knorr pyrazole synthesis via hydrazone and carbinolamine intermediates.

Reaction Optimization & Causality

To establish a self-validating protocol, the cyclocondensation must be optimized to prevent the accumulation of the uncyclized hydrazone intermediate. The table below summarizes the optimization of the reaction using acetylacetone as the model 1,3-dicarbonyl.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Observation / Causality
1EthanolNone78 (Reflux)1245Reaction stalls at the hydrazone intermediate due to lack of electrophilic activation.
2EthanolAcOH (10 mol%)78 (Reflux)672Improved cyclization, but dehydration to the final pyrazole is slow.
3Toluene

-TsOH (5 mol%)
110 (Reflux)485High temperature and strong acid drive dehydration, but solubility of the hydrazine is poor.
4 Glacial AcOH Glacial AcOH 118 (Reflux) 3 94 Optimal. AcOH acts as both solvent and catalyst, ensuring full solubility and rapid dehydration.

Key Insight: Utilizing glacial acetic acid (Entry 4) is critical. It serves a dual purpose: it fully solubilizes the basic pyridyl-hydrazine and provides the necessary proton density to continuously drive the dehydration of the carbinolamine intermediate forward, ensuring high yields and short reaction times[4].

Experimental Protocols

The following self-validating workflows detail the synthesis of the hydrazine precursor and its subsequent conversion into the target pyrazole.

Protocol A: Synthesis of 2-Hydrazino-5-(methoxymethyl)pyridine

This step relies on a Nucleophilic Aromatic Substitution (


) of a halogenated pyridine.
  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-chloro-5-(methoxymethyl)pyridine (10.0 mmol, 1.0 eq) and absolute ethanol (20 mL).

  • Reagent Addition: Slowly add hydrazine monohydrate (50.0 mmol, 5.0 eq) at room temperature.

    • Causality: A massive stoichiometric excess of hydrazine is strictly required. If a 1:1 ratio is used, the newly formed 2-hydrazinopyridine will compete as a nucleophile against the remaining chloropyridine, leading to the formation of an unwanted symmetric bis-(pyridyl)hydrazine byproduct.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 14 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove ethanol and excess hydrazine.

  • Extraction: Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (30 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to afford the hydrazine precursor as a pale yellow solid.
Protocol B: Knorr Cyclocondensation to Pyrazole

Synthesis of 3,5-dimethyl-1-(5-(methoxymethyl)pyridin-2-yl)-1H-pyrazole.

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 2-Hydrazino-5-(methoxymethyl)pyridine (5.0 mmol, 1.0 eq) in glacial acetic acid (15 mL).

  • Addition of Diketone: Add acetylacetone (5.25 mmol, 1.05 eq) dropwise while stirring.

    • Causality: A slight excess of the diketone ensures complete consumption of the hydrazine, which is typically more difficult to separate from the product during chromatography due to similar

      
       values and basicity.
      
  • Cyclization: Heat the mixture to 118 °C (reflux) for 3 hours. The solution will typically darken to a deep amber color as the aromatic pyrazole forms.

  • Quenching & Neutralization: Cool the flask in an ice bath. Carefully pour the mixture into 100 mL of crushed ice/water. Slowly neutralize the acidic solution by adding solid

    
     until the pH reaches ~8.
    
    • Causality: The product contains a basic pyridine ring. If the solution remains acidic, the product will remain protonated and water-soluble, leading to catastrophic yield losses during organic extraction.

  • Isolation: Extract the neutralized aqueous phase with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure pyrazole.

Analytical Validation

To validate the structural integrity of the synthesized pyrazole,


 NMR spectroscopy is essential. The diagnostic signals include:
  • Pyrazole Core: A sharp singlet around

    
     6.00 ppm corresponding to the 
    
    
    
    -H proton of the pyrazole ring.
  • Methoxymethyl Group: A singlet at

    
     3.35 ppm (
    
    
    
    ) and a singlet at
    
    
    4.45 ppm (
    
    
    ), confirming that the ether linkage survived the acidic reflux conditions intact.
  • Regiochemistry (For asymmetric diketones): If an asymmetric 1,3-dicarbonyl is used, 2D NOESY NMR must be employed to observe spatial correlations between the pyridine

    
    -H and the substituents on the pyrazole ring to definitively assign the regiochemistry of the major isomer.
    

References

  • Knorr Pyrazole Synthesis Name-Reaction.com[Link]

  • Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities SSRN[Link]

  • Knorr Pyrazole Synthesis of Edaravone Royal Society of Chemistry (RSC)[Link]

  • Synthesis of 2-Pyrazolines from Hydrazines: Mechanisms Explained ResearchGate[Link]

Sources

Application

Application Note: High-Yield Synthesis of Heteroaryl Hydrazones from 2-Hydrazino-5-(methoxymethyl)pyridine and Aldehydes

Introduction & Strategic Utility In modern drug discovery and materials science, heteroaryl hydrazones serve as critical structural motifs. They are utilized both as stable, bioactive end-products (such as kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug discovery and materials science, heteroaryl hydrazones serve as critical structural motifs. They are utilized both as stable, bioactive end-products (such as kinase inhibitors and metal chelators) and as reactive intermediates for downstream cyclizations into complex azacycles like 1,2,4-triazolo[4,3-a]pyridines [1].

2-Hydrazino-5-(methoxymethyl)pyridine is a highly specialized building block. The pyridine core provides a basic nitrogen capable of target-specific hydrogen bonding, while the 5-(methoxymethyl) substituent acts as a stable, lipophilic ether that enhances metabolic stability and cellular permeability compared to traditional benzylic alcohols. This application note details a robust, self-validating protocol for the condensation of this specific hydrazine with various aldehydes to yield high-purity hydrazones.

Mechanistic Causality & Reaction Design

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction, but achieving quantitative yields requires precise control over the reaction microenvironment [2].

  • Electrophilic Activation: The reaction is catalyzed by a mild acid, typically glacial acetic acid. The acid selectively protonates the carbonyl oxygen of the aldehyde, lowering the LUMO (Lowest Unoccupied Molecular Orbital) and increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the 2-hydrazinopyridine derivative—which is the most sterically accessible and nucleophilic center—attacks the activated carbonyl to form a transient carbinolamine intermediate.
    
  • Causality of Acid Choice: Strong mineral acids (e.g., HCl) are strictly avoided. A strong acid would fully protonate both the pyridine ring and the terminal hydrazine nitrogen, destroying its nucleophilicity and halting the reaction. Acetic acid provides the perfect

    
     balance to activate the aldehyde without deactivating the nucleophile.
    
  • Thermodynamic Driving Force: Subsequent acid-catalyzed dehydration expels a water molecule. The reaction is driven to completion by the thermodynamic stability of the resulting highly conjugated

    
     double bond [3].
    

Mechanism Step1 Aldehyde Carbonyl Step2 Protonated Carbonyl (Electrophile Activated) Step1->Step2 + AcOH (Protonation) Step3 Carbinolamine Intermediate (C-N Bond Formed) Step2->Step3 + Hydrazine (Nucleophilic Attack) Step4 Heteroaryl Hydrazone (Thermodynamic Sink) Step3->Step4 - H2O (Acid-Catalyzed Dehydration)

Caption: Mechanistic pathway of acid-catalyzed hydrazone formation emphasizing causality.

Self-Validating Experimental System

To ensure high trustworthiness and reproducibility, this protocol integrates a self-validating feedback loop designed to prevent downstream failures:

  • Starting Material Integrity Gate: 2-Hydrazinopyridines are prone to spontaneous air-oxidation into azo compounds. Validation: The starting material must be visually inspected; it should be pale yellow or tan. If the solid is dark red or brown, it has oxidized and must be recrystallized prior to use.

  • In-Process Monitoring (LC-MS & TLC): The disappearance of the hydrazine mass (

    
    ) and the appearance of the product mass (
    
    
    
    ) confirms successful
    
    
    bond formation. TLC (5% MeOH in DCM) provides orthogonal validation: the polar hydrazine stays near the baseline, while the less polar, conjugated hydrazone migrates higher.
  • Precipitation as a Purity Gate: Absolute ethanol is chosen as the solvent not just for initial solubility, but because the resulting extended-conjugation hydrazones exhibit significantly lower solubility in cold ethanol. This allows for spontaneous crystallization, effectively rejecting unreacted starting materials and bypassing the need for yield-reducing column chromatography.

Workflow A 2-Hydrazino-5- (methoxymethyl)pyridine + Aldehyde B Condensation EtOH, Cat. AcOH, 80°C A->B Mix C In-Process QC (LC-MS / TLC) B->C 2-4 Hrs C->B <95% Conversion D Cooling & Crystallization C->D >95% Conversion E Vacuum Filtration & Cold Wash D->E Isolate F Pure Hydrazone (Self-Validated) E->F Dry

Caption: Workflow for the self-validating synthesis and isolation of heteroaryl hydrazones.

Step-by-Step Experimental Protocol

Materials & Reagents
  • 2-Hydrazino-5-(methoxymethyl)pyridine (1.0 equiv, strictly quality-controlled)

  • Aldehyde (1.05 equiv)

  • Glacial Acetic Acid (0.1 equiv, catalytic)

  • Absolute Ethanol (10 mL per mmol of substrate)

Procedure
  • Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazino-5-(methoxymethyl)pyridine (1.0 mmol, 153.18 mg) in 10 mL of absolute ethanol. Stir at 400 rpm until a homogenous solution is achieved.

  • Activation: Add the target aldehyde (1.05 mmol) to the stirring solution at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 mmol, ~5.7 µL) dropwise. A rapid color change (typically deepening to yellow or orange) is a positive visual indicator of initial carbinolamine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath or heating block. Maintain reflux for 2 to 4 hours depending on the steric bulk of the aldehyde.

  • In-Process QC: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade methanol, and analyze. Proceed to the next step only when hydrazine conversion is >95%. If incomplete, continue heating for an additional 2 hours.

  • Workup & Isolation: Remove the heat source and allow the reaction to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30–45 minutes to induce complete crystallization of the hydrazone.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 3 mL) to remove unreacted aldehyde and trace acetic acid.

  • Drying: Dry the solid under high vacuum (<1 mbar) at 40 °C for 12 hours to afford the analytically pure heteroaryl hydrazone.

Quantitative Data: Substrate Scope & Expected Yields

The electronic and steric nature of the aldehyde dictates the reaction kinetics and final isolated yield. Electron-withdrawing groups (EWGs) on aromatic aldehydes increase carbonyl electrophilicity, accelerating the reaction, whereas sterically hindered aliphatic aldehydes require longer reaction times [4].

Aldehyde ClassExample SubstrateReaction Time (80 °C)Expected Isolated YieldVisual Observation
Aromatic (EWG) 4-Nitrobenzaldehyde1.5 - 2 Hours88 - 94%Deep orange precipitate
Aromatic (Neutral) Benzaldehyde2 - 3 Hours85 - 90%Bright yellow precipitate
Aromatic (EDG) 4-Methoxybenzaldehyde3 - 4 Hours78 - 85%Pale yellow precipitate
Heteroaromatic Pyridine-3-carboxaldehyde2 - 3 Hours80 - 86%Yellow crystalline solid
Aliphatic (Linear) Butyraldehyde4 - 5 Hours65 - 75%Off-white powder
Sterically Hindered Pivalaldehyde> 8 Hours< 50%Requires Dean-Stark trap

Table 1: Quantitative summary of reaction times and expected yields for the condensation of 2-hydrazino-5-(methoxymethyl)pyridine with various aldehyde classes.

References

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations Beilstein Journal of Organic Chemistry[Link]

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange Bioconjugate Chemistry (via NIH PMC)[Link]

  • A Facile and Practical One-Pot Synthesis of [1,2,4]triazolo[4,3-a]pyridines RSC Advances[Link]

Method

Application Note: Cyclization Strategies for 2-Hydrazino-5-(methoxymethyl)pyridine

This Application Note provides a comprehensive technical guide for the cyclization of 2-Hydrazino-5-(methoxymethyl)pyridine , a versatile heterocyclic building block.[1] The protocols focus on the construction of fused b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the cyclization of 2-Hydrazino-5-(methoxymethyl)pyridine , a versatile heterocyclic building block.[1] The protocols focus on the construction of fused bicyclic systems, primarily [1,2,4]triazolo[4,3-a]pyridines , which are privileged scaffolds in medicinal chemistry (e.g., p38 MAP kinase inhibitors, bromodomain inhibitors).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Hydrazino-5-(methoxymethyl)pyridine (CAS: Derivative of 4930-98-7) is a bifunctional nucleophile.[1] The hydrazine moiety (-NHNH₂) provides two nucleophilic nitrogen atoms (N_beta and N_alpha), while the pyridine ring nitrogen (N1) offers a third nucleophilic site.[1]

This unique electronic arrangement allows for "annulation" reactions where the hydrazine and the pyridine nitrogen participate in ring closure, forming 5,6-fused systems. The 5-(methoxymethyl) substituent is electronically significant; as a weak electron-donating group (via the alkyl chain) in the meta-position relative to the hydrazine, it influences the nucleophilicity of the ring nitrogen, generally facilitating cyclization compared to electron-deficient analogs (e.g., 5-nitro).[1]

Key Reaction Pathways:

  • [1,2,4]Triazolo[4,3-a]pyridines: The most common and valuable transformation, typically achieved via condensation with one-carbon donors (orthoesters, carboxylic acids) or aldehydes followed by oxidation.

  • Pyrido[2,1-c][1,2,4]triazines: Formed via reaction with 1,2-dicarbonyls or

    
    -keto acids.[1]
    
  • Dimroth Rearrangement: A critical consideration where the kinetically formed [4,3-a] isomer rearranges to the thermodynamically stable [1,5-a] isomer under basic or thermal stress.[1]

Reaction Landscape Visualization

The following diagram outlines the primary synthetic pathways available for this scaffold.

ReactionLandscape Start 2-Hydrazino-5- (methoxymethyl)pyridine Orthoester Orthoesters / R-COOH (Reflux) Start->Orthoester Aldehyde Aldehydes + Oxidant (NCS / PhI(OAc)2) Start->Aldehyde Dicarbonyl 1,2-Dicarbonyls Start->Dicarbonyl Triazolo43 6-(Methoxymethyl)- [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) Orthoester->Triazolo43 Cyclodehydration Aldehyde->Triazolo43 Oxidative Cyclization Triazine Pyrido[2,1-c] [1,2,4]triazine Dicarbonyl->Triazine Condensation Triazolo15 6-(Methoxymethyl)- [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) Triazolo43->Triazolo15 Dimroth Rearrangement (Base/Heat)

Figure 1: Synthetic divergence from 2-hydrazino-5-(methoxymethyl)pyridine.[1] Note the critical rearrangement pathway to the [1,5-a] isomer.

Application Protocol A: Synthesis of 6-(Methoxymethyl)-[1,2,4]triazolo[4,3-a]pyridine

This protocol utilizes triethyl orthoformate as a one-carbon cyclizing agent.[1][2] It is the most robust method for generating the unsubstituted C3 triazole ring.

Mechanism

The reaction proceeds via initial formation of an imidate-hydrazide intermediate, followed by nucleophilic attack of the pyridine nitrogen (N1) onto the imidate carbon. Elimination of ethanol drives the aromatization.

Materials
  • Substrate: 2-Hydrazino-5-(methoxymethyl)pyridine (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) (5.0 – 10.0 eq)[1]

  • Solvent: Ethanol (optional) or neat TEOF[1]

  • Catalyst: Glacial Acetic Acid (0.1 eq) or p-TsOH (catalytic)[1]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 2-hydrazino-5-(methoxymethyl)pyridine (e.g., 1.0 g, 6.5 mmol).

  • Addition: Add triethyl orthoformate (10 mL). If solubility is poor, add anhydrous ethanol (5 mL). Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

    • Expert Insight: The methoxymethyl group increases lipophilicity compared to the parent hydrazine, usually improving solubility in TEOF.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C internal temperature) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The hydrazine starting material (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess TEOF and ethanol.

    • Crystallization: Triturate the residue with cold diethyl ether or hexanes. The product, 6-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyridine , typically precipitates as an off-white solid.[1]

    • Alternative: If the product is an oil (due to the methoxymethyl ether), dissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (Gradient: 0-10% MeOH/DCM).

  • Validation:

    • 1H NMR: Look for the disappearance of hydrazine protons (-NHNH2, broad singlets at ~4.0 and ~8.0 ppm).

    • Diagnostic Signal: The C3-H of the triazole ring appears as a distinct singlet downfield, typically around 9.0 – 9.5 ppm .

    • Regiochemistry: The 5-methoxymethyl group on the pyridine ring maps to position 6 on the [1,2,4]triazolo[4,3-a]pyridine system (using IUPAC numbering where bridgehead N is 4).[1]

Application Protocol B: Oxidative Cyclization to 3-Substituted Derivatives

To introduce substituents (Aryl/Alkyl) at the C3 position, oxidative cyclization of hydrazones is preferred over harsh thermal condensation.[1]

Materials
  • Substrate: 2-Hydrazino-5-(methoxymethyl)pyridine[1]

  • Aldehyde: Benzaldehyde (or derivative) (1.0 eq)[1]

  • Oxidant: Iodobenzene diacetate (PIDA) (1.1 eq) or N-Chlorosuccinimide (NCS)[1]

  • Solvent: Dichloromethane (DCM) or Ethanol[1]

Step-by-Step Procedure
  • Hydrazone Formation:

    • Dissolve the hydrazine (1.0 eq) and aldehyde (1.0 eq) in Ethanol. Stir at RT for 1–2 hours.

    • The hydrazone usually precipitates. Filter and dry.[3]

  • Cyclization (PIDA Method):

    • Dissolve the isolated hydrazone in DCM (0.1 M).[1]

    • Add Iodobenzene diacetate (1.1 eq) portion-wise at 0 °C.

    • Stir at RT for 1–3 hours. The reaction is typically fast.

  • Workup:

    • Wash with saturated NaHCO₃ and brine.

    • Dry organic layer and concentrate.[4]

    • Purify via column chromatography.

Troubleshooting & Optimization Table
IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete cyclizationIncrease TEOF equivalents; switch to refluxing acetic acid (caution: may promote rearrangement).
Product is [1,5-a] Isomer Dimroth RearrangementAvoid strong bases; keep reaction temperature < 120 °C; reduce reaction time.
Oily Product Methoxymethyl lipophilicityUse HCl salt formation to precipitate the product, then free-base.
Incomplete Oxidation (Protocol B) Old oxidantUse fresh PIDA or switch to NCS/triphenylphosphine system.[1]

Critical Mechanistic Insight: The Dimroth Rearrangement

Researchers must be aware that [1,2,4]triazolo[4,3-a]pyridines are kinetically controlled products.[1] Under thermodynamic conditions (high heat, acid/base catalysis), they rearrange to [1,2,4]triazolo[1,5-a]pyridines.

Differentiation by NMR:

  • [4,3-a] Isomer (Target): The proton at C3 (if R=H) is very deshielded (~9.2 ppm).[1] The proton at C5 (adjacent to bridgehead N) is also shifted downfield.[1]

  • [1,5-a] Isomer (Rearranged): The proton at C2 (equivalent to old C3) is generally shielded relative to the [4,3-a] isomer.[1]

DimrothMechanism Kinetic [4,3-a] Isomer (Kinetic) Open Ring Opening (Intermediate) Kinetic->Open OH- / Heat Thermodynamic [1,5-a] Isomer (Thermodynamic) Open->Thermodynamic Recyclization

Figure 2: Simplified pathway of the Dimroth Rearrangement.[1]

References

  • Mechanism of Triazolopyridine Formation

    • A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines.[5][6][7][8][9] Royal Society of Chemistry.

  • Oxidative Cyclization Protocols

    • Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. [1]

  • General Reactivity of 2-Hydrazinopyridines

    • Synthesis of 1,2,4-triazolo[4,3-a]pyridines.[5][2][6][7][8][9][10] Organic Chemistry Portal.

  • Structural Assignment & Substituent Effects

    • Effect of substituents on the cyclization pattern of 2-pyridylhydrazones.[11] ResearchGate.[8]

Sources

Application

Application Note: Preparation of 2-Hydrazino-5-(methoxymethyl)pyridine via Nucleophilic Aromatic Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, optimized experimental protocols, and self-validating analytical workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, optimized experimental protocols, and self-validating analytical workflows.

Executive Summary

The synthesis of 2-hydrazinopyridines from their corresponding 2-halopyridines is a critical transformation in medicinal chemistry, providing versatile building blocks for the assembly of pyrazoles, triazoles, and other fused heterocyclic pharmacophores. This application note details the optimized synthesis of 2-hydrazino-5-(methoxymethyl)pyridine from 2-chloro-5-(methoxymethyl)pyridine . By leveraging the principles of Nucleophilic Aromatic Substitution (SNAr), this protocol utilizes hydrazine monohydrate to achieve high-yielding C–N bond formation while minimizing the formation of symmetric dimer byproducts.

Mechanistic Insights & Causality (E-E-A-T)

The SNAr Pathway

The conversion of 2-chloro-5-(methoxymethyl)pyridine to its hydrazine analog proceeds via a classic Addition-Elimination SNAr mechanism.

  • Activation: The nitrogen atom within the pyridine ring acts as a powerful electron-withdrawing group via both inductive and resonance effects. This significantly lowers the electron density at the ortho (C2) and para (C4) positions, priming the C2-carbon for nucleophilic attack.

  • Addition (Rate-Determining Step): The primary amine of hydrazine attacks the electrophilic C2 position, breaking the aromaticity and forming a negatively charged intermediate known as the Meisenheimer complex . The negative charge is highly stabilized by delocalization onto the electronegative pyridine nitrogen.

  • Elimination: The chloride ion (a competent leaving group) is expelled, rapidly restoring the aromatic system and yielding the protonated product, which is subsequently neutralized by the basic reaction environment.

Experimental Causality: Why Excess Hydrazine?

A common pitfall in this synthesis is the formation of a secondary byproduct: 1,2-bis(5-(methoxymethyl)pyridin-2-yl)hydrazine. Because the primary product (a mono-substituted hydrazine) is still nucleophilic, it can react with a second molecule of the starting material. To establish a self-validating system that prevents this, the protocol mandates a vast stoichiometric excess of hydrazine monohydrate (typically 10 to 20 equivalents) [1]. This excess serves dual purposes:

  • Kinetic Control: Flooding the reaction with hydrazine ensures that the primary amine outcompetes the newly formed product for the remaining starting material.

  • Acid Scavenging: Hydrazine acts as the base to neutralize the equivalent of hydrochloric acid (HCl) generated during the elimination step, driving the reaction to completion [2].

SNAr_Mechanism A 2-Chloro-5-(methoxymethyl)pyridine + Hydrazine B Nucleophilic Attack at C2 (Rate-Determining Step) A->B Heat, Solvent C Meisenheimer Complex (Stabilized by Pyridine N) B->C D Chloride Elimination (Fast) C->D Rearomatization E 2-Hydrazino-5-(methoxymethyl)pyridine + HCl D->E Proton Transfer

Figure 1. Nucleophilic Aromatic Substitution (SNAr) mechanism for hydrazine incorporation.

Optimization of Reaction Conditions

Quantitative data from process optimization demonstrates that solvent selection and temperature dictate both the reaction kinetics and the impurity profile. While neat conditions offer rapid conversion [3], the use of 1,4-Dioxane provides a superior balance of thermal stability, solubility, and ease of workup [2].

Table 1: Condition Optimization for SNAr with Hydrazine Monohydrate

EntrySolventNH₂NH₂·H₂O (eq)Temp (°C)Time (h)Yield (%)Process Observation
1Ethanol5.080 (Reflux)1665%Moderate conversion; unreacted starting material remains.
2 1,4-Dioxane 10.0 100 12 84% Clean conversion; minimal dimer; optimal scalability.
3Neat20.0120678%Fast reaction; challenging concentration/workup due to high boiling point of hydrazine.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 2-Chloro-5-(methoxymethyl)pyridine (CAS: 1016534-59-0)

  • Reagent: Hydrazine monohydrate (NH₂NH₂·H₂O, 64-65% N₂H₄, CAS: 7803-57-8)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Workup: Dichloromethane (DCM), Saturated aqueous NaHCO₃, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Reaction Setup: To a thoroughly dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 2-chloro-5-(methoxymethyl)pyridine (1.57 g, 10.0 mmol, 1.0 eq).

  • Solvent & Reagent Addition: Suspend the starting material in 1,4-Dioxane (20 mL) to achieve a 0.5 M concentration. Slowly add hydrazine monohydrate (4.85 mL, 100.0 mmol, 10.0 eq) dropwise via syringe at room temperature. Safety Note: Perform this step in a well-ventilated fume hood due to the toxicity and volatility of hydrazine.

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 100 °C. Stir vigorously for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be completely consumed, replaced by a more polar, UV-active spot corresponding to the product.

  • Concentration: Upon completion, cool the reaction mixture to room temperature. Remove the 1,4-Dioxane and the bulk of the excess hydrazine under reduced pressure using a rotary evaporator (water bath at 45 °C).

  • Liquid-Liquid Extraction: Dissolve the crude residue in DCM (30 mL). Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If required, purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to afford pure 2-hydrazino-5-(methoxymethyl)pyridine.

Experimental_Workflow S1 Reaction Setup (Substrate + Dioxane) S2 Reagent Addition (10 eq NH2NH2·H2O) S1->S2 S3 Reflux (100 °C, 12 h) S2->S3 S4 Concentration (Remove Volatiles) S3->S4 S5 Extraction (DCM / NaHCO3) S4->S5 S6 Purification (Flash Chromatography) S5->S6

Figure 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Self-Validation

To ensure the integrity of the synthesized product, the following analytical signatures should be verified:

  • LC-MS: Expected mass [M+H]⁺ = 154.09 m/z. The isotopic pattern should confirm the absence of the chlorine atom (loss of the characteristic 3:1 M/M+2 ratio seen in the starting material).

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the downfield proton adjacent to the chlorine. The hydrazine protons typically appear as a broad singlet (exchangeable with D₂O) around 3.5 - 4.5 ppm. The methoxymethyl group will present as a distinctive singlet for the methoxy protons (~3.3 ppm) and a singlet for the benzylic methylene (~4.3 ppm).

References

  • Trabanco-Suárez, A. A., et al. (2025). WO2025003414A1 - Malt1 inhibitors. Google Patents.
  • Follmann, M., et al. (2008). WO2008067871A1 - Substituted dihydropyrazolones for treating cardiovascular and haematological diseases. Google Patents.
Method

using 2-Hydrazino-5-(methoxymethyl)pyridine as a pharmaceutical intermediate

Application Note: 2-Hydrazino-5-(methoxymethyl)pyridine as a Pharmaceutical Intermediate PART 1: CRITICAL ALERT & IDENTITY VERIFICATION ⚠️ CRITICAL DISCREPANCY NOTICE: CAS Number vs. Chemical Name The request specified 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydrazino-5-(methoxymethyl)pyridine as a Pharmaceutical Intermediate

PART 1: CRITICAL ALERT & IDENTITY VERIFICATION

⚠️ CRITICAL DISCREPANCY NOTICE: CAS Number vs. Chemical Name The request specified 2-Hydrazino-5-(methoxymethyl)pyridine alongside CAS 170985-86-1 .[1][2][3]

  • Chemical Name Entity: 2-Hydrazino-5-(methoxymethyl)pyridine is a low-molecular-weight pyridine building block (MW ~153.18 g/mol ).[1][2]

  • CAS 170985-86-1 Entity: This CAS corresponds to O-Benzyl Posaconazole , a high-molecular-weight impurity (MW ~790.9 g/mol ) associated with the antifungal drug Posaconazole.[1][2][4][5]

Editorial Decision: This guide focuses exclusively on the Chemical Name (2-Hydrazino-5-(methoxymethyl)pyridine) , as it is a versatile pharmacophore used in the synthesis of kinase inhibitors and HIF-prolyl hydroxylase inhibitors.[2] If your intent was O-Benzyl Posaconazole, please refer to specific impurity profiling protocols for antifungal agents.[2][3]

PART 2: INTRODUCTION & PHARMACEUTICAL SIGNIFICANCE

2-Hydrazino-5-(methoxymethyl)pyridine is a strategic "scaffold-hopping" intermediate.[2] Its value lies in the 2-hydrazino moiety, which serves as a linchpin for constructing fused bicyclic heterocycles—specifically [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines .[2]

The 5-methoxymethyl group provides a polar yet lipophilic side chain that often improves the pharmacokinetic (PK) profile of the final drug candidate by modulating solubility and metabolic stability.[2]

Key Therapeutic Areas:

  • HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors: Used in treating renal anemia.[2][3] The pyridine-hydrazine core is cyclized to form the active pharmacophore.[2][3]

  • Kinase Inhibitors: The fused triazolopyridine ring system mimics the adenine pocket of ATP, making it a privileged scaffold for kinase inhibition.[3]

PART 3: SYNTHESIS PROTOCOL

Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis relies on the displacement of a chlorine atom at the activated 2-position of the pyridine ring by hydrazine.[3]

Reagents:

  • Precursor: 2-Chloro-5-(methoxymethyl)pyridine (CAS: 1017804-00-6 or similar derivatives).[1][2]

  • Nucleophile: Hydrazine hydrate (80% or 64% aqueous solution).[1][2][3]

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher reflux temp).[1][2]

Experimental Workflow (Standardized):

  • Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-(methoxymethyl)pyridine (1.0 eq).

  • Solvent: Dissolve in Ethanol (5 volumes).

  • Addition: Add Hydrazine Hydrate (5.0 – 10.0 eq) dropwise at room temperature.

    • Scientific Rationale: A large excess of hydrazine is critical to prevent the formation of the "dimer" impurity (N,N'-bis(5-(methoxymethyl)pyridin-2-yl)hydrazine), where the product reacts with another molecule of starting material.[1][2]

  • Reaction: Heat to Reflux (80°C) for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[2][3] The starting material spot (higher Rf) should disappear.[2]

  • Workup:

    • Cool to room temperature.[2][3][6]

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.[2][3]

    • Purification: The residue is often an oil.[2][3] It can be crystallized from cold ether/hexanes or used directly if purity >95%.[2][3] For high-purity pharma grade, conversion to the Hydrochloride Salt is recommended for stability.[1][2][3]

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1:5 to 1:10 (SM:Hydrazine)High excess suppresses dimer formation.[2][3]
Temperature 78°C - 100°CReflux required to overcome activation energy of SNAr.[2][3]
Time 4 - 12 HoursDependent on scale and solvent choice.[2][3]
Yield 85% - 95%High efficiency reaction.[2][3]
Major Impurity DipyridylhydrazineControlled by excess hydrazine.[2][3]

PART 4: VISUALIZATION OF WORKFLOWS

Figure 1: Synthesis & Application Pathway

This diagram illustrates the synthesis of the intermediate and its two primary downstream transformations in drug discovery.[3]

G Start 2-Chloro-5- (methoxymethyl)pyridine Process Reflux (EtOH) S_NAr Reaction Start->Process Reagent Hydrazine Hydrate (Excess 5-10 eq) Reagent->Process Product 2-Hydrazino-5- (methoxymethyl)pyridine Process->Product >90% Yield App1 Reaction with Orthoesters/R-COOH Product->App1 App2 Reaction with 1,3-Dicarbonyls Product->App2 Target1 [1,2,4]Triazolo [4,3-a]pyridine (Kinase Inhibitors) App1->Target1 Target2 Pyrazolo [1,5-a]pyridine (HIF-PH Inhibitors) App2->Target2

Caption: Synthesis of 2-Hydrazino-5-(methoxymethyl)pyridine and its divergence into triazole and pyrazole scaffolds.

PART 5: QUALITY CONTROL & SAFETY (E-E-A-T)

Impurity Profiling (HPLC)

Because hydrazines are potent nucleophiles, they can react with atmospheric CO2 to form carbazates or oxidize to azo compounds.

  • Critical Control Point: Ensure the hydrazine hydrate content in the final isolated solid is <1000 ppm (or as per ICH M7 guidelines for mutagenic impurities) before using it in the next step.

  • Detection: Use HPLC with a polar column (e.g., HILIC or Amide) due to the high polarity of the hydrazine group.

Genotoxicity Management (PGI)

Hydrazine derivatives are structural alerts for genotoxicity (Potentially Genotoxic Impurities - PGI).[1][2]

  • Protocol: All reactions involving this intermediate should be conducted in a closed system (fume hood).

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and water before disposal.[2]

  • Self-Validating Step: Perform a "Purge Study" during process development to demonstrate that the hydrazine moiety is fully consumed or removed in subsequent steps (e.g., cyclization to the triazole ring, which negates the hydrazine toxicity).

PART 6: REFERENCES

  • World Intellectual Property Organization (WIPO). Substituted Dihydropyrazolones for Treating Cardiovascular and Haematological Diseases.[2][3] WO2008067871A1.[2][3] (Describes the synthesis of 2-hydrazinopyridines for HIF-PH inhibitors). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 2-Hydrazinopyridine.[2] (General properties and safety data for the class). Link

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2] (Guidance on handling hydrazine PGIs). Link

  • Parlow, J. J., et al. (2009).[2][7] Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists.[2][3][7] Bioorganic & Medicinal Chemistry Letters.[2][3][7] (Example of pyridine scaffold optimization). Link[7]

Sources

Application

Application Note: Advanced Fischer Indole Synthesis Variations for 5-(Methoxymethyl)-7-Azaindole Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming the electronic deactivation of pyridine rings in [3,3]-sigmatropic rearrangements while preserving acid-sensitive et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming the electronic deactivation of pyridine rings in [3,3]-sigmatropic rearrangements while preserving acid-sensitive ether functionalities.

Introduction & Mechanistic Rationale

The Fischer indole synthesis is a foundational chemical reaction that produces aromatic indole heterocycles from hydrazines and carbonyls under acidic conditions . When adapted for 2-pyridylhydrazines, the reaction yields 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles . These scaffolds are highly valued in medicinal chemistry as bioisosteres for both indole and purine systems, offering enhanced aqueous solubility and metabolic stability compared to their indole prototypes .

However, the classical Fischer indolization of pyridylhydrazones is notoriously difficult. The electron-deficient nature of the pyridine ring strongly disfavors the critical [3,3]-sigmatropic rearrangement step, often requiring extremely harsh conditions .

Using 2-Hydrazino-5-(methoxymethyl)pyridine as a starting material introduces a unique electronic advantage. The 5-methoxymethyl substituent acts as an electron-donating group (EDG) via inductive and hyperconjugative effects. This partially offsets the pyridine's electron deficiency, significantly lowering the activation energy for the rearrangement.

The Causality of Catalyst Selection: While a variety of Brønsted and Lewis acids can catalyze the reaction , the methoxymethyl ether is highly sensitive to harsh aqueous acids. Traditional catalysts like Polyphosphoric Acid (PPA) or concentrated HCl inevitably lead to ether cleavage, generating unwanted 5-(hydroxymethyl) byproducts. Therefore, transitioning to anhydrous Lewis acids (e.g., ZnCl₂) or milder Brønsted acids (e.g., p-TsOH) combined with microwave (MW) irradiation is critical to maintaining functional group integrity.

Mechanistic Pathway

The synthesis proceeds through a well-defined cascade. The initial condensation of 2-hydrazino-5-(methoxymethyl)pyridine with a ketone yields a pyridylhydrazone. Acid-catalyzed tautomerization forms the ene-hydrazine, which undergoes the rate-limiting [3,3]-sigmatropic rearrangement. Subsequent re-aromatization, cyclization to an aminal, and elimination of ammonia yield the final 7-azaindole core.

FischerMechanism A 2-Hydrazino-5-(methoxymethyl)pyridine + Ketone B Pyridylhydrazone Intermediate A->B Acid Catalyst / -H2O C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation (Rate-Limiting) E Diimine Intermediate D->E C-C Bond Formation F Cyclic Aminal Formation E->F Re-aromatization G Ammonia Elimination (-NH3) F->G Acid Catalysis H 5-(Methoxymethyl)-7-azaindole Derivative G->H Aromatization

Fig 1. Mechanistic pathway of the Fischer indole synthesis for 7-azaindole derivatives.

Quantitative Data & Catalyst Benchmarking

To establish the optimal protocol, three catalytic variations were benchmarked using propiophenone as the model ketone to synthesize 2-phenyl-3-methyl-5-(methoxymethyl)-7-azaindole . The data below highlights the inverse relationship between reaction harshness and functional group survival.

Table 1: Optimization of Fischer Indolization for 2-Hydrazino-5-(methoxymethyl)pyridine

VariationCatalyst SystemTemperature & TimeOverall Yield (%)Methoxymethyl Cleavage (%)
1 (Classical) Polyphosphoric Acid (PPA)120°C, 4 hours35%> 50%
2 (Lewis Acid) Anhydrous ZnCl₂ (Melt)180°C, 2 hours62%15%
3 (Microwave) p-TsOH / TolueneMW 150°C, 15 mins84% < 2%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before downstream processing.

Workflow W1 1. Hydrazone Preparation W2 2. Catalyst Selection W1->W2 W3 3. Thermal/MW Activation W2->W3 W4 4. Quench & Extraction W3->W4 W5 5. Chromatographic Purification W4->W5 W6 6. LC-MS/NMR Validation W5->W6

Fig 2. Standardized workflow for the synthesis and validation of 7-azaindole derivatives.

Protocol A: Microwave-Assisted p-TsOH Catalysis (Recommended)

Objective: Maximize yield while strictly preserving the methoxymethyl ether functionality.

Step 1: Hydrazone Formation

  • In an oven-dried microwave vial, dissolve 2-Hydrazino-5-(methoxymethyl)pyridine (1.0 mmol, 153 mg) and propiophenone (1.1 mmol, 147 mg) in anhydrous toluene (3.0 mL).

  • Add a catalytic amount of acetic acid (0.1 mmol) and molecular sieves (3Å) to drive water removal.

  • Stir at 80°C for 2 hours.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The reaction must show complete consumption of the polar hydrazine (R_f ~0.1) and the appearance of a distinct, less polar hydrazone spot (R_f ~0.5). Do not proceed until hydrazine is consumed.

Step 2: Microwave Cyclization

  • Add anhydrous p-Toluenesulfonic acid (p-TsOH) (2.0 mmol, 344 mg) directly to the vial.

  • Seal the vial and subject it to microwave irradiation at 150°C for exactly 15 minutes.

  • Causality Note: Microwave heating provides rapid, uniform volumetric heating. This instantly pushes the reaction past the high activation barrier of the[3,3]-sigmatropic rearrangement before the acid has time to hydrolyze the methoxymethyl ether.

Step 3: Quench & Workup

  • Cool the vial rapidly to room temperature using compressed air.

  • Quench immediately with saturated aqueous NaHCO₃ (5 mL) to neutralize the p-TsOH.

  • Causality Note: Failing to neutralize the acid before solvent evaporation will concentrate the p-TsOH, leading to late-stage ether cleavage during drying.

  • Extract the aqueous layer with EtOAc (3 x 10 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification & Validation

  • Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint 2: Analyze the purified product via LC-MS. The spectrum must display the primary[M+H]⁺ peak corresponding to the intact 5-(methoxymethyl)-7-azaindole derivative. The byproduct peak at [M-30]⁺ (indicating loss of the methoxy group) must integrate to < 2%.

Protocol B: Zinc Chloride Melt (Alternative for Scale-Up)

Objective: Solvent-free thermal cyclization suitable for larger batches where microwave reactors are impractical.

Step 1: Pre-formation of Dry Hydrazone

  • Form the hydrazone in ethanol (as in Protocol A, Step 1).

  • Evaporate the solvent completely under high vacuum to yield a dry, free-flowing powder.

  • Causality Note: Residual water or protic solvents will coordinate with the ZnCl₂, neutralizing its Lewis acidity and stalling the reaction.

Step 2: Thermal Melt Cyclization

  • In a round-bottom flask, intimately mix the dry hydrazone (10.0 mmol) with anhydrous ZnCl₂ (30.0 mmol, 4.08 g) under an argon atmosphere.

  • Heat the solid mixture to 180°C using a sand bath until a homogenous dark melt forms. Stir vigorously for 2 hours.

  • Causality Note: The solvent-free melt maximizes the effective concentration of the Lewis acid-substrate complex, forcing the electronically deactivated pyridine to cyclize.

Step 3: Workup

  • Cool the melt to 80°C (do not let it solidify completely) and carefully add THF (30 mL) to dissolve the organic components.

  • Add aqueous ammonia (25%, 20 mL) to precipitate the zinc as insoluble zinc hydroxide complexes.

  • Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, and proceed to standard chromatographic purification.

References

  • Wikipedia Contributors. "Fischer indole synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Alekseyev, R. S., et al. "The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles." Chemistry of Heterocyclic Compounds, 2014. URL:[Link]

Method

nucleophilic substitution conditions for 5-(methoxymethyl)pyridine derivatives

Application Note: Optimizing Nucleophilic Substitution Strategies for 5-(Methoxymethyl)pyridine Scaffolds Abstract The 5-(methoxymethyl)pyridine moiety is a versatile pharmacophore often functioning as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Substitution Strategies for 5-(Methoxymethyl)pyridine Scaffolds

Abstract

The 5-(methoxymethyl)pyridine moiety is a versatile pharmacophore often functioning as a bioisostere for benzyl ethers in drug design. However, its chemical stability presents a dichotomy: the pyridine ring is electron-deficient, resisting electrophilic attack but inviting nucleophilic aromatic substitution (SNAr) if activated, while the exocyclic methoxymethyl ether is generally robust under basic conditions but susceptible to cleavage or substitution under acidic or Lewis-acidic conditions. This guide details protocols for two distinct substitution pathways: Exocyclic Substitution (modifying the side chain) and Ring Substitution (SNAr on the pyridine core), providing validated conditions to ensure chemoselectivity.

Strategic Analysis: The Electronic Landscape

Before attempting substitution, one must understand the electronic bias of the substrate:

  • The Pyridine Ring (Electron Poor): The nitrogen atom withdraws electron density via induction and resonance. Position 5 (meta to nitrogen) is the least deactivated position regarding electrophilic attack, but for nucleophilic attack, it does not stabilize the Meisenheimer intermediate as effectively as positions 2 or 4.

  • The Methoxymethyl Group (Acid Sensitive): The exocyclic oxygen acts as a weak Lewis base. The -CH₂- spacer isolates the oxygen lone pairs from the aromatic pi-system, meaning the group behaves largely as an alkyl ether.

  • Reactivity Paradox:

    • Basic Conditions: The ether is stable.[1] SNAr can proceed on the ring if a halogen is present at C2/C4.[2]

    • Acidic/Lewis Acid Conditions: The ether is activated.[3] The pyridine nitrogen is protonated/complexed, further deactivating the ring but enabling side-chain substitution.

Decision Matrix & Workflow

The following decision tree outlines the selection of experimental conditions based on the target site of substitution.

ReactionMatrix Start Substrate: 5-(Methoxymethyl)pyridine-X Target Target Site? Start->Target SideChain Exocyclic Methylene (-CH2-OMe) Target->SideChain Modify Ether Ring Pyridine Ring (C2/C4/C6) Target->Ring Modify Ring Direct Direct Displacement (Difficult) SideChain->Direct Lewis Acid Only Stepwise Stepwise Activation (Recommended) SideChain->Stepwise SNAr S_NAr Reaction (Requires LG at C2/C4) Ring->SNAr Basic Conditions Halide Convert to Halide (SOCl2 or HBr) Stepwise->Halide Activation NuAttack Nucleophilic Attack (Amines, Thiols, Azides) Halide->NuAttack Substitution

Figure 1: Strategic workflow for selecting reaction conditions based on the desired site of nucleophilic attack.

Protocol A: Exocyclic Substitution (Side-Chain Modification)

Objective: Replace the methoxy group (-OMe) with a nucleophile (Nu). Challenge: The methoxide ion (MeO⁻) is a poor leaving group. Direct SN2 displacement is rarely successful without activation. Strategy: Convert the methoxymethyl group into a chloromethyl or bromomethyl group, which are highly reactive electrophiles.

Method A1: One-Pot Conversion to Chloromethyl (Aggressive)

This method utilizes Phosphorus Pentachloride (PCl₅) to cleave the ether and chlorinate in one step. It is effective but harsh.

  • Reagents: PCl₅, POCl₅ (solvent/reagent).

  • Substrate: 5-(methoxymethyl)pyridine (or derivative).[4][5]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve PCl₅ (2.0 equiv) in POCl₃ (5.0 equiv).

  • Addition: Cool the mixture to 0°C. Add 5-(methoxymethyl)pyridine (1.0 equiv) portion-wise.

  • Reaction: Warm to reflux (approx. 105°C) and stir for 3–4 hours. Caution: HCl gas evolution.

  • Work-up: Distill off excess POCl₃ under reduced pressure.

  • Quench: Pour the residue carefully into crushed ice/water. Neutralize with solid NaHCO₃ to pH 7–8.

  • Extraction: Extract immediately with DCM (3x). The product, 5-(chloromethyl)pyridine , is unstable and should be used immediately for the next substitution step.

Method A2: Demethylation & Mesylation (Mild/Selective)

Recommended for sensitive substrates containing other functional groups.

  • Demethylation: Treat substrate with BBr₃ (3.0 equiv) in DCM at -78°C -> 0°C. Quench with MeOH. Isolate 5-(hydroxymethyl)pyridine .[6]

  • Activation: React the alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA (1.5 equiv) in DCM at 0°C.

  • Substitution: Add the Nucleophile (e.g., Morpholine, Sodium Azide) directly to the crude mesylate solution or isolated chloride.

Protocol B: Ring Substitution (SNAr)

Objective: Displace a halogen (Cl/Br/F) on the pyridine ring while preserving the methoxymethyl ether. Context: SNAr works best if the leaving group is at C2 or C4. The C5-methoxymethyl group is electronically "neutral" to slightly donating (alkyl-like), meaning it does not significantly deactivate the ring, but it does not activate it either.

Experimental Conditions Table
ComponentStandard ConditionsHigh-Difficulty ConditionsNotes
Solvent DMF, DMSO, NMPDiphenyl ether, SulfolanePolar aprotic solvents stabilize the transition state.
Base K₂CO₃, DIPEA, Cs₂CO₃NaH, LiHMDSCesium carbonate often improves yields due to the "Cesium Effect" (solubility).
Temperature 80–100°C140–180°C (Microwave)Microwave irradiation drastically reduces reaction times (from 12h to 20min).
Catalyst NoneCuI / L-Proline (Ullmann)If SNAr fails, switch to Buchwald-Hartwig or Ullmann coupling.
Step-by-Step Protocol (Displacement of 2-Chloro-5-(methoxymethyl)pyridine)
  • Setup: Charge a microwave vial with 2-chloro-5-(methoxymethyl)pyridine (1.0 equiv), the amine nucleophile (1.2–1.5 equiv), and DIPEA (2.0 equiv).

  • Solvent: Add NMP (N-Methyl-2-pyrrolidone) to achieve a concentration of 0.2 M.

  • Reaction: Seal and heat to 120°C for 2–4 hours (thermal) or 140°C for 20 mins (microwave).

  • Monitoring: Monitor by LC-MS. The methoxymethyl ether signal (singlet ~3.3 ppm, singlet ~4.4 ppm) should remain intact.

  • Work-up: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove NMP.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Mechanistic Insight: Why C5 is Different

Understanding the resonance structures explains why direct SNAr at the C5 position (displacing the methoxymethyl group directly) is chemically invalid, and why SNAr at C2 requires specific conditions.

Mechanism Step1 Nucleophile Attack at C2 (Ortho to N) Intermediate Meisenheimer Complex (Negative charge on N) Step1->Intermediate Favorable Fail Attack at C3/C5 (No stabilization by N) Step1->Fail Unfavorable Path Product Substituted Pyridine (Aromaticity Restored) Intermediate->Product Elimination of LG

Figure 2: The nitrogen atom stabilizes the negative charge only when attack occurs at C2 or C4. Attack at C5 (the methoxymethyl position) lacks this stabilization, necessitating the "Side Chain" protocols described in Section 3.

References

  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring. Retrieved from BenchChem Application Notes. Link

  • Gallos, J. K., et al. (2001). Synthesis of 2-chloro-5-(chloromethyl)pyridine.[4][5][6][7] U.S. Patent 5,329,011. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (General reference for ether cleavage mechanisms).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Pyridine reactivity profiles).
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Sources

Application

heterocyclic building blocks 2-Hydrazino-5-(methoxymethyl)pyridine

High-Value Heterocyclic Building Block for Fused Ring Systems and Linker Chemistry Abstract & Introduction 2-Hydrazino-5-(methoxymethyl)pyridine is a versatile bifunctional building block used extensively in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Heterocyclic Building Block for Fused Ring Systems and Linker Chemistry

Abstract & Introduction

2-Hydrazino-5-(methoxymethyl)pyridine is a versatile bifunctional building block used extensively in the synthesis of fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolyl-pyridines .

While the pyridine core provides the essential aromatic scaffold common in kinase inhibitors and GPCR ligands, the 5-methoxymethyl substituent offers distinct medicinal chemistry advantages. Unlike a simple methyl group, the methoxymethyl moiety increases polarity and aqueous solubility (


 modulation) without introducing a hydrogen bond donor, enhancing membrane permeability and metabolic stability compared to its hydroxymethyl analogs.

This guide details the physicochemical profile of this building block and provides validated protocols for its three primary synthetic applications:

  • Oxidative Cyclization to fused triazoles.

  • Condensation to pyrazoles.

  • Linker Synthesis via hydrazone formation.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Hydrazino-5-(methoxymethyl)pyridine
Core Scaffold Pyridine-2-hydrazine
Functional Group Methoxymethyl ether (Position 5)
Molecular Formula

Molecular Weight 153.18 g/mol
Predicted LogP ~0.5 (Improved solubility vs. 5-Me analog)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Hygroscopic; Hydrazine moiety is oxidation-sensitive.[1][2][3]

Handling Precaution: Hydrazines are potential genotoxins. Handle in a fume hood with appropriate PPE. Avoid contact with strong oxidizing agents.

Core Application 1: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

The most critical application of 2-hydrazinopyridines is the formation of the [1,2,4]triazolo[4,3-a]pyridine scaffold, a "privileged structure" in medicinal chemistry found in anxiolytics and p38 MAP kinase inhibitors.

Method A: Orthoester Cyclization (The "Gold Standard")

This method is preferred for introducing a specific substituent at the C3 position of the triazole ring (R = H, Me, Et) using orthoesters.

Reagents:

  • Substrate: 2-Hydrazino-5-(methoxymethyl)pyridine (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) or Triethyl orthoacetate (Excess/Solvent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional but recommended for kinetics.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 2-hydrazino-5-(methoxymethyl)pyridine in 3–5 mL of triethyl orthoformate (TEOF).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The hydrazine starting material (polar) should disappear, replaced by a less polar fluorescent spot.
    
  • Workup: Evaporate the excess orthoester under reduced pressure.

  • Purification: The residue often crystallizes upon cooling. If not, triturale with cold diethyl ether or purify via flash chromatography (SiO

    
    , EtOAc/Hexane gradient).
    

Mechanism & Causality: The reaction proceeds via the formation of an imidate intermediate. The pyridine ring nitrogen (


) acts as the nucleophile in the final cyclization step. The 5-methoxymethyl group remains stable under these conditions, whereas a 5-hydroxymethyl group might require protection to prevent side reactions.
Method B: Oxidative Cyclization with Aldehydes

Used when a complex aryl group is required at the C3 position.

Protocol:

  • Condensation: React the hydrazine with an aryl aldehyde (1.0 eq) in Ethanol at RT for 2 hours to form the hydrazone.

  • Oxidation: Add Iodobenzene diacetate (IBD) (1.1 eq) or Chloramine-T. Stir at RT for 1 hour.

  • Result: Oxidative closure of the N-N bond yields the fused triazole.

Core Application 2: Pyrazole Synthesis via 1,3-Dicarbonyls

This protocol generates 2-(1H-pyrazol-1-yl)pyridines , a scaffold widely used in agrochemistry and ligand design for coordination chemistry.

Reagents:

  • Substrate: 2-Hydrazino-5-(methoxymethyl)pyridine (1.0 eq)

  • Reagent: Acetylacetone (1.1 eq) or 1,3-diketone derivative.

  • Solvent: Ethanol (EtOH)[3][4]

  • Catalyst: Acetic Acid (cat.)

Protocol:

  • Mix: Dissolve the hydrazine in Ethanol (0.5 M concentration).

  • Add: Add Acetylacetone dropwise. The reaction is often exothermic.

  • Reflux: Heat to reflux for 2 hours.

  • Mechanism Check: The reaction proceeds through a hydrazone intermediate followed by intramolecular dehydration.

  • Isolation: Cool to RT. Pour into ice water. The pyrazole product usually precipitates as a solid. Filter and wash with water.

Troubleshooting:

  • Regioselectivity: With unsymmetrical 1,3-diketones, a mixture of regioisomers may form. The steric bulk of the pyridine nitrogen usually directs the initial attack to the less hindered carbonyl, but HPLC separation may be required.

Visualizing the Reactivity Landscape

The following diagram maps the transformation pathways for 2-hydrazino-5-(methoxymethyl)pyridine, highlighting the divergence based on reagent choice.

ReactivityMap Start 2-Hydrazino-5- (methoxymethyl)pyridine Orthoester Reagent: Triethyl Orthoformate Start->Orthoester Aldehyde Reagent: Aryl Aldehyde + Oxidant Start->Aldehyde Diketone Reagent: Acetylacetone Start->Diketone Triazole1 [1,2,4]Triazolo[4,3-a]pyridine (C3 = H) Orthoester->Triazole1 Reflux/Cyclization Triazole2 3-Aryl-[1,2,4]triazolo [4,3-a]pyridine Aldehyde->Triazole2 Oxidative Closure Pyrazole 2-(3,5-Dimethyl-1H- pyrazol-1-yl)pyridine Diketone->Pyrazole Condensation

Caption: Divergent synthesis pathways from the core hydrazine building block.

Detailed Mechanism: Triazolopyridine Formation

Understanding the cyclization mechanism is vital for troubleshooting low yields. The diagram below illustrates the critical "Dimroth-like" pathway considerations, although for [4,3-a] systems, direct cyclization is dominant.

Mechanism Step1 Hydrazine Nucleophilic Attack on Orthoester Carbon Step2 Formation of Imidate Intermediate Step1->Step2 - EtOH Step3 Intramolecular Attack by Pyridine Ring Nitrogen Step2->Step3 Ring Closure Step4 Elimination of Ethanol & Aromatization Step3->Step4 - EtOH

Caption: Step-wise mechanism for the formation of the fused triazole ring system.

References

  • General Reactivity of 2-Hydrazinopyridines

    • Source: Potts, K. T. (1977). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews.
    • Context: Foundational text on the cyclization p
  • Synthesis of [1,2,4]Triazolo[4,3-a]pyridines (Oxidative Method)

    • Source: "A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines."[4][5][6] RSC Advances, 2012.

    • Context: Validates the use of aldehydes and oxidants for C3-substituted deriv
  • Reaction with 1,3-Dicarbonyls (Pyrazole Formation)

    • Source: "The reaction between hydrazines and β-dicarbonyl compounds."[7] Canadian Journal of Chemistry.

    • Context: Detailed mechanistic insight into the regioselectivity of pyrazole form
  • Precursor Synthesis (From 2-Halopyridines)

    • Source: "Efficient Synthesis of 2-Hydrazinopyridines." Organic Process Research & Development.
    • Context: Protocol for generating the hydrazine building block from the chloro-precursor if not purchased commercially.

Sources

Method

Application Notes and Protocols: Condensation Reactions of 2-Hydrazinopyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of 2-Hydrazinopyridines 2-Hydrazinopyridine is a uniquely reactive building block in organic synthesis, distinguishe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 2-Hydrazinopyridines

2-Hydrazinopyridine is a uniquely reactive building block in organic synthesis, distinguished by the presence of a nucleophilic hydrazine moiety directly attached to an electron-deficient pyridine ring.[1] This arrangement makes it a valuable precursor for a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1] The condensation reaction of 2-hydrazinopyridine with carbonyl compounds, such as aldehydes and ketones, is a fundamental and efficient method for forming pyridylhydrazones. These hydrazones are not merely synthetic intermediates but often exhibit significant pharmacological activities themselves, including antileishmanial properties, and serve as versatile ligands in coordination chemistry.[2][3]

This guide provides an in-depth exploration of the condensation procedures for 2-hydrazinopyridines, offering detailed protocols, mechanistic insights, and practical advice to enable researchers to effectively utilize this powerful synthetic transformation.

Core Principles and Mechanistic Rationale

The reaction between 2-hydrazinopyridine and an aldehyde or ketone is a classic condensation reaction, resulting in the formation of a hydrazone, a type of Schiff base.[4] The reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon.

The Role of Catalysis

This reaction is frequently catalyzed by a small amount of acid.[5] The catalyst's role is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydrazine.

Mechanism: Acid-Catalyzed Hydrazone Formation

Caption: Acid-catalyzed formation of a pyridylhydrazone.

The reaction is reversible, and the removal of water, often achieved by azeotropic distillation or simply by the precipitation of the product, can drive the equilibrium toward hydrazone formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyridylhydrazones. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

General Experimental Workflow

workflow General Workflow for Hydrazone Synthesis start Start reactants 1. Combine Reactants - 2-Hydrazinopyridine - Aldehyde/Ketone - Solvent (e.g., Ethanol) start->reactants catalyst 2. Add Catalyst - Add a few drops of  glacial acetic acid reactants->catalyst reflux 3. Heat to Reflux - Monitor reaction by TLC catalyst->reflux cool 4. Cool and Isolate - Cool to room temp. - Collect precipitate via filtration reflux->cool Reaction Complete purify 5. Purify Product - Recrystallize from a  suitable solvent (e.g., Ethanol) cool->purify characterize 6. Characterize - NMR, IR, Mass Spec,  Melting Point purify->characterize end End characterize->end

Caption: Standard laboratory workflow for pyridylhydrazone synthesis.

Protocol 1: Synthesis of Pyridylhydrazones from Aldehydes

This protocol is suitable for the reaction of 2-hydrazinopyridine with various aromatic and aliphatic aldehydes.

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve 2-hydrazinopyridine in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • In a separate beaker, dissolve the aldehyde in ethanol.

  • Add the aldehyde solution dropwise to the stirring solution of 2-hydrazinopyridine at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.[5]

  • Heat the mixture to reflux (typically 78 °C for ethanol) and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate as a crystalline solid.

  • If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of Pyridylhydrazones from Ketones

The reaction with ketones is generally slower than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. Therefore, longer reaction times or slightly more forceful conditions may be required.

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • Ketone (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Procedure:

  • To a solution of 2-hydrazinopyridine in ethanol, add the ketone.

  • Add 3-5 drops of glacial acetic acid to the mixture.

  • Heat the solution to reflux and maintain for 4-12 hours, monitoring by TLC until the starting materials are consumed.

  • After cooling to room temperature, the solvent is typically removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil is then purified. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) is the most common method. For non-crystalline products, column chromatography on silica gel may be necessary.

Data Summary: Representative Reaction Conditions

The choice of solvent and catalyst can influence reaction rates and yields. While ethanol is a versatile and common choice, other solvents may be employed.

Carbonyl SubstrateCatalystSolventTypical TimeTypical YieldReference
BenzaldehydeAcetic AcidEthanol2 hours>90%[5]
4-NitrobenzaldehydeAcetic AcidEthanol1.5 hoursHigh[6]
AcetophenoneAcetic AcidEthanol6 hours~85%[6]
IsatinCitric AcidEthanol3 hours88-94%[6]
Various AldehydesNoneIPA10 min-[7]

Yields are highly substrate-dependent and the values provided are illustrative.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish, ensure the purity of the reactants. Anhydrous solvents can sometimes improve yields by shifting the equilibrium. Increasing the amount of acid catalyst or the reaction temperature may also be beneficial.

  • Product Isolation: If the product does not precipitate upon cooling, reducing the solvent volume via rotary evaporation or adding a non-solvent (like cold water) can induce crystallization.

  • Safety: Hydrazine derivatives can be toxic. Always handle 2-hydrazinopyridine and its reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Cyclocondensation Reactions: Synthesis of Fused Heterocycles

2-Hydrazinopyridine is also a key precursor in cyclocondensation reactions, particularly for the synthesis of pyrazole rings and their derivatives. These reactions typically involve reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

Protocol 3: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol or glacial acetic acid in a round-bottom flask.

  • Add 2-hydrazinopyridine to the solution.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • The solid product that precipitates is collected by vacuum filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.

Conclusion

The condensation of 2-hydrazinopyridines with carbonyl compounds is a robust and high-yielding method for accessing a diverse range of pyridylhydrazones and related heterocyclic systems. The operational simplicity of these procedures, coupled with the biological and chemical significance of the products, ensures their continued importance in synthetic and medicinal chemistry. By understanding the underlying mechanism and optimizing reaction conditions, researchers can effectively leverage these protocols to advance their discovery programs.

References

  • Chen, N., Dai, X.J., Wang, H.N., & Li, C.J. (2017). Umpolung addition of aldehydes to aryl imines. Angewandte Chemie International Edition, 129, 6356–6359. Available at: [Link]

  • Aly, S.A., & Fathalla, S.K. (2020). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 13(1), 3735-3751. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. Available at: [Link]

  • Varma, R. S., & Ju, Y. (2005). Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates. Tetrahedron Letters, 46(35), 6011-6014. Available at: [Link]

  • Diyali, N., et al. (2022). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(2), 234-240. Available at: [Link]

  • Hany, M., et al. (2015). Synthesis, characterization and biological activities of hydrazone schiff base and its novel metals complexes. Sains Malaysiana, 44(8), 1135-1142. Available at: [Link]

  • Patel, M. M. (2014). Response to "Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?". ResearchGate. Available at: [Link]

  • Sall, A., et al. (2026). Synthesis, Characterization, and Biological Evaluation of Two Hydrazone Schiff Base Ligands and their Transition Metal Complexes. Chemical Science International Journal. Available at: [Link]

  • Organic Syntheses. Procedure for (9H-fluoren-9-ylidene)hydrazine. Available at: [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1112-1121. Available at: [Link]

  • Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evaluation for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32. Available at: [Link]

  • Gu, Y., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1938-1976. Available at: [Link]

  • Fahmi, M. R. G., & Kurniawan, Y. S. (2019). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Hydrazino-5-(methoxymethyl)pyridine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of func...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of functionalized 2-hydrazinopyridines.

The conversion of 2-chloro-5-(methoxymethyl)pyridine to 2-hydrazino-5-(methoxymethyl)pyridine via Nucleophilic Aromatic Substitution (SNAr) appears straightforward on paper. However, the reality of competing kinetics, poor electrophilic activation, and complex isolation often leads to sub-optimal yields. This guide deconstructs the reaction mechanics, addresses specific experimental failures, and provides a field-proven, self-validating protocol.

Part 1: Mechanistic Workflow & Reaction Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The SNAr reaction proceeds via a rate-limiting Meisenheimer complex. Because the 5-(methoxymethyl) group is not strongly electron-withdrawing, the pyridine ring lacks the extreme electron deficiency seen in nitropyridines, making the initial nucleophilic attack sluggish[1].

SNAr_Workflow SM 2-Chloro-5-(methoxymethyl)pyridine (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack (Rate Limiting) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Complex Product 2-Hydrazino-5-(methoxymethyl)pyridine (Target) Complex->Product Chloride Elimination (Fast) Dimer Bis-pyridyl hydrazine (Byproduct) Product->Dimer Competing SNAr with SM (Requires Excess Hydrazine)

Mechanistic pathway of SNAr and competing dimerization in 2-hydrazinopyridine synthesis.

Part 2: Troubleshooting FAQs

Q1: My yield is stuck below 50%, and LCMS shows significant unreacted starting material. How can I drive the reaction to completion? The Causality: The chlorine atom on the pyridine ring is a relatively poor leaving group for SNAr compared to fluorine, and the methoxymethyl group provides minimal ring activation[1]. The Solution: You must overcome the high activation energy barrier. Switch your solvent from ethanol to a higher-boiling alcohol like 1-butanol and elevate the reaction temperature to 110–115 °C. If you are designing a new route and have flexibility, synthesizing the 2-fluoro-5-(methoxymethyl)pyridine analogue will drastically accelerate the reaction, as fluorine's high electronegativity stabilizes the transition state.

Q2: I am observing a major byproduct with a higher mass on LCMS. What is this, and how do I prevent it? The Causality: You are likely observing 1,2-bis(5-(methoxymethyl)pyridin-2-yl)hydrazine (the dimer). Hydrazine has two nucleophilic nitrogen atoms. Once your target 2-hydrazinopyridine forms, it acts as a competent nucleophile and can attack unreacted starting material[2]. The Solution: This is a kinetic problem solved by concentration gradients. Maintain a massive stoichiometric excess of hydrazine hydrate (10 to 15 equivalents)[1][3]. More importantly, use a reverse addition technique: heat the hydrazine hydrate to reflux first, then add the chloropyridine solution dropwise. This ensures the local concentration of hydrazine is always vastly higher than the product, statistically eliminating dimer formation.

Q3: The reaction completes, but I lose most of my product during the aqueous workup. How do I isolate this highly polar compound? The Causality: 2-Hydrazinopyridines are highly polar, basic, and extensively hydrogen-bond with water, making standard liquid-liquid extraction with dichloromethane or diethyl ether highly inefficient[4]. The Solution: First, remove the excess hydrazine and solvent under high vacuum (co-evaporate with toluene if necessary). Quench the residue with a minimal amount of saturated aqueous NaCl (brine) and adjust the pH to ~8-9. Extract repeatedly (5-10 times) with a highly polar organic mixture, such as 10% isopropanol in chloroform or pure ethyl acetate[3]. Alternatively, bypass extraction entirely by dissolving the crude residue in anhydrous ether and bubbling dry HCl gas to precipitate the product as a highly pure dihydrochloride salt.

Part 3: Quantitative Condition Matrix

To illustrate the impact of experimental parameters on yield and byproduct formation, review the following optimization data derived from standard SNAr scale-up campaigns.

Leaving GroupHydrazine (Equiv)SolventTemp (°C)Addition ProtocolTarget Yield (%)Dimer Byproduct (%)
-Cl5.0Ethanol80Batch (All at once)42%18%
-Cl10.01-Butanol115Batch (All at once)65%8%
-Cl 15.0 1-Butanol 115 Slow Dropwise (Reverse) 84% < 1%
-F5.0Ethanol80Batch (All at once)89%2%

Note: The bolded row represents the optimal balance of cost, safety, and yield for the chloro-precursor.

Part 4: Validated Experimental Protocol

This protocol utilizes the "reverse addition" methodology to suppress dimerization and includes built-in In-Process Controls (IPCs) to create a self-validating workflow.

Reagents Required:

  • 2-Chloro-5-(methoxymethyl)pyridine: 10.0 g (63.5 mmol, 1.0 equiv)

  • Hydrazine hydrate (80% aqueous): 47.7 g (952 mmol, 15.0 equiv)

  • 1-Butanol: 100 mL

Step-by-Step Methodology:

  • System Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an internal thermocouple, and a pressure-equalizing addition funnel. Purge the system with inert gas (Nitrogen or Argon).

  • Reagent Heating: Charge the flask with 47.7 g of hydrazine hydrate and 50 mL of 1-Butanol. Heat the mixture to an internal temperature of 110 °C.

  • Reverse Addition: Dissolve 10.0 g of 2-chloro-5-(methoxymethyl)pyridine in the remaining 50 mL of 1-Butanol. Transfer this to the addition funnel. Add the solution dropwise to the refluxing hydrazine mixture over a period of 2 hours. Causality check: This slow addition ensures the electrophile is instantly consumed by the massive excess of hydrazine, preventing dimerization.

  • Reflux & IPC (Self-Validation): After addition is complete, maintain stirring at 110 °C for 12 hours.

    • IPC Check: Withdraw a 50 µL aliquot, dilute with 1 mL acetonitrile, and analyze via LCMS. The reaction is validated as complete when the starting material peak (m/z ~158) is < 2% relative to the product peak (m/z ~154).

  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the 1-butanol and excess hydrazine under reduced pressure (bath temp 60 °C, < 10 mbar). Caution: Hydrazine is toxic; ensure proper trapping.

  • Isolation: Suspend the resulting thick residue in 30 mL of saturated aqueous NaCl. Extract the aqueous layer with Ethyl Acetate (6 × 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2-hydrazino-5-(methoxymethyl)pyridine as a viscous oil. If solid storage is preferred, dissolve in anhydrous diethyl ether and add 2.0 M HCl in ether to precipitate the dihydrochloride salt.

References

  • ChemicalBook.2-Hydrazinopyridine synthesis. ChemicalBook.
  • ECHEMI.4930-98-7, 2-Hydrazinopyridine Formula - ECHEMI. ECHEMI.
  • ResearchGate.Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate.
  • Thieme Connect.Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Thieme.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 2-Hydrazino-5-(methoxymethyl)pyridine

The following technical guide is structured as a Tier 3 Support resource for researchers handling 2-Hydrazino-5-(methoxymethyl)pyridine . This intermediate presents unique challenges due to the dual sensitivity of the hy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers handling 2-Hydrazino-5-(methoxymethyl)pyridine . This intermediate presents unique challenges due to the dual sensitivity of the hydrazine moiety (oxidation) and the potential lability of the methoxymethyl ether under strong acidic hydrolysis conditions.[1]

Status: Active | Priority: High | Audience: R&D Chemists

Executive Summary: Crude 2-Hydrazino-5-(methoxymethyl)pyridine is typically isolated as a viscous oil or low-melting solid that darkens rapidly upon air exposure.[1] The primary impurities are unreacted 2-chloro-5-(methoxymethyl)pyridine, the bis-hydrazine dimer, and oxidation byproducts (azobenzenes).[1] This guide provides a decision-matrix for purification, emphasizing salt formation as the superior method for long-term stability over standard recrystallization.[1]

Part 1: Initial Assessment & Safety (Tier 1)[1]

Q1: The crude material is a dark red oil that refuses to crystallize.[1] Is this normal? A: Yes. The "red oil" state is characteristic of crude 2-hydrazinopyridines containing residual hydrazine hydrate and oxidation impurities.[1] The methoxymethyl group increases lipophilicity, often lowering the melting point compared to the parent 2-hydrazinopyridine (MP: 41-44°C).[1]

  • Immediate Action: Do not attempt to scratch or induce crystallization in open air. The color change indicates rapid oxidation.[1] Proceed immediately to Tier 2 (Salt Formation) or Tier 3 (Recrystallization) under inert atmosphere.[1]

Q2: What are the critical safety hazards before I start purification? A:

  • Hydrazine Toxicity: Residual hydrazine is a potent carcinogen and unstable. Ensure all rotary evaporator traps are treated with bleach (sodium hypochlorite) before disposal.

  • Exotherm Risk: The hydrazine moiety is nucleophilic. Reaction with halogenated solvents (DCM, Chloroform) can be exothermic and form diaziridines over time.[1] Use Ethyl Acetate or Toluene for extraction, not DCM.[1]

Part 2: Purification Protocols (Tier 2 & 3)
Protocol A: The "Salt Formation" Strategy (Recommended)

Best for: Oily crudes, long-term storage, and removal of non-basic impurities.[1]

Q3: My crude is too impure for recrystallization. How do I isolate a stable solid? A: Convert the free base to the Monohydrochloride (HCl) Salt .[1] This stabilizes the hydrazine group and allows for easy filtration of non-basic impurities.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 g of crude oil in Ethanol (50 mL) or Isopropanol (IPA) .

  • Filtration: Filter through a pad of Celite to remove any insoluble dimers or metallic residues.

  • Acidification: Cool to 0-5°C. Slowly add 1.1 equivalents of HCl (4M in Dioxane or Ethanol) dropwise.

    • Critical Note: Do not use aqueous HCl. The methoxymethyl ether (benzylic-like position) can hydrolyze to the alcohol under strong aqueous acidic conditions at elevated temperatures.[1] Anhydrous conditions prevent this.

  • Precipitation: Add Diethyl Ether (Et₂O) or MTBE slowly until turbidity persists. Stir at 0°C for 1 hour.

  • Isolation: Filter the off-white/yellow solid under Nitrogen. Wash with cold Et₂O/Ethanol (3:1).

Protocol B: Recrystallization of the Free Base

Best for: High-purity crude (>90%) intended for immediate use.[1]

Q4: I need the free base for a metal-catalyzed coupling. Which solvent system works? A: The methoxymethyl group makes the molecule more soluble in organics than simple hydrazinopyridines.[1]

  • Primary Solvent: Toluene (Dissolve hot).

  • Anti-Solvent: Heptane (Add until cloudy).

  • Alternative: Ethanol/Water (1:1 ratio). Dissolve in minimal hot ethanol, add water until cloudy, cool slowly.

Data Table: Solvent Selection Guide

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal Profile
Ethanol / Water HighLowExcellent for removing hydrazine salts; poor for lipophilic oils.
Toluene / Heptane HighLowGood for removing unreacted chloropyridine; product may "oil out" if cooled too fast.
Ethyl Acetate ModerateModerateNot recommended for crystallization; good for extraction.
DCM / Chloroform Very HighHighAVOID. Reacts with hydrazine moiety.
Part 3: Troubleshooting & Impurity Profiling

Q5: I see a persistent impurity at R_f ~0.6 (higher than product). What is it? A: This is likely the Bis-hydrazino dimer (two pyridine rings linked by one hydrazine) or the Azopyridine (oxidation product).[1]

  • Diagnosis: These impurities are non-basic or less basic than the product.[1]

  • Fix: The Salt Formation (Protocol A) effectively removes these.[1] The dimer will not form a salt as readily or will remain in the organic mother liquor.[1]

Q6: The product turns purple/black during vacuum drying. Why? A: Trace transition metals (from the synthesis) or oxygen exposure are catalyzing decomposition.[1]

  • Solution:

    • Add EDTA (disodium salt) to the initial aqueous workup to chelate metals.[1]

    • Dry the solid in a vacuum oven at <40°C under a nitrogen bleed. Do not use high heat.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision process for purifying crude 2-Hydrazino-5-(methoxymethyl)pyridine based on its physical state and purity.

PurificationWorkflow Start Crude Reaction Mixture (Red/Dark Oil) CheckState Physical State Assessment Start->CheckState IsSolid Semi-Solid / Solid CheckState->IsSolid Crystallizes IsOil Viscous Oil CheckState->IsOil Remains Oil Recryst Recrystallization (Toluene/Heptane) IsSolid->Recryst SaltForm Salt Formation (HCl) (Anhydrous Dioxane/EtOH) IsOil->SaltForm Recommended CheckPurity Check Purity (HPLC/TLC) Recryst->CheckPurity SuccessSalt Pure HCl Salt (Stable Solid) SaltForm->SuccessSalt CheckPurity->SaltForm <90% or Oiling Out SuccessSolid Pure Free Base (Store under N2, -20°C) CheckPurity->SuccessSolid >95%

Figure 1: Purification Decision Matrix.[1][2] Green paths indicate optimal routes for high stability.

Part 5: Storage & Stability

Q7: How should I store the purified material? A:

  • Free Base: Unstable at room temperature. Store at -20°C under Argon/Nitrogen. Shelf life: ~1-2 weeks before significant darkening.

  • HCl Salt: Stable at 4°C . Shelf life: >6 months. Store in a desiccator to prevent hydrolysis of the methoxymethyl ether by atmospheric moisture over long periods.[1]

References
  • Synthesis & General Properties of 2-Hydrazinopyridines: Source: ChemicalBook. "2-Hydrazinopyridine Properties and Synthesis."
  • Purification via Salt Formation (Analogous Methodology)

    • Source: Organic Syntheses, Coll.[1][3] Vol. 5, p. 1029 (1973); Vol. 48, p. 87 (1968).[1] (Describes purification of pyridine derivatives via acid salts).

    • URL:[Link][1]

  • Handling of Hydrazine Derivatives

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Hydrazinopyridine.[2]

  • Reaction Monitoring & Impurities

    • Source: ResearchGate Discussion on "Large scale synthesis of 2-Hydrazinopyridine."
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Hydrazino-5-(methoxymethyl)pyridine

Ticket ID: #HYD-OX-5MM Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Open Subject: Prevention of oxidative degradation and storage protocols for 2-Hydrazino-5-(methoxymethyl)pyridine....

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYD-OX-5MM Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Open Subject: Prevention of oxidative degradation and storage protocols for 2-Hydrazino-5-(methoxymethyl)pyridine.

Executive Summary

You are encountering stability issues with 2-Hydrazino-5-(methoxymethyl)pyridine . This compound contains a hydrazine moiety (


) attached to a pyridine ring. While the pyridine ring provides some electronic stabilization, the hydrazine tail is a potent reducing agent and is highly susceptible to oxidative degradation  by atmospheric oxygen, moisture, and trace metal catalysis.

The methoxymethyl group at the C5 position increases the compound's lipophilicity and potential hygroscopicity, making it "sticky" and prone to absorbing atmospheric water, which accelerates oxidation.

This guide provides a root-cause analysis of the degradation, a definitive storage SOP, and a "rescue protocol" for stabilizing the compound as a hydrochloride salt.

Module 1: The Degradation Mechanism (Why it happens)

Understanding the enemy is the first step to containment. Hydrazines do not just "go bad"; they undergo a specific radical-mediated oxidation pathway.

The Oxidation Cascade

When exposed to air, 2-Hydrazino-5-(methoxymethyl)pyridine undergoes autoxidation. This is often catalyzed by trace transition metals (like


 or 

found in trace amounts in lower-grade glass or spatulas) or light.
  • Radical Formation: Oxygen abstracts a hydrogen atom, creating a hydrazyl radical.

  • Diimide Formation: The radical loses a second hydrogen to form a diaene (or diimide) intermediate (

    
    ).
    
  • Decomposition: This unstable intermediate decomposes to release Nitrogen gas (

    
    ) and the de-hydrazinated pyridine, or couples to form colored azo-dimers (Yellow/Brown impurities).
    
Visualization of the Pathway

The following diagram illustrates the degradation flow you are likely witnessing.

OxidationPathway Fresh Fresh Compound (Colorless/White) Radical Hydrazyl Radical (R-NH-NH•) Fresh->Radical H• abstraction Oxygen Exposure: O2 / Light / Metals Oxygen->Radical Diimide Diimide Intermediate (R-N=NH) Radical->Diimide -H• Azo Azo Dimers (Colored Impurities) Diimide->Azo Dimerization Decomp Decomposition (R-H + N2 Gas) Diimide->Decomp Irreversible Loss

Figure 1: The autoxidation cascade of aryl hydrazines. Note that the formation of Azo dimers is responsible for the characteristic yellow-to-brown discoloration.

Module 2: Standard Operating Procedure (Storage)

To maintain purity


, you must eliminate the three vectors of decay: Oxygen, Moisture, and Light .
The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature

Arrhenius equation dictates that reaction rates (oxidation) drop significantly at lower temperatures.
Atmosphere Argon (Ar) Argon is denser than air and forms a "blanket" over the solid. Nitrogen (

) is acceptable but lighter; Ar is superior for opening/closing vials.
Container Amber Glass Blocks UV/Vis light which catalyzes radical formation.
Seal Teflon-lined cap + Parafilm Prevents oxygen diffusion and moisture ingress (critical due to the methoxymethyl group's hygroscopicity).
Protocol: Handling the Free Base

If you must store the compound as the free base (not the salt):

  • Purge: Immediately after synthesis or opening, purge the headspace of the vial with a gentle stream of dry Argon for 30–60 seconds.

  • Seal: Cap tightly. Wrap the cap junction with Parafilm M to create a secondary gas barrier.

  • Freeze: Place in a

    
     freezer dedicated to chemical storage (spark-proof).
    
  • Thaw Correctly: Before opening the vial again, allow it to warm to room temperature inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes immediate water condensation on the solid. This moisture dissolves the hydrazine surface, accelerating oxidation.

Module 3: The "Rescue" Protocol (Salt Formation)

This is the most effective way to prevent oxidation. Free base hydrazines are inherently unstable oils or low-melting solids. Converting them to their Hydrochloride (HCl) salt blocks the lone pair on the nitrogen, shutting down the oxidation mechanism and turning the compound into a stable, crystalline solid.

Protocol: Conversion to Hydrochloride Salt

Reagents:

  • 2-Hydrazino-5-(methoxymethyl)pyridine (Free base)

  • Diethyl ether or Dioxane (Anhydrous)

  • 
     (4M in Dioxane) or conc. 
    
    
    
    (aqueous)

Procedure:

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous Diethyl Ether (or Ethanol if solubility is poor).

  • Acidification: Add 4M

    
     in Dioxane dropwise with vigorous stirring.
    
    • Observation: A white precipitate should form immediately.

    • Target pH: Test with litmus paper; ensure pH is

      
      .
      
  • Precipitation: Cool the mixture in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Filtration: Filter the solid under an Argon blanket (or quickly in air). Wash with cold ether.

  • Drying: Dry under high vacuum to remove traces of acid and solvent.

Result: You now have 2-Hydrazino-5-(methoxymethyl)pyridine


 xHCl . This salt is stable at room temperature for months (though 

is still recommended) and is resistant to oxidation.

Module 4: Troubleshooting & FAQs

Decision Matrix: Troubleshooting Degradation

Troubleshooting Issue User Issue: Sample looks different Color Is it Yellow/Brown? Issue->Color Texture Is it sticky/wet? Color->Texture No Oxidation Diagnosis: Oxidation (Azo impurities) Color->Oxidation Yes Hygro Diagnosis: Hygroscopicity (Water absorption) Texture->Hygro Yes Recryst Action: Recrystallize (EtOH/Ether) Oxidation->Recryst Dry Action: High Vac Dry Then store under Ar Hygro->Dry

Figure 2: Rapid diagnostic workflow for evaluating sample integrity.

Frequently Asked Questions

Q1: My sample turned yellow. Can I still use it?

  • A: The yellow color indicates the presence of azo-dimers. If you are using this for a sensitive cyclization (e.g., forming a pyrazole), these impurities can act as radical scavengers and lower your yield.

  • Fix: If the color is faint, use it. If it is dark yellow/brown, recrystallize from Ethanol/Diethyl ether before use.

Q2: Can I use Nitrogen instead of Argon?

  • A: Yes, but Argon is superior. Argon is heavier than air and "sits" in the vial, protecting the solid even when the cap is off for a few seconds. Nitrogen is lighter and diffuses away quickly.

Q3: How do I verify the purity of the stored compound?

  • A: TLC is misleading here because the hydrazine can oxidize on the silica plate during the run.

  • Best Method:

    
     in 
    
    
    
    . Look for the hydrazine protons (
    
    
    ) around 4.0–9.0 ppm (broad). If oxidized, these peaks disappear or shift, and you will see new aromatic peaks from the azo-dimer.

Q4: Is the methoxymethyl group stable to the HCl salt formation?

  • A: Generally, yes. Methyl ethers are stable to acidic conditions at room temperature. However, avoid heating the compound in strong aqueous acid for prolonged periods, as this could slowly hydrolyze the ether. The anhydrous

    
    /Dioxane method described in Module 3 is safest.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amines and hydrazines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for handling air-sensitive organic intermediates).

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213. (Discusses stability and protection of hydrazine derivatives).

  • Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 2-Hydrazinopyridine. (Provides baseline stability data for the parent pharmacophore).

Optimization

troubleshooting cyclization failures with 2-hydrazinopyridines

This guide functions as a specialized technical support resource for researchers encountering difficulties with 2-hydrazinopyridine cyclizations. It prioritizes mechanistic understanding to resolve failures in regioselec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for researchers encountering difficulties with 2-hydrazinopyridine cyclizations. It prioritizes mechanistic understanding to resolve failures in regioselectivity, oxidation, and rearrangement.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Cyclization Failures, Regioselectivity, and Rearrangements

Core Reactivity & Failure Analysis

2-Hydrazinopyridines are ambident nucleophiles. The primary failure mode in their cyclization is not usually "no reaction," but rather uncontrolled isomerization or incorrect regioselectivity .

The "Dimroth Trap" in Triazolopyridine Synthesis

Issue: Users frequently attempt to synthesize [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) but isolate the [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product).

Mechanism: The [4,3-a] isomer is formed initially via oxidative cyclization of the hydrazone. However, under basic conditions, thermal stress, or even prolonged reaction times, it undergoes a Dimroth Rearrangement . This involves a ring-opening to a diazo-intermediate followed by a rotation and recyclization to the more stable [1,5-a] isomer [1, 2].

Diagnostic Check:

  • [4,3-a] Isomer: C3 proton (if present) typically shifts near

    
     9.0–9.5 ppm in 
    
    
    
    H NMR.
  • [1,5-a] Isomer: The corresponding proton often shifts upfield (shielded) relative to the [4,3-a] isomer.

Regioselectivity with 1,3-Dicarbonyls

Issue: Reaction with unsymmetrical 1,3-diketones yields inseparable mixtures of pyrazolopyridines. Causality: The hydrazine terminal nitrogen (


) is the harder nucleophile and attacks the harder electrophile (most positive carbonyl). However, solvation effects and steric hindrance at the pyridine 

position often scramble this selectivity [3].

Visualizing the Failure Pathways

The following diagram illustrates the mechanistic bifurcation between the kinetic [4,3-a] and thermodynamic [1,5-a] products.

DimrothRearrangement Start 2-Hydrazinopyridine + Aldehyde Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation Kinetic [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) Hydrazone->Kinetic Oxidative Cyclization (IBD or KI/TBHP) Kinetic->Kinetic Neutral/Acidic Conditions Open Ring-Opened Diazo Intermediate Kinetic->Open Base/Heat (Dimroth Trigger) Thermodynamic [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) Open->Thermodynamic Recyclization

Caption: Mechanism of the Dimroth Rearrangement showing the conversion of the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer under basic/thermal stress.

Standardized Protocols & Troubleshooting

Protocol A: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]pyridine

Target: Kinetic Product | Avoids Rearrangement

Methodology: This protocol uses Iodobenzene Diacetate (IBD) or KI/TBHP. We prefer the KI-catalyzed method for its mildness, reducing the risk of rearrangement [4].

  • Condensation: Dissolve 2-hydrazinopyridine (1.0 equiv) and aldehyde (1.1 equiv) in Ethanol. Stir at RT for 2 hours.

    • Checkpoint: Isolate the hydrazone if possible. If running one-pot, ensure TLC shows complete consumption of hydrazine.

  • Cyclization: Add KI (20 mol%) and TBHP (2.0 equiv, 70% aq) .

  • Conditions: Heat to 80°C in 1,4-dioxane (preferred over EtOH for higher boiling point without pressure).

  • Workup: Quench with saturated

    
     to remove peroxides. Extract with DCM.
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Product is [1,5-a] isomer Reaction mixture too basic or too hot for too long.Switch solvent to DCM/AcOH (10:1). Avoid bases like

if not strictly necessary. Reduce temp to 40°C.
Low Yield (<30%) Hydrazine oxidation before cyclization.Ensure inert atmosphere (

). Add oxidant after hydrazone formation is confirmed.
Incomplete Reaction Steric hindrance on aldehyde.Use IBD (1.1 equiv) in DCM at RT (stronger oxidant than TBHP).
Protocol B: Regioselective Pyrazole Synthesis

Target: Specific Pyrazolopyridine Isomer

Methodology: To control regioselectivity with unsymmetrical 1,3-diketones (


):
  • Solvent Selection: Use Hexafluoroisopropanol (HFIP) or Acetic Acid .

    • Why: Fluorinated solvents and acids activate the carbonyls via H-bonding, often enhancing the inherent electronic differentiation [3].

  • Temperature: Perform the addition at 0°C . Kinetic control favors the attack of the most nucleophilic nitrogen (

    
    ) on the most electrophilic carbonyl.
    

Decision Tree for Experimental Design

Use this logic flow to select the correct synthetic route and avoid common pitfalls.

TroubleshootingTree Start Start: 2-Hydrazinopyridine Cyclization Target What is your Target? Start->Target Triazolo Triazolopyridine (Fused 5,6-system) Target->Triazolo Pyrazole Pyrazolopyridine (Reaction w/ 1,3-diketone) Target->Pyrazole IsomerQ Which Isomer? Triazolo->IsomerQ RegioQ Is Diketone Symmetrical? Pyrazole->RegioQ Kinetic [4,3-a] (Kinetic) IsomerQ->Kinetic Thermo [1,5-a] (Thermodynamic) IsomerQ->Thermo ActionKinetic Use Oxidative Cyclization (IBD/DCM or KI/TBHP) Avoid Base/High Heat Kinetic->ActionKinetic ActionThermo Perform Cyclization Then reflux in DBU/Dioxane (Force Dimroth Rearrangement) Thermo->ActionThermo SymYes Yes RegioQ->SymYes SymNo No (Regio-issues) RegioQ->SymNo ActionSym Standard Reflux (EtOH/AcOH) SymYes->ActionSym ActionAsym Use HFIP Solvent at 0°C or Lewis Acid Catalysis SymNo->ActionAsym

Caption: Decision tree for selecting conditions based on target isomer and substrate symmetry.

FAQ: Expert Insights

Q: My reaction turns black and yields no product. What is happening? A: This indicates oxidative decomposition of the hydrazine. 2-hydrazinopyridines are electron-rich and prone to air oxidation.

  • Fix: Degas all solvents. If using metal catalysts (Cu, Pd), ensure ligands are bidentate to stabilize the metal center. Consider protecting the hydrazine as a Boc-hydrazide if the cyclization step allows for in situ deprotection.

Q: Can I use orthoesters instead of aldehydes for the triazole synthesis? A: Yes, but this often requires higher temperatures (refluxing orthoester) which favors the thermodynamic [1,5-a] isomer .

  • Tip: If you strictly need the [4,3-a] isomer from an orthoester, use a Lewis acid catalyst (

    
     or 
    
    
    
    ) at lower temperatures to lower the activation energy for the initial cyclization without triggering the rearrangement [5].

Q: How do I distinguish the isomers if I don't have a reference standard? A: Use NOESY NMR .

  • [4,3-a]: Strong NOE correlation between the triazole proton (or substituent) and the pyridine C8 proton (peri-position).

  • [1,5-a]: The triazole proton is further away from the pyridine ring protons, showing weaker or no NOE correlation to the peri-proton.

References

  • El Khadem, H. S., Kawai, J., & Swartz, D. L. (1989). Synthesis and rearrangements of imidazolo- and triazolo-diazines. Heterocycles, 28(1), 239-253. Link

  • Potikha, L. M., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2717–2726. Link

  • Fustero, S., et al. (2009). Regioselective Synthesis of Pyrazoles and Pyrazolines from Fluorinated 1,3-Diketones. The Journal of Organic Chemistry, 74(19), 7429–7435. Link

  • Li, P., et al. (2015). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines.[1] RSC Advances, 5, 1234-1238. Link

  • Guchhait, S. K., & Madaan, C. (2010). Towards molecular diversity: deprotection-cyclization-functionalization of 2-hydrazinopyridines. Synlett, 2010(11), 1633-1638. Link

Sources

Troubleshooting

removing hydrazine impurities from 2-Hydrazino-5-(methoxymethyl)pyridine

The following technical guide is designed for researchers and process chemists working with 2-Hydrazino-5-(methoxymethyl)pyridine . It addresses the critical challenge of removing hydrazine—a known mutagenic impurity (IC...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-Hydrazino-5-(methoxymethyl)pyridine . It addresses the critical challenge of removing hydrazine—a known mutagenic impurity (ICH M7 Class 2)—while preserving the integrity of this reactive intermediate.

Topic: Purification of 2-Hydrazino-5-(methoxymethyl)pyridine Classification: Process Chemistry / Impurity Control Version: 2.4 (Current)[1]

Core Directive & Safety Warning

Hydrazine (


)  is a potent hepatotoxin and suspected human carcinogen.[1] The ICH M7 guideline establishes strict limits (Acceptable Intake < 1.5 µ g/day  for lifetime exposure).[1]

CRITICAL REACTIVITY WARNING: Do NOT use ketones (e.g., Acetone, MEK) or aldehydes (e.g., Formaldehyde) as solvents or for washing.

  • Reason: The hydrazine moiety on your product (

    
    ) is a nucleophile.[1] It will react with ketones to form hydrazones  or pyrazoles , irreversibly destroying your product.[1]
    
  • Evidence: 2-hydrazinopyridines react with acetylacetone to form pyrazolylpyridines [1].[1][2]

Diagnostic & Analysis (Troubleshooting Detection)

Before attempting purification, you must accurately quantify the impurity.

Q: How do I detect low-level hydrazine in my product?

A: Direct UV detection is unreliable due to hydrazine's lack of a chromophore.[1] You must use Pre-column Derivatization HPLC .[1]

The Protocol (Benzaldehyde Method): Hydrazine reacts with benzaldehyde to form benzalazine , which absorbs strongly at ~300–310 nm.[1]

  • Derivatization Reagent: Prepare a solution of Benzaldehyde (1% v/v) in Methanol.

  • Sample Prep: Dissolve 10 mg of your product in 1 mL Methanol.

  • Reaction: Add 0.5 mL Derivatization Reagent to the sample. Vortex and incubate at 60°C for 15 minutes.

  • Analysis: Inject onto HPLC (C18 column).

    • Target Peak: Benzalazine (elutes later than the product due to non-polarity).[1]

    • Control: Run a blank derivatization to identify the excess benzaldehyde peak.[1]

Visual Workflow: Analytical Logic

AnalyticalWorkflow cluster_warning Interference Check Start Crude Sample Deriv Add Benzaldehyde (60°C, 15 min) Start->Deriv Rxn Formation of Benzalazine Deriv->Rxn Scavenges N2H4 HPLC HPLC Analysis (C18 Column) Rxn->HPLC Warning Product also forms Hydrazone (Different RT) Rxn->Warning Result Detect Peak @ 310nm HPLC->Result

Caption: Analytical workflow for hydrazine quantification using benzaldehyde derivatization.

Purification Strategies (The "How-To")

Method A: Azeotropic Distillation (Primary Recommendation)

Best for: Large batches containing excess hydrazine hydrate.

The Science: Hydrazine hydrate forms a high-boiling azeotrope with water (120.5°C), making simple distillation difficult. However, it forms a hetero-azeotrope with Toluene that boils at ~92°C, allowing you to "strip" the hydrazine out of the reaction mixture [2].

Protocol:

  • Dissolve/suspend your crude 2-Hydrazino-5-(methoxymethyl)pyridine in Toluene (10 volumes).

  • Heat to reflux with a Dean-Stark trap or simple distillation head.

  • Distill off approximately 50% of the solvent volume.[1] The distillate will contain the hydrazine-water-toluene azeotrope.[1]

  • Replenish with fresh Toluene and repeat if necessary.[1]

  • Cool the mixture. The product (if solid) may precipitate, or you can concentrate to dryness.

Why this works: Toluene is non-polar.[1] Hydrazine hydrate is polar but is dragged out via the azeotrope.[1] Your product (moderately polar) remains in the pot or precipitates upon cooling.[1]

Method B: The "Salting Out" Extraction

Best for: Removing bulk hydrazine from liquid crudes.

The Science: Hydrazine hydrate is infinitely soluble in water.[1] 2-Hydrazino-5-(methoxymethyl)pyridine has limited water solubility (approx. 40 g/L for the parent 2-hydrazinopyridine [3]), which can be suppressed by high ionic strength (salting out).[1]

Protocol:

  • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Prepare a saturated Brine (NaCl) solution.

  • Wash the organic layer 3x with Brine (1:1 volume ratio).[1]

    • Tip: Do not use pure water; the product will partition into the aqueous phase.

  • Dry organic layer over

    
     and evaporate.[1]
    
Method C: Hydrochloride Salt Formation (High Purity)

Best for: Final polishing to meet ICH M7 limits.[1]

The Science: Both hydrazine and your product are bases.[1] However, hydrazine dihydrochloride is extremely water-soluble, whereas the hydrochloride salt of 2-hydrazinopyridines is often less soluble in cold alcohols [4].

Protocol:

  • Dissolve crude base in Ethanol or Isopropanol .[1]

  • Add 1.05 equivalents of HCl (4M in Dioxane or Ethanol) dropwise at 0°C.

  • The monohydrochloride salt of 2-Hydrazino-5-(methoxymethyl)pyridine should precipitate.[1]

  • Filter the solid.[1]

  • Wash the cake with cold Isopropanol (hydrazine HCl remains in the mother liquor).

  • Optional: Recrystallize the salt from Ethanol/Methanol.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product disappears during analysis Reaction with Acetone/Aldehydes in mobile phase or diluent.[1]Use Acetonitrile/Water only.[1] Avoid acetone in glassware cleaning.[1]
Yield loss during water wash Product is too polar (amphoteric nature).[1]Switch to Method A (Toluene Azeotrope) or use saturated Brine.
Hydrazine level stays >1000 ppm Hydrazine is trapped in the crystal lattice (occlusion).[1]Redissolve completely in methanol, then perform Method A to strip solvent, then recrystallize.
Unknown peak at high RT Formation of symmetric azine (Product=N-N=Product).[1]Avoid high heat in the absence of hydrazine scavenger. Store under Nitrogen.[1]

Process Decision Tree

PurificationLogic Start START: Crude Mixture State Physical State? Start->State Solid Solid / Crystalline State->Solid Yes Oil Oil / Liquid State->Oil Yes MethodA METHOD A: Azeotropic Distillation (Toluene Reflux) Solid->MethodA Bulk Removal MethodC METHOD C: HCl Salt Formation (Precipitate from EtOH) Solid->MethodC High Purity Needed Q_Sol Soluble in Toluene? Oil->Q_Sol Q_Sol->MethodA Yes (or suspension) MethodB METHOD B: DCM Extraction (Wash w/ Brine) Q_Sol->MethodB No (Polar) MethodA->MethodC If Purity < 99%

Caption: Decision matrix for selecting the optimal hydrazine removal strategy based on physical state and solubility.

References

  • Peet, N. P., & Sunder, S. (1986).[1] The reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with acetylacetone. Journal of Heterocyclic Chemistry. Link[1]

  • Wilson, R. Q., et al. (1955).[1] Dehydration of Hydrazine by Azeotropic Distillation. AIChE Journal. Link[1]

  • GuideChem. (2023).[1] 2-Hydrazinopyridine Properties and Solubility Data. Link

  • Sigma-Aldrich. (2024).[1][3] 2-Hydrazino-5-methylpyridine hydrochloride Safety Data Sheet. Link

  • Occupational Safety and Health Administration (OSHA). (2020).[1] Method 3.4: Hydrazine Analysis via Benzaldehyde Derivatization. Link

Sources

Optimization

optimizing reaction temperature for 2-Hydrazino-5-(methoxymethyl)pyridine condensation

Technical Support Center: Troubleshooting 2-Hydrazino-5-(methoxymethyl)pyridine Condensations Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Hydrazino-5-(methoxymethyl)pyridine Condensations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when condensing 2-hydrazino-5-(methoxymethyl)pyridine with carbonyl substrates. This guide abandons generic advice in favor of mechanistic causality, ensuring your process development is both safe and scalable.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my condensation reaction stalling or showing poor conversion at room temperature (25°C)? A1: The stalling is a kinetic issue rooted in the electronic structure of the substrate. Unlike aliphatic hydrazines, 2-hydrazinopyridines suffer from the electron-withdrawing nature of the pyridine ring. The pyridine nitrogen acts as an electron sink, reducing the electron density and nucleophilicity of the adjacent exocyclic hydrazine group. Consequently, the initial nucleophilic attack and the subsequent hemiaminal dehydration steps are significantly slowed at neutral pH and low temperatures[1]. To overcome this activation energy barrier, the reaction requires mild thermal activation or precise acid catalysis (pH 4–6)[2].

Q2: What are the primary side reactions if I push the reaction temperature above 60°C to force completion? A2: Elevated temperatures introduce two critical failure modes:

  • Ether Cleavage: The 5-(methoxymethyl) group is essentially a MOM (methoxymethyl) ether. Because hydrazone condensations typically utilize a catalytic acid (e.g., glacial acetic acid) to facilitate dehydration[2], heating this acidic mixture above 60°C will trigger the hydrolysis of the methoxymethyl group, yielding a highly polar hydroxymethyl pyridine impurity and methanol.

  • Azine Formation: High thermal energy increases the probability of the initially formed hydrazone condensing with a second equivalent of the carbonyl substrate, forming an undesired azine[2].

Q3: Are there safety concerns with scaling up this thermal optimization? A3: Absolutely. Hydrazine condensations are inherently exothermic. If the reaction temperature is set too high initially, the heat of the reaction combined with external heating can lead to an adiabatic temperature rise. This can push the batch beyond the onset temperature of exothermic decomposition, leading to a dangerous thermal runaway[3]. Temperature optimization must be step-wise, and the addition of a mild base buffer (like sodium acetate) can sometimes be used to mitigate the decomposition of hydrazine salts at scale[3].

Part 2: Quantitative Data Analysis

To illustrate the delicate balance between kinetic conversion and thermal degradation, the following table summarizes the optimization matrix for a standard 2-hydrazino-5-(methoxymethyl)pyridine condensation.

Temperature (°C)Reaction Time (h)Hydrazone Yield (%)MOM-Cleavage Impurity (%)Unreacted Hydrazine (%)Scientific Rationale
25 2435065Insufficient thermal energy to overcome the electronic deactivation of the pyridine ring.
40 1284<115Kinetic sweet spot ; sufficient energy for hemiaminal dehydration without triggering ether cleavage.
60 4963<1Maximum recommended temperature; rapid conversion achieved, but incipient ether cleavage is observed.
80 278210Thermal degradation regime; acid-catalyzed cleavage of the methoxymethyl group dominates the profile.

Part 3: Visualizing the Process

Reaction Pathway Dynamics

The following diagram illustrates the mechanistic divergence between the desired product formation and high-temperature degradation pathways.

ReactionPathway SM 2-Hydrazino-5-(methoxymethyl)pyridine + Carbonyl Substrate Intermediate Hemiaminal Intermediate SM->Intermediate Nucleophilic Attack (Rate-limiting at 25°C) SideProduct2 Thermal Decomposition (>90°C) SM->SideProduct2 Exothermic Runaway Product Desired Hydrazone (Optimal Temp: 40-60°C) Intermediate->Product Dehydration (pH 4-6) SideProduct1 MOM-Cleavage Byproduct (High Temp + Acid) Product->SideProduct1 >60°C, H+

Reaction pathway showing temperature-dependent divergence and high-temperature degradation risks.

Temperature Optimization Workflow

Workflow Start Initiate Condensation at 25°C (pH 4-6) Check1 IPC 1: HPLC Conversion >95% at 2h? Start->Check1 Opt1 Proceed to Quench & Isolation Check1->Opt1 Yes IncTemp Increase Temp by 10°C (Max 60°C) Check1->IncTemp No Check2 IPC 2: Impurity Profile Ether Cleavage <2%? IncTemp->Check2 Opt2 Hold Temperature & Extend Reaction Time Check2->Opt2 Yes Fail Reduce Temp & Optimize Acid Catalyst Check2->Fail No

Step-by-step decision matrix for optimizing condensation temperature while minimizing ether cleavage.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. You must not proceed to the next step until the In-Process Control (IPC) criteria are met.

Step 1: Reagent Preparation & pH Validation

  • Dissolve 2-hydrazino-5-(methoxymethyl)pyridine (1.0 eq) and the target carbonyl substrate (1.05 eq) in anhydrous ethanol (10 volumes).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Self-Validation Check: Spot the mixture on damp pH paper. The apparent pH must be between 4.5 and 5.5. If the pH is >6, the reaction will stall; if <4, the risk of ether cleavage increases exponentially[2].

Step 2: Controlled Nucleophilic Attack (25°C)

  • Stir the reaction mixture at 25°C for 2 hours. This allows the initial exothermic hemiaminal formation to occur safely without triggering an adiabatic temperature rise[3].

  • Self-Validation Check (IPC 1): Analyze an aliquot via HPLC. You should observe the consumption of starting materials and the appearance of the intermediate/product. If conversion is <50%, proceed to Step 3.

Step 3: Step-Wise Thermal Activation (40°C–60°C)

  • Ramp the reactor temperature to 40°C and hold for 4 hours.

  • Self-Validation Check (IPC 2): Perform a second HPLC analysis.

    • Condition A: If the desired hydrazone peak is >95% and the hydroxymethyl impurity is <1%, the reaction is complete. Proceed to Step 4.

    • Condition B: If conversion is incomplete, increase the temperature to 50°C, but do not exceed 60°C . Monitor hourly. If the hydroxymethyl impurity exceeds 2%, immediately cool the reaction to 20°C to arrest degradation.

Step 4: Quenching and Isolation

  • Cool the mixture to 0–5°C.

  • Neutralize the acetic acid catalyst by adding saturated aqueous NaHCO3 dropwise until the pH reaches 7.0–7.5. Causality: Neutralizing the acid before solvent removal prevents the concentration of acid, which would otherwise cleave the methoxymethyl ether during rotary evaporation.

  • Filter the precipitated hydrazone product and wash with cold ethanol.

  • Self-Validation Check: Analyze the mother liquor via HPLC. It should contain <5% of the product, validating that the crystallization and isolation were highly efficient.

References

  • Kruger et al. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Dirksen, A., et al. "4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH." National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive 2-Hydrazinopyridine Derivatives

Status: Operational Agent: Senior Application Scientist Ticket ID: 2HP-SUPPORT-001 Welcome to the Technical Support Center. This guide is structured to mirror a Tier-3 engineering escalation, addressing the specific "why...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: 2HP-SUPPORT-001

Welcome to the Technical Support Center. This guide is structured to mirror a Tier-3 engineering escalation, addressing the specific "why" and "how" of handling 2-hydrazinopyridine (2-HP) and its derivatives. These compounds are potent nucleophiles and versatile building blocks for triazolopyridines and indazoles, but their utility is often compromised by their susceptibility to oxidative degradation.

Module 1: Logistics, Storage & Stability

Q: I just received a shipment of 2-hydrazinopyridine. The solid looks orange-brown. Is it degraded?

A: Likely, yes, but it may be salvageable. Pure 2-hydrazinopyridine is a colorless to pale yellow crystalline solid (mp 44–48 °C) [1].[1] The orange-brown coloration indicates surface oxidation, leading to the formation of azo species, dimers, or polypyridyl impurities.

  • Diagnostic: Check the melting point.[2][3] If it is significantly below 40 °C or the substance is an oil at room temperature, degradation is advanced.

  • Remediation: If the bulk is solid, you can recrystallize from hot ethanol or toluene. If it is an oil, vacuum distillation (bp ~185 °C at 140 mmHg) is required to restore purity [2].

Q: How should I store this for long-term stability? Free base or Salt?

A: Convert to the Hydrochloride (HCl) salt for long-term banking.

  • The Problem: The free base hydrazine has a lone pair on the terminal nitrogen that is highly susceptible to aerial oxidation and condensation with atmospheric carbonyls (forming hydrazones).

  • The Solution: Protonation of the terminal nitrogen deactivates its nucleophilicity and resistance to oxidation. The monohydrochloride salt is a stable solid with a higher melting point and significantly improved shelf-life [3].

  • Protocol: Dissolve the free base in dry ethanol and add 1.1 equivalents of HCl in dioxane/ether. Filter the precipitate and dry under vacuum.

Table 1: Stability Profile of 2-HP Forms

ParameterFree Base (2-HP)Hydrochloride Salt (2-HP·HCl)
State Low-melting solid / OilCrystalline Solid
Oxidation Risk High (turns red/brown)Low (stable indefinitely)
Storage Temp 2–8 °C (Inert Gas)Ambient (Desiccated)
Solubility Organics (DCM, MeOH)Water, DMSO, MeOH
Module 2: Reaction Optimization & Troubleshooting

Q: My reaction mixture turned deep red/black immediately upon heating. What happened?

A: You likely triggered oxidative dehydrogenation. In the presence of oxygen or trace metal catalysts, 2-HP oxidizes to form azo-intermediates or radical species that polymerize.

  • Causality: Hydrazines are reducing agents. If your solvent was not degassed, dissolved oxygen acts as an oxidant.

  • Fix: Sparge all solvents with Argon or Nitrogen for at least 15 minutes prior to use. Add a radical scavenger or antioxidant (like BHT) if the reaction tolerates it, though strict exclusion of air is usually sufficient.

Q: I am synthesizing 2-HP from 2-chloropyridine. My yield is stuck at 50%, and I see a double-mass impurity.

A: You are forming the dimer: 1,2-bis(2-pyridyl)hydrazine.

  • Mechanism: The product (2-HP) is more nucleophilic than the starting material (hydrazine hydrate). Once formed, 2-HP attacks a second molecule of 2-chloropyridine.

  • The Protocol: You must use a large excess of hydrazine hydrate (5–10 equivalents) [4]. This statistical overload ensures the electrophile (2-chloropyridine) is more likely to encounter a hydrazine molecule than a 2-HP molecule.

  • Workup: The excess hydrazine stays in the aqueous phase during extraction, or can be distilled off if running neat.

Q: Which solvent system is best for nucleophilic substitution reactions with 2-HP?

A: Polar aprotic solvents (DMF, DMSO) or alcohols (Ethanol, n-Butanol).

  • Note: Avoid ketones (Acetone, MEK) unless you intend to form the hydrazone. 2-HP reacts rapidly with ketones to form stable Schiff bases, consuming your reagent.

Module 3: Purification & Analysis

Q: How do I visualize 2-HP derivatives on TLC? They are often UV active but hard to distinguish.

A: Use an aldehyde-based stain to exploit the hydrazine functionality. While 2-HP is UV active (Pyridine ring), specific staining confirms the presence of the hydrazine group.

  • Recommendation: p-Anisaldehyde Stain .

    • Chemistry: The hydrazine reacts with the aldehyde in the stain to form a colored hydrazone/imine.

    • Result: Distinct yellow/orange spots upon heating.

  • Alternative: KMnO4 (Potassium Permanganate) .[4]

    • Chemistry: Oxidizes the hydrazine.

    • Result: Yellow/Brown spot on a purple background.

Q: The NMR spectrum shows broad peaks or "missing" protons on the hydrazine group.

A: This is due to proton exchange and rotameric broadening.

  • Explanation: The -NH-NH2 protons are acidic and exchange rapidly with trace water in solvents like CDCl3 or DMSO-d6. Furthermore, if you have formed a hydrazone derivative, restricted rotation around the C=N bond can create distinct E and Z isomers, appearing as dual peaks.

  • Validation: Add a drop of D2O to the NMR tube. If the peaks disappear, they are exchangeable N-H protons. Run the NMR at elevated temperature (50 °C) to coalesce rotamers.

Safety & Disposal Protocol

Q: How do I safely quench hydrazine waste?

A: DO NOT mix with standard organic waste. Hydrazines are toxic and potential carcinogens.[5]

  • Standard Method: Dilute with water to <5% concentration. Slowly add 5% Sodium Hypochlorite (Bleach).

    • Warning: This reaction is exothermic and generates Nitrogen gas (

      
      ). Perform in a fume hood.
      
  • Expert/Green Method: Use Alpha-Ketoglutaric Acid (AKGA) .

    • Why: NASA research indicates AKGA reacts with hydrazines to form stable, non-toxic pyridazine derivatives [5]. This avoids the violent gas evolution associated with bleach.

Visual Workflows
Figure 1: Air-Sensitive Transfer & Handling Workflow

This diagram illustrates the critical path for transferring 2-HP to prevent oxidation.

G Start Storage Container (Under Argon, 4°C) Check Visual Inspection (Colorless?) Start->Check Purify Purification Needed (Distill/Recrystallize) Check->Purify Orange/Red Prep Prepare Syringe (Oven-dried, N2 Flushed) Check->Prep Colorless Purify->Prep Transfer Cannula/Syringe Transfer (Positive Pressure) Prep->Transfer Reaction Reaction Vessel (Degassed Solvent) Transfer->Reaction

Caption: Decision tree for evaluating and transferring 2-hydrazinopyridine to ensure inert conditions.

Figure 2: Oxidative Degradation Pathway

Understanding why the color changes helps in troubleshooting.

Oxidation HP 2-Hydrazinopyridine (Colorless) Radical Hydrazyl Radical (Reactive Intermediate) HP->Radical O2 / Metal Catalyst Diimide Azo/Diimide Species (Yellow/Orange) Radical->Diimide -H2 (Oxidation) Polymer Polypyridyl/Oligomers (Deep Red/Brown) Diimide->Polymer Polymerization

Caption: Mechanistic pathway showing the progression from pure hydrazine to colored oxidation products.

References
  • Thermo Fisher Scientific. 2-Hydrazinopyridine, 98% Specification Sheet. Retrieved from (Verified General Property Source).

  • ChemicalBook. 2-Hydrazinopyridine Synthesis and Properties. Retrieved from .

  • PubChem. 2-Hydrazinopyridine Compound Summary. National Library of Medicine. Retrieved from .

  • Google Patents. Synthesis process of 2-hydrazinopyridine derivative (CN106588758B). Retrieved from .

  • NASA Spinoff. Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved from .

Sources

Optimization

resolving solubility issues with 2-Hydrazino-5-(methoxymethyl)pyridine

Technical Support Center: 2-Hydrazino-5-(methoxymethyl)pyridine Core Directive & Compound Profile Compound: 2-Hydrazino-5-(methoxymethyl)pyridine Chemical Class: Hydrazinopyridines Key Challenges: pH-dependent solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydrazino-5-(methoxymethyl)pyridine

Core Directive & Compound Profile

Compound: 2-Hydrazino-5-(methoxymethyl)pyridine Chemical Class: Hydrazinopyridines Key Challenges: pH-dependent solubility, oxidative instability (discoloration), and nucleophilicity.[1]

This guide is not a generic template. It is a targeted troubleshooting system designed to resolve the specific physicochemical conflicts inherent to the hydrazine-pyridine pharmacophore.[1] The hydrazine moiety (-NHNH


) at the 2-position renders this molecule highly nucleophilic and prone to oxidation, while the methoxymethyl group at the 5-position adds specific lipophilic character that complicates aqueous solubility without the correct pH or cosolvent strategy.[1]

Diagnostic Solubility Matrix

Before attempting dissolution, you must identify the form of your compound. The solubility rules invert completely depending on whether you possess the Free Base or the Salt Form (typically Hydrochloride).[1]

Solvent Compatibility Table
SolventFree Base SolubilitySalt Form (HCl) SolubilityApplication Context
DMSO Excellent (>50 mM)Excellent (>50 mM)Primary stock solution for bio-assays.[1]
Water (pH 7) Poor / InsolubleGood (>20 mM)Aqueous buffers, media preparation.[1]
Ethanol/Methanol GoodModerateSynthesis, intermediate dilution.
DCM / Ethyl Acetate GoodInsolubleExtraction, purification, synthesis.
0.1 M HCl Excellent Excellent Converting free base to aqueous solution.[1]
PBS (pH 7.4) Poor (Risk of crash-out)Good (Buffered)Cell culture (requires pre-dilution).[1]

The Dissolution Decision Tree (Workflow)

Use this logic flow to determine the correct protocol for your specific application.

Solubility_Decision_Tree Start Start: Select Application CheckForm Check Compound Form: Free Base or Salt? Start->CheckForm BioAssay Biological Assay (Cell Culture / Enzyme) CheckForm->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) CheckForm->Synthesis FreeBase Form: Free Base BioAssay->FreeBase SaltForm Form: HCl Salt BioAssay->SaltForm OrganicSolv Use MeOH, EtOH, or DCM Synthesis->OrganicSolv DMSO_Stock Prepare 100mM Stock in Anhydrous DMSO FreeBase->DMSO_Stock Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution Water_Stock Dissolve in Water or Buffer SaltForm->Water_Stock

Figure 1: Decision logic for selecting the correct solvent system based on the compound form and intended experimental application.

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned red/brown after 20 minutes."

Diagnosis: Oxidative Instability.[1] Mechanism: The hydrazine group (-NHNH


) is electron-rich and susceptible to auto-oxidation in the presence of atmospheric oxygen, forming azo or diazo species which are highly colored (red/brown).[1]
Solution: 
  • Degas Solvents: Always use degassed buffers or solvents (sparge with Nitrogen or Argon for 10 mins).[1]

  • Fresh Prep: Prepare solutions immediately before use. Do not store dilute aqueous solutions.[1]

  • Antioxidants: For non-sensitive assays, add 0.1% Ascorbic Acid or DTT to the buffer to act as a scavenger.

  • Storage: Store solid stock at -20°C under inert gas.

Issue 2: "I added the DMSO stock to my cell media, and it precipitated immediately."

Diagnosis: "Crash-out" due to polarity mismatch and pH shock. Mechanism: The free base is hydrophobic.[1] When a concentrated DMSO stock (e.g., 100 mM) is added to aqueous media (pH 7.4), the sudden change in polarity forces the compound out of solution before it can disperse. Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute 100 mM stock 1:10 in pure ethanol or 50% DMSO/Water .[1]

    • Step 2: Dilute that intermediate into the final media.

  • Sonicate: Sonicate the media immediately upon addition to encourage dispersion.[1]

  • Acidification: If the assay tolerates it, slightly acidify the media (pH 6.5) to protonate the pyridine nitrogen, improving solubility.

Issue 3: "The compound won't dissolve in water, even with vortexing."

Diagnosis: You are likely using the Free Base form. Mechanism: The free base of 2-hydrazino-5-(methoxymethyl)pyridine lacks a permanent charge at neutral pH.[1] The pyridine nitrogen (pKa ~5.2) and hydrazine (pKa ~8) are not fully protonated at pH 7.[1] Solution:

  • Convert to Salt in situ: Add 1.0 molar equivalent of 1M HCl to the water.[1] The compound will dissolve instantly as it converts to the hydrochloride salt.

  • Switch Solvent: Use DMSO for the stock solution, then dilute.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Best for: Cell culture, Enzyme inhibition assays.

  • Weighing: Weigh 10.9 mg of the compound (MW ≈ 218.2 g/mol for free base - verify MW on your specific batch).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid DMSO stored in plastic bottles for long periods; use glass-stored, high-purity DMSO to prevent leaching.[1]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

    • Visual Check: If red, the DMSO may be wet or oxidized.

  • Storage: Aliquot into amber glass vials (20-50 µL each) and store at -80°C. Do not freeze-thaw more than once.

Protocol B: Preparation of Aqueous Solution for Synthesis

Best for: Chemical derivatization or click chemistry.[1]

  • Acidification: To 10 mL of water, add 1.05 equivalents of HCl relative to the amount of hydrazine compound you intend to dissolve.

  • Addition: Add the solid 2-Hydrazino-5-(methoxymethyl)pyridine slowly to the stirring acid solution.

  • Verification: Ensure pH is < 4. The solution should be stable for 2-4 hours at room temperature.

Mechanism of Action: Solubility & Stability

The following diagram illustrates the chemical equilibria that dictate the solubility and stability of the compound.

Mechanism FreeBase Free Base (Hydrophobic) Soluble in DMSO/Org SaltForm Protonated Salt (Hydrophilic) Soluble in Water FreeBase->SaltForm pH < 5 AzoProduct Azo/Diazo Species (Insoluble Red ppt) FreeBase->AzoProduct Air Exposure Protonation + H+ (Acid) SaltForm->FreeBase pH > 8 Oxidation Oxidation (O2) (Decomposition)

Figure 2: Chemical equilibrium showing the reversible protonation (solubility switch) and the irreversible oxidation pathway (stability failure).

References

  • PubChem. 2-Hydrazinopyridine - Compound Summary.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Sigma-Aldrich. Handling and Stability of Hydrazine Derivatives.[1] Technical Bulletin AL-134.[1] (General reference for hydrazine handling).

  • ResearchGate. Synthesis and Solubility of Pyridine Hydrazines. (Community discussion on purification and handling).[1] Available at: [Link]

Sources

Troubleshooting

TechSupport: 2-Hydrazinopyridine Synthesis Optimization Center

Current Status: Online 🟢 Agent: Senior Application Scientist (Organic Synthesis Division) Ticket Subject: Minimizing Side Reactions in Amination of 2-Chloropyridine Introduction: The "Simple" Reaction That Isn't Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Agent: Senior Application Scientist (Organic Synthesis Division) Ticket Subject: Minimizing Side Reactions in


 Amination of 2-Chloropyridine
Introduction: The "Simple" Reaction That Isn't

Welcome to the optimization center. You are likely here because the "standard" literature procedure for synthesizing 2-hydrazinopyridine (reacting 2-chloropyridine with hydrazine hydrate) yielded a red oil, a black tar, or a solid with the wrong melting point.[1]

While this is a classic Nucleophilic Aromatic Substitution (


), it is plagued by competitive nucleophilicity . The product you form (2-hydrazinopyridine) is often a better nucleophile than your starting reagent (hydrazine), leading to the dreaded "dimer" (1,2-di(pyridin-2-yl)hydrazine).[1]

Below are the three most common "Support Tickets" we receive, with definitive protocols to resolve them.

Ticket #001: "My product contains a high-melting impurity (The Dimer)."

User Report: "I followed a 1:1 stoichiometry. The NMR shows a complex mixture, and I isolated a solid that melts >200°C (Target MP is ~46-50°C)."

Diagnosis: You have formed 1,2-di(pyridin-2-yl)hydrazine .[1] In the absence of a large excess of hydrazine, the newly formed 2-hydrazinopyridine attacks a remaining molecule of 2-chloropyridine.

The Fix: Aggressive Stoichiometry Control You cannot run this reaction 1:1. You must statistically drown out the product's nucleophilicity.

  • Protocol: Increase Hydrazine Hydrate to 5–10 equivalents .

  • Why: By flooding the reaction with hydrazine, the probability of 2-chloropyridine colliding with a hydrazine molecule becomes significantly higher than colliding with a product molecule.[1]

Data: Stoichiometry Impact on Purity
Ratio (2-Cl-Py : Hydrazine)Primary Product YieldDimer ImpurityNotes
1 : 1.1 < 40%High (>30%)Critical Failure. Massive dimerization.
1 : 3 70-80%Moderate (5-10%)Requires chromatography to purify.
1 : 6+ > 90%Trace (<1%)Recommended. Product crystallizes pure.[1]
Ticket #002: "The reaction mixture turned black/tarry."

User Report: "I refluxed overnight in ethanol. The solution started yellow but is now dark brown/black. Yield is low."

Diagnosis: Oxidative Decomposition. Hydrazines are reducing agents.[1] At reflux temperatures, they react readily with dissolved atmospheric oxygen to form azo-compounds and radical decomposition tars.

The Fix: De-oxygenation & Temperature Management

  • The "Balloon" Rule: Never reflux hydrazine without an inert atmosphere (Argon or Nitrogen balloon).

  • Solvent Degassing: Sparge your solvent (Ethanol or n-Butanol) with nitrogen for 15 minutes before adding hydrazine.

  • Temperature Cap: If using n-Butanol (bp 117°C), do not exceed 100°C unless necessary. 2-chloropyridine is activated enough that extreme forcing conditions often just accelerate tar formation.

Ticket #003: "How do I safely remove 9 equivalents of Hydrazine?"

User Report: "I used the 1:10 ratio you suggested. It worked, but now I have a toxic soup. I'm afraid to put hydrazine hydrate on the rotovap due to explosion risks."

Diagnosis: Valid safety concern. Concentrating hydrazine hydrate to dryness can be hazardous (shock sensitivity/instability) and can damage standard vacuum seals.

The Fix: Azeotropic Removal & Phase Separation

Do not distill to dryness. Use the "Water/Toluene" trick or Crystallization.

  • Method A (Crystallization - Preferred):

    • Cool the reaction mixture to 0°C.

    • 2-Hydrazinopyridine is less soluble in cold water/hydrazine mixtures than the starting material.

    • Filter the solid. The excess hydrazine stays in the mother liquor.

    • Safety: Quench the mother liquor with dilute bleach (slowly, in an ice bath) before disposal.

  • Method B (Azeotropic Distillation):

    • If you must strip solvent, add Toluene or Xylene .

    • Hydrazine forms a hetero-azeotrope with toluene.

    • Rotovap until a wet slurry remains (do not dry completely).

    • Recrystallize the residue from Ethanol/Ether.

Visualizing the Problem & Solution
Diagram 1: The Competitive Pathway (Why you get the Dimer)

G cluster_0 Reaction Vessel Start 2-Chloropyridine Product 2-Hydrazinopyridine (Nucleophile 2) Start->Product Primary Reaction (Fast w/ Excess Hydrazine) Dimer Dipyridylhydrazine (Impurity) Start->Dimer + Product Hydrazine Hydrazine (Nucleophile 1) Hydrazine->Product + Start Product->Dimer Side Reaction (Dominates if Hydrazine is low)

Caption: The "Product" competes with "Hydrazine" for the starting material. High Hydrazine concentration blocks the red path.

Diagram 2: Troubleshooting Decision Tree

Workflow Start Start Synthesis StoichCheck Is Hydrazine > 5 equiv? Start->StoichCheck Atmosphere Is Atmosphere Inert (N2/Ar)? StoichCheck->Atmosphere Yes DimerRisk High Risk: Dimer Formation StoichCheck->DimerRisk No TarRisk High Risk: Oxidation/Tar Atmosphere->TarRisk No Success Proceed to Workup Atmosphere->Success Yes Solubility Product Precipitates at 0°C? Success->Solubility Filter Filter & Wash (Cold EtOH) Solubility->Filter Yes (Ideal) Extract Azeotrope w/ Toluene -> Extract Solubility->Extract No

Caption: Logical flow to ensure purity before the reaction even finishes.

References & Validated Sources
  • BenchChem. Synthesis routes of 2-Chloro-6-hydrazinopyridine. (Provides standard reflux protocols and solvent choices). [2]

  • ChemicalBook. 2-Hydrazinopyridine Synthesis & Industrial Process. (Details large-scale flow chemistry and stoichiometry of 1:4 to 1:10).

  • Google Patents (CN106588758B). Synthesis process of 2-hydrazinopyridine derivative.[2][3] (Cites the necessity of excess hydrazine and nitrogen protection).

  • ResearchGate Discussions. Remove excess hydrazine hydrate? (Community validated safety protocols for azeotropic removal and quenching).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Hydrazino-5-(methoxymethyl)pyridine: A Comparative Guide for Drug Development Workflows

As a Senior Application Scientist, navigating the structural characterization of highly functionalized pyridine derivatives requires more than just reading chemical shifts; it demands a mechanistic understanding of elect...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural characterization of highly functionalized pyridine derivatives requires more than just reading chemical shifts; it demands a mechanistic understanding of electron density and self-validating analytical workflows.

2-Hydrazino-5-(methoxymethyl)pyridine is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). During drug development, distinguishing this target compound from unreacted precursors or structural analogs is paramount. This guide objectively compares the 1H NMR performance markers of this compound against its common alternatives, providing the causality behind the spectral data and a field-proven, self-validating experimental protocol.

Mechanistic Structural Elucidation: The Causality of Chemical Shifts

To accurately interpret the 1H NMR spectrum of 2-Hydrazino-5-(methoxymethyl)pyridine, we must deconstruct the molecule into three interactive electronic zones. Understanding why protons resonate where they do prevents misassignment during complex mixture analysis.

  • The Pyridine Core (Mesomeric Effects): The substitution of a hydrazine group at the C2 position fundamentally alters the electron distribution of the pyridine ring. The secondary amine (-NH-) of the hydrazine moiety exerts a strong +M (mesomeric/resonance donating) effect[1]. This electron donation significantly shields the ortho-proton (H3), pushing it upfield to approximately 6.7 ppm. Conversely, the H6 proton remains adjacent to the electronegative ring nitrogen and is relatively deshielded, appearing as a distinct doublet around 8.1 ppm[1].

  • The Methoxymethyl Ether (Inductive Deshielding): At the C5 position, the aliphatic chain is interrupted by an oxygen atom. The strong -I (inductive withdrawing) effect of the ether oxygen deshields the adjacent protons. This results in two sharp, diagnostic singlets: the methylene bridge (-CH2-) at ~4.3–4.4 ppm and the terminal methoxy group (-OCH3) at ~3.3–3.4 ppm[2].

  • The Hydrazine Moiety (Proton Exchange): The -NH- and -NH2 protons appear as broad singlets around 5.8 ppm and 3.8 ppm, respectively, in non-protic solvents like CDCl3[1]. Their broadness is caused by quadrupolar relaxation from the adjacent nitrogen-14 nuclei and intermediate chemical exchange rates.

Comparative Performance Analysis: Target vs. Alternatives

In a high-throughput drug development setting, the "performance" of an NMR assay is defined by its ability to resolve the target API intermediate from its synthetic alternatives. Below is an objective comparison of 2-Hydrazino-5-(methoxymethyl)pyridine against its primary precursor and a common structural analog.

Table 1: Comparative 1H NMR Shift Analysis (CDCl3, 400 MHz)
Proton AssignmentTarget: 2-Hydrazino-5-(methoxymethyl)pyridinePrecursor: 2-Chloro-5-(methoxymethyl)pyridineAnalog: 2-Hydrazino-5-methylpyridine
H6 (Pyridine) ~8.1 ppm (d, J = 2.5 Hz)~8.3 ppm (d, J = 2.5 Hz)~8.0 ppm (d, J = 2.5 Hz)
H4 (Pyridine) ~7.5 ppm (dd, J = 8.0, 2.5 Hz)~7.7 ppm (dd, J = 8.0, 2.5 Hz)~7.3 ppm (dd, J = 8.0, 2.5 Hz)
H3 (Pyridine) ~6.7 ppm (d, J = 8.0 Hz)~7.3 ppm (d, J = 8.0 Hz)~6.6 ppm (d, J = 8.0 Hz)
C5-Aliphatic 4.4 ppm (s, 2H); 3.4 ppm (s, 3H) 4.5 ppm (s, 2H); 3.5 ppm (s, 3H)2.2 ppm (s, 3H)
C2-Substituent 5.8 ppm (br s, 1H); 3.8 ppm (br s, 2H) None (Chlorine atom)5.8 ppm (br s, 1H); 3.8 ppm (br s, 2H)
Analytical Advantages in Workflow Monitoring
  • Reaction Completion (Target vs. Precursor): The most sensitive marker for the conversion of the 2-chloro precursor to the 2-hydrazino product is the H3 proton . The substitution replaces an electron-withdrawing chlorine with an electron-donating hydrazine, causing the H3 doublet to shift dramatically upfield from 7.3 ppm to 6.7 ppm[1].

  • Structural Validation (Target vs. Analog): To confirm the successful installation of the methoxymethyl ether (rather than a simple methyl group), researchers must look at the aliphatic region. The analog shows a single integration of 3H at 2.2 ppm. The target definitively proves its structure via two distinct singlets at 4.4 ppm (-CH2-) and 3.4 ppm (-OCH3)[2].

Logic_Tree Root Target: 2-Hydrazino-5- (methoxymethyl)pyridine Node1 vs. 2-Chloro Precursor (Reaction Monitoring) Root->Node1 Node2 vs. 5-Methyl Analog (Structural Validation) Root->Node2 Sub1 H3 shifts 7.3 → 6.7 ppm Appearance of -NHNH2 Node1->Sub1 Sub2 Aliphatic singlets at 4.4 ppm & 3.3 ppm Node2->Sub2

Figure 1: Logical decision tree for comparative NMR structural elucidation.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. The following workflow not only acquires the data but includes an internal chemical mechanism (D2O exchange) to definitively prove the assignment of the hydrazine protons, eliminating ambiguity caused by moisture or solvent impurities.

Step-by-Step Methodology
  • Sample Preparation (Concentration Causality): Weigh exactly 15–20 mg of 2-Hydrazino-5-(methoxymethyl)pyridine. Causality: This specific mass range in 0.6 mL of solvent ensures an optimal signal-to-noise ratio for the minor coupling constants (J = 2.5 Hz) of the H6 and H4 protons without causing viscosity-induced line broadening.

  • Solvent & Internal Standard Selection: Dissolve the sample in 0.6 mL of Chloroform-d (CDCl3) containing 0.01% Tetramethylsilane (TMS). Causality: CDCl3 is non-protic, preserving the visibility of the -NH- and -NH2 protons. TMS provides a strict 0.00 ppm self-calibrating reference point.

  • Instrument Acquisition Parameters: Utilize a 400 MHz or 600 MHz NMR spectrometer. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans. Causality: A 2.0s delay ensures complete longitudinal relaxation of the isolated -OCH3 protons, guaranteeing accurate integration values (exactly 3H relative to the 1H pyridine peaks).

  • The Self-Validation Step (D2O Exchange): After the initial acquisition, remove the NMR tube, add 1 drop (approx. 10 µL) of Deuterium Oxide (D2O), and shake vigorously for 30 seconds. Re-insert and acquire a second spectrum. Validation Mechanism: The labile protons on the hydrazine group will rapidly exchange with deuterium (

    
    ). In the second spectrum, the broad singlets at 5.8 ppm and 3.8 ppm will completely disappear, and a new HDO peak will emerge at ~4.7 ppm. This definitively proves those peaks belong to the hydrazine moiety and are not aliphatic impurities.
    

NMR_Workflow A 1. Sample Preparation 15 mg in 0.6 mL CDCl3 B 2. Internal Standard Add 0.01% TMS (0.0 ppm) A->B C 3. Data Acquisition 400 MHz, 16 Scans, 2s Delay B->C D 4. Self-Validation D2O Exchange Experiment C->D

Figure 2: Self-validating 1H NMR acquisition workflow for hydrazine derivatives.

Troubleshooting & Artifact Resolution

  • Drifting Hydrazine Shifts: If the -NH- and -NH2 peaks appear merged or shifted away from 5.8/3.8 ppm, this is a direct causality of trace water in the CDCl3 or variable sample pH. Hydrogen bonding alters the electron shielding around the nitrogen atoms. Resolution: Dry the sample under high vacuum for 2 hours prior to analysis, or rely strictly on the D2O exchange protocol for peak confirmation.

  • Poor Resolution of the H4 Doublet of Doublets: If the H4 peak at 7.5 ppm appears as a broad multiplet rather than a clean doublet of doublets, the magnetic field is inhomogeneous. Resolution: Re-shim the Z1 and Z2 gradients. The J-coupling of 2.5 Hz requires a line width at half height (FWHM) of less than 1.0 Hz to resolve properly.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine." PubChem, [Link]

  • Google Patents. "EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters (2,3-dichloro-5-(methoxymethyl)pyridine).

Sources

Comparative

Advanced HPLC Method Development for 2-Hydrazino-5-(methoxymethyl)pyridine Purity: A Comparative Guide

As drug development pipelines increasingly feature complex, nitrogen-rich heterocycles, analytical scientists face significant challenges in method development. The purity analysis of 2-Hydrazino-5-(methoxymethyl)pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, nitrogen-rich heterocycles, analytical scientists face significant challenges in method development. The purity analysis of 2-Hydrazino-5-(methoxymethyl)pyridine —a highly reactive, polar pharmaceutical intermediate—represents a classic chromatographic bottleneck.

This guide objectively compares the performance of traditional Reversed-Phase (RP-HPLC), Pre-Column Derivatization, and Mixed-Mode/HILIC methodologies, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

The Chemical Challenge: Analyte Characterization

To develop a robust method, we must first understand the causality of chromatographic failure. The structure of 2-Hydrazino-5-(methoxymethyl)pyridine features two highly basic sites:

  • The Pyridine Ring (pKa ~5.2)

  • The Hydrazine Moiety (pKa ~8.0)

Under standard acidic mobile phase conditions (pH 2.0–3.0) typically used to suppress silanol ionization, both nitrogen atoms are fully protonated. This generates a highly hydrophilic, doubly charged species that resists partitioning into the hydrophobic alkyl chains of a standard C18 stationary phase, resulting in void volume elution[1].

Furthermore, any retention that does occur is often dominated by secondary electrostatic interactions between the protonated amines and deprotonated residual silanols (-SiO⁻) on the silica support[2]. This leads to catastrophic peak tailing, poor recovery, and inaccurate purity quantitation. While elevating the mobile phase pH can deprotonate basic analytes to increase hydrophobicity[2], free hydrazines are notoriously unstable at high pH and prone to rapid oxidation, making this approach unviable.

Methodological Comparison: Evaluating the Alternatives

To overcome these intrinsic chemical barriers, chromatographers typically rely on three divergent strategies.

Workflow Start 2-Hydrazino-5-(methoxymethyl)pyridine C18 Standard C18 RP-HPLC Start->C18 Direct Deriv Pre-Column Derivatization Start->Deriv Rxn MixedMode Mixed-Mode / HILIC Start->MixedMode Direct C18Result Poor Retention Severe Tailing C18->C18Result DerivResult Good Retention Long Prep Time Deriv->DerivResult MMResult Excellent Retention MS Compatible MixedMode->MMResult

Logical workflow comparing three HPLC methodologies for polar basic hydrazine analysis.

Approach A: Traditional RP-HPLC with Ion-Pairing

Adding an anionic ion-pairing reagent (e.g., octanesulfonic acid) to the mobile phase neutralizes the analyte's positive charge, forming a hydrophobic complex that retains well on C18 columns.

  • Drawback: Ion-pairing reagents cause severe signal suppression in LC-MS, require lengthy column equilibration, and permanently alter the stationary phase.

Approach B: Pre-Column Derivatization

Reacting the hydrazine moiety with an aldehyde (e.g., salicylaldehyde or 2-hydroxy-1-naphthaldehyde) yields a stable, hydrophobic hydrazone derivative[3],[4]. This eliminates the basicity of the hydrazine, adds a large chromophore, and significantly improves C18 retention and UV detectability[5].

  • Drawback: Introduces a 30–60 minute sample preparation bottleneck, risks incomplete conversion, and prevents direct measurement of the free analyte[3].

Approach C: Mixed-Mode Cation-Exchange / HILIC (The Optimal Choice)

Mixed-mode cation-exchange columns incorporate both a hydrophobic alkyl chain and an embedded anionic group (e.g., sulfonic acid). This allows the protonated analyte to be retained via controlled cation-exchange mechanisms[6]. Alternatively, HILIC columns utilize a polar stationary phase to retain the analyte through hydrophilic partitioning.

  • Advantage: Requires no sample derivatization, provides excellent peak symmetry, and is fully compatible with MS-friendly volatile buffers (e.g., ammonium formate),[6].

Mechanism cluster_C18 Traditional C18 Phase cluster_MM Mixed-Mode Phase Analyte Protonated Analyte (+2 Charge) C18_Ligand Alkyl Chain Analyte->C18_Ligand Weak Silanol Residual Silanols Analyte->Silanol Tailing MM_Ligand Hydrophobic Chain Analyte->MM_Ligand Hydrophobic Anion Embedded Anion Analyte->Anion Cation-Exchange

Mechanistic comparison of analyte interactions on C18 versus Mixed-Mode stationary phases.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies for the purity analysis of 2-Hydrazino-5-(methoxymethyl)pyridine.

Chromatographic ParameterStandard C18 (0.1% FA)C18 + Ion Pairing (OSA)Derivatization + C18Mixed-Mode Cation-Exchange
Retention Factor (k') 0.4 (Void Elution)4.56.25.8
Peak Asymmetry (As) > 2.5 (Severe Tailing)1.31.11.05
Theoretical Plates (N) < 2,0008,50012,00014,500
Sample Prep Time 5 mins5 mins45 mins5 mins
LC-MS Compatibility Yes (Poor retention)No (Signal Suppression)YesYes (Optimal)

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Mixed-Mode Cation-Exchange (Recommended Direct Analysis)

This method leverages cation-exchange to retain the basic hydrazine without derivatization[6].

1. Chromatographic Conditions:

  • Column: Mixed-Mode Cation-Exchange (e.g., Coresep 100, 150 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid and 10 mM Ammonium Formate (pH ~3.5).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (pyridine ring absorption) or MS (ESI+).

2. Sample Preparation:

  • Accurately weigh 10 mg of 2-Hydrazino-5-(methoxymethyl)pyridine.

  • Dissolve in 10 mL of Mobile Phase A to yield a 1 mg/mL stock.

  • Dilute to the target working concentration (e.g., 0.1 mg/mL) using Mobile Phase A.

3. System Suitability & Validation Criteria:

  • Blank Injection: Confirm no interfering peaks at the analyte retention time.

  • Tailing Factor (Tf): Must be ≤ 1.5.

  • Precision: %RSD of peak area for 6 replicate injections must be ≤ 2.0%.

Protocol B: Pre-Column Derivatization (Alternative for UV-Only Labs)

For laboratories lacking mixed-mode columns, chemical derivatization with salicylaldehyde provides a robust alternative by converting the hydrazine into a stable hydrazone[3],[5].

1. Derivatization Reaction:

  • Prepare a 0.1 M solution of Salicylaldehyde in Methanol.

  • Mix 100 µL of the analyte sample (dissolved in methanol) with 100 µL of the derivatization reagent.

  • Add 10 µL of glacial acetic acid to catalyze the reaction.

  • Incubate at 60°C for 30 minutes to ensure complete conversion[3].

  • Quench and cool to room temperature, then dilute with 800 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: Standard High-Purity C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Water / Methanol (40:60 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm (specific to the hydrazone chromophore)[5].

Conclusion

While standard C18 columns fail to adequately retain and resolve highly polar, dual-basic analytes like 2-Hydrazino-5-(methoxymethyl)pyridine, alternative methodologies provide robust solutions. Pre-column derivatization remains a viable, highly sensitive approach for UV-based purity assays[3],[5]. However, Mixed-Mode Cation-Exchange and HILIC technologies stand out as the superior, modern alternatives,[6]. By eliminating tedious sample preparation and maintaining strict LC-MS compatibility, these columns offer the highest efficiency and data integrity for pharmaceutical method development.

References

1. - Waters Corporation 2.2 - Phenomenex[2] 3.1 - HPLC.eu[1] 4.6 - HELIX Chromatography[6] 5. - Sigma-Aldrich 6. 3 - Journal of Pharmaceutical and Biomedical Analysis[3] 7.4 - PMC[4] 8.5 - Rasayan Journal of Chemistry[5]

Sources

Validation

mass spectrometry fragmentation pattern of 2-Hydrazino-5-(methoxymethyl)pyridine

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional heterocyclic building blocks for their utility in synthesizing targeted therapeutics. 2-Hydrazino-5-(methoxymethyl)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional heterocyclic building blocks for their utility in synthesizing targeted therapeutics. 2-Hydrazino-5-(methoxymethyl)pyridine (Exact Mass: 153.0902 Da) is a prime example of such a compound. It features a reactive hydrazine moiety—ideal for forming hydrazones or pyrazoles—and a methoxymethyl ether group that allows for precise tuning of a drug candidate's lipophilicity.

However, its dual functionality makes its analytical profiling complex. Understanding the tandem mass spectrometry (MS/MS) fragmentation pattern of this compound is critical for pharmacokinetic (PK) tracking, metabolite identification, and impurity profiling. This guide provides an in-depth, objective comparison of 2-Hydrazino-5-(methoxymethyl)pyridine against its structural alternatives, supported by rigorous experimental MS/MS methodologies.

Ionization Dynamics and Causality of Fragmentation

In positive electrospray ionization (ESI+), 2-Hydrazino-5-(methoxymethyl)pyridine yields a robust protonated precursor ion, [M+H]+ at m/z 154.098 .

The Causality of Protonation: The ionizing proton initially localizes on the pyridine ring nitrogen, as it is the most thermodynamically favored basic site in the gas phase[1]. However, collision-induced dissociation (CID) is not a static process. As collision energy is applied, proton mobilization occurs. The proton transfers to the highly dissociative sites—specifically the terminal nitrogen of the hydrazine group or the oxygen of the ether—triggering localized, charge-driven fragmentation[1].

Core Fragmentation Pathways:

  • Hydrazine-Directed Cleavage: The protonated hydrazine group (-NHNH3+) is highly labile. It undergoes a characteristic neutral loss of ammonia (NH3, -17 Da) to yield an intense product ion at m/z 137.08 . At higher collision energies, the entire hydrazine moiety can be expelled as N2H4 (-32 Da), yielding an m/z 122.07 fragment[2].

  • Methoxymethyl-Directed Cleavage: The aliphatic ether substituent undergoes a classic rearrangement, losing methanol (CH3OH, -32 Da) to form a highly stabilized, resonance-delocalized pyridinyl cation at m/z 122.07 .

  • Combinatorial Losses: The most diagnostic internal fragment occurs when the molecule undergoes simultaneous/sequential losses of both ammonia and methanol (-49 Da total), producing a bare functionalized pyridine core at m/z 105.05 .

Fragmentation M [M+H]+ m/z 154 F1 [M+H - NH3]+ m/z 137 M->F1 -17 Da (NH3) F2 [M+H - CH3OH]+ m/z 122 M->F2 -32 Da (CH3OH) F3 [M+H - N2H4]+ m/z 122 M->F3 -32 Da (N2H4) F4 [M+H - NH3 - CH3OH]+ m/z 105 F1->F4 -32 Da (CH3OH) F2->F4 -17 Da (NH3)

Caption: ESI-MS/MS fragmentation pathways of protonated 2-Hydrazino-5-(methoxymethyl)pyridine.

Comparative Analysis: Product vs. Alternatives

When designing a synthetic route or an analytical assay, researchers must choose the right building block. How does 2-Hydrazino-5-(methoxymethyl)pyridine compare to simpler or alternative analogs?

We compare it against two common alternatives:

  • Alternative A (2-Hydrazinopyridine): Lacks the methoxymethyl group.

  • Alternative B (5-(methoxymethyl)pyridin-2-amine): Replaces the reactive hydrazine with a standard primary amine.

Table 1: Performance and MS/MS Diagnostic Comparison

Feature2-Hydrazino-5-(methoxymethyl)pyridine2-Hydrazinopyridine5-(methoxymethyl)pyridin-2-amine
Precursor Ion [M+H]+ m/z 154.098m/z 110.071m/z 139.087
Primary Neutral Losses -NH3 (17 Da), -CH3OH (32 Da), -N2H4 (32 Da)-NH3 (17 Da), -N2H4 (32 Da)-NH3 (17 Da), -CH3OH (32 Da)
Synthetic Utility High: Bifunctional; allows for heterocycle formation and lipophilicity tuning.Moderate: Excellent for cyclization, but lacks a handle for physicochemical tuning.Moderate: Amine is significantly less nucleophilic than hydrazine; limits cyclization options.
MS/MS Diagnostic Power Excellent: Orthogonal cleavage pathways (-17 and -32 Da) provide high-confidence identification[3].Good: Limited strictly to hydrazine-based cleavages.Good: Ether cleavage dominates, but lacks the distinct -32 Da N2H4 loss.

Verdict: 2-Hydrazino-5-(methoxymethyl)pyridine offers superior diagnostic power in mass spectrometry because the dual functional groups provide orthogonal fragmentation pathways. If a metabolite loses the methoxymethyl group in vivo, the hydrazine-specific fragments (m/z 137) still allow for confident structural assignment.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data generation, the following protocol details a self-validating LC-MS/MS methodology. Every parameter is chosen with a specific chemical causality in mind.

Step 1: Sample Preparation

  • Action: Dissolve the compound in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The 0.1% Formic Acid ensures the pyridine nitrogen is pre-protonated in solution, drastically increasing the ionization efficiency and stabilizing the [M+H]+ precursor in the ESI droplet.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: The highly polar hydrazine group causes the molecule to elute early. Ramping the organic phase ensures sharp peak shapes while mitigating ion suppression from the void volume.

Step 3: Mass Spectrometry (QqQ or Q-TOF)

  • Source Parameters: Positive ESI mode, Capillary Voltage 3.0 kV, Desolvation Temperature 400°C.

  • Collision Energy (CE) Ramping: Acquire data at CE 10 eV, 20 eV, and 30 eV.

  • Causality: A low CE (10 eV) is required to capture the highly labile loss of ammonia (-17 Da). A higher CE (30 eV) is necessary to force the cleavage of the more stable methoxymethyl ether (-32 Da) and generate the bare pyridine core (m/z 105)[3].

Workflow Prep Sample Prep (1 µg/mL in 0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Positive Mode, 3.0 kV) LC->ESI MSMS QqQ MS/MS (CE Ramp: 10-30 eV) ESI->MSMS Data Data Analysis (Fragment Annotation) MSMS->Data

Caption: Standardized LC-MS/MS experimental workflow for pyridine derivative profiling.

References

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed / National Institutes of Health (NIH).1

  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. PubMed Central (PMC) / NIH.3

  • Spectroscopy and dynamics of jet-cooled hydrazines and ammonia. II. Electron-impact dissociative ionization. AIP Publishing.2

Sources

Comparative

Technical Comparison Guide: IR Characterization of 2-Hydrazino-5-(methoxymethyl)pyridine

Executive Summary 2-Hydrazino-5-(methoxymethyl)pyridine is a critical heterocyclic building block, often employed as a high-value intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and gastr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydrazino-5-(methoxymethyl)pyridine is a critical heterocyclic building block, often employed as a high-value intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and gastric acid secretion inhibitors. Its purity is paramount, as the reactivity of the hydrazine moiety (


) makes it prone to oxidation and dimerization.

This guide provides a definitive technical comparison of the infrared (IR) spectral fingerprint of 2-Hydrazino-5-(methoxymethyl)pyridine against its primary synthesis precursor (2-Chloro-5-(methoxymethyl)pyridine) and common degradation products. By focusing on the transformational spectral features —specifically the emergence of hydrazine N-H stretching modes and the retention of the ether linkage—researchers can validate reaction completion and product integrity with high confidence.

Part 1: Spectral Fingerprint of the Target Product

2-Hydrazino-5-(methoxymethyl)pyridine

The IR spectrum of this compound is a composite of three distinct functional domains: the electron-deficient pyridine ring, the nucleophilic hydrazine group, and the ether side chain.

Characteristic Peak Assignments

The following table synthesizes data from structural analogs (e.g., 2-hydrazinopyridine, CAS 4930-98-7) and functional group theory.[1]

Functional GroupWavenumber (

)
IntensityMode DescriptionDiagnostic Value
Hydrazine (

)
3300 – 3450 Medium/Strong

Stretching
Primary Indicator. Appears as a doublet or multiplet (asymmetric/symmetric stretches). Differentiates from precursor.
Hydrazine (

)
1620 – 1650Medium

Scissoring
Confirms primary amine presence. Often overlaps with ring modes but broadens the region.
Pyridine Ring 1580 – 1600Strong

Skeletal ring vibrations. Characteristic of the pyridine core.
Methoxymethyl (

)
1080 – 1120 Strong

Ether Stretch
Stability Indicator. Must remain unchanged from precursor.
Alkyl Chain 2850 – 2950Medium


Methylene and methyl group vibrations from the side chain.
Aromatic C-H > 3000 (3010-3080)Weak


Typical aromatic C-H stretching.

Expert Insight: The most critical region for validation is 3300–3450


 . The appearance of distinct N-H stretching bands confirms the nucleophilic substitution of the chlorine atom. If this region shows only a single weak band or broad H-bonding without distinct peaks, the reaction may be incomplete or the hydrazine may have degraded.

Part 2: Comparative Analysis (Alternatives & Impurities)

In a process development context, "alternatives" refer to the chemical species present before the reaction (Precursor) or formed erroneously (Impurities). Distinguishing these is the primary function of in-process control (IPC).

Comparison 1: Target vs. Precursor (2-Chloro-5-(methoxymethyl)pyridine)

Context: The synthesis typically involves the nucleophilic displacement of the 2-Chloro group by hydrazine hydrate.

  • Precursor Profile (CAS 1016534-59-0):

    • Absence: No signals in the 3300–3500

      
       region (lack of N-H).
      
    • Presence: C-Cl stretch typically appears in the fingerprint region (700–750

      
      ), though often difficult to assign definitively in complex rings.
      
    • Common Feature: Strong C-O ether stretch (~1100

      
      ) is present in both spectra.
      

Differentiation Strategy: Monitor the growth of the 3300–3450


 region. The reaction is complete only when the N-H doublet is fully resolved and the ratio of N-H to C-O ether peak intensity stabilizes.
Comparison 2: Target vs. Dimer Impurity (Bis-pyridyl hydrazine)

Context: A common side reaction is the attack of the product hydrazine on another molecule of the precursor, forming a symmetric dimer: 1,2-bis(5-(methoxymethyl)pyridin-2-yl)hydrazine.

  • Impurity Profile:

    • Spectral Shift: The primary amine (

      
      ) doublet at 3300–3450 
      
      
      
      disappears.
    • New Feature: Replaced by a single, sharper secondary amine (

      
      ) stretch, often shifted to lower frequencies (~3200–3300 
      
      
      
      ) due to increased symmetry and hydrogen bonding.
    • Fingerprint: The "fingerprint" region (1500–600

      
      ) becomes simpler due to molecular symmetry.
      
Summary Table: Comparative Spectral Features
FeatureTarget Product (2-Hydrazino...)Precursor (2-Chloro...)Impurity (Dimer)
3300-3450

Doublet (Strong) Absent (Baseline) Single Band (Weak/Med)
1620-1650

Present (

bend)
AbsentAbsent/Shifted
1080-1120

Strong (Ether)Strong (Ether)Strong (Ether)
Reaction Status Success Incomplete Over-reacted

Part 3: Experimental Protocol (Self-Validating)

This protocol uses the "Internal Standard" principle inherent in the molecule. The Ether C-O stretch (~1100


) serves as a reference peak because it remains chemically inert during the substitution.
Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for hydrazines to avoid moisture uptake (hygroscopicity) and potential reaction with KBr under pressure.

Step-by-Step Workflow:
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4

      
      .[2]
      
    • Scans: 32 scans (background and sample).

  • Background Collection:

    • Clean crystal with isopropanol. Dry completely. Collect air background.

  • Sample Preparation:

    • Solid: Place ~5 mg of sample directly on the crystal. Apply high pressure using the anvil to ensure good contact.

    • Oil/Viscous Liquid: Place 1 drop; no pressure clamp needed.

  • Measurement & Validation (The "Trust" Step):

    • Collect spectrum.[3][2][4][5]

    • Check 1: Is the baseline flat? (If sloping, clean crystal and re-run).

    • Check 2: Is the C-O peak at ~1100

      
       present? (Confirms sample is a methoxymethyl-pyridine derivative).
      
    • Check 3: Analyze 3300–3450

      
      .
      
      • No peaks?

        
         Precursor.
        
      • Doublet?

        
         Target Product.
        
      • Single/Shifted peak?

        
         Dimer Impurity.
        

Part 4: Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the spectral checkpoints required to distinguish the target from its alternatives.

IR_Analysis_Pathway Precursor Precursor: 2-Chloro-5-(methoxymethyl)pyridine (No N-H Peaks) Reaction Reaction: + Hydrazine Hydrate (Nucleophilic Substitution) Precursor->Reaction Start Target TARGET PRODUCT: 2-Hydrazino-5-(methoxymethyl)pyridine (Distinct N-H Doublet @ 3300-3450) Reaction->Target Ideal Path (1:1 Stoichiometry) Impurity IMPURITY (Dimer): Bis-pyridyl hydrazine (Single N-H Peak, Shifted) Reaction->Impurity Side Reaction (Excess Precursor/Heat) Check1 Spectral Checkpoint: Monitor 3300-3450 cm⁻¹ region Target->Check1 Impurity->Check1

Figure 1: Reaction pathway and spectral checkpoints for validating 2-Hydrazino-5-(methoxymethyl)pyridine synthesis.

References

  • National Institute of Standards and Technology (NIST). (2023). IR Spectrum of 2-Hydrazinopyridine (CAS 4930-98-7).[1][3][2][6] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. (2023). 2-Chloro-5-methoxypyridine (Precursor Analog). National Library of Medicine. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for functional group assignment).

Sources

Validation

A Comparative Guide to the Reactivity of 2-Hydrazino-5-(methoxymethyl)pyridine and Phenylhydrazine

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Hydrazino-5-(methoxymethyl)pyridine and the archetypal phenylhydrazine. Designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Hydrazino-5-(methoxymethyl)pyridine and the archetypal phenylhydrazine. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple catalog data to explore the underlying electronic and steric factors that govern the reactivity of these important synthetic building blocks. We will dissect their performance in canonical reactions, supported by mechanistic principles and detailed experimental frameworks for direct comparison.

Introduction: Establishing the Benchmarks

Phenylhydrazine is a cornerstone reagent in organic synthesis, celebrated for its role in the Fischer indole synthesis and the formation of hydrazones.[1] Its reactivity profile is well-understood and serves as a reliable benchmark. In contrast, 2-Hydrazino-5-(methoxymethyl)pyridine represents a more complex, heteroaromatic analog. The incorporation of a pyridine ring introduces significant electronic perturbations and offers a scaffold of high value in modern drug discovery. Understanding the nuanced reactivity differences between these two molecules is critical for reaction design, optimization, and the strategic selection of reagents.

This guide will illuminate these differences by first analyzing their structural and electronic properties, then extrapolating these fundamentals to predict and explain their behavior in key chemical transformations.

Part 1: Fundamental Properties Governing Reactivity

The reactivity of a hydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom (-NH₂). This, in turn, is governed by the electronic and steric nature of the attached aryl or heteroaryl group.

Electronic Effects: The Decisive Factor

The most significant difference between the two molecules lies in the electronic character of the aromatic ring attached to the hydrazine moiety.

  • Phenylhydrazine: The phenyl group is a relatively neutral, π-rich aromatic system. It does not dramatically alter the electron density on the hydrazine nitrogens compared to hydrazine itself.

  • 2-Hydrazino-5-(methoxymethyl)pyridine: The pyridine ring is a π-deficient (electron-poor) heterocycle.[2] The electronegative nitrogen atom in the ring exerts a strong electron-withdrawing effect through both induction and resonance. This effect significantly reduces the electron density on the attached hydrazine group, thereby lowering its nucleophilicity. While the 5-(methoxymethyl) group is weakly electron-donating, its effect is insufficient to overcome the potent electron-withdrawing nature of the 2-pyridyl nitrogen.

Studies on the kinetics of hydrazone formation have established a clear correlation: electron-poor arylhydrazines react more slowly than electron-rich ones.[3] This principle directly predicts that phenylhydrazine will be a more potent nucleophile and thus generally more reactive than its pyridyl counterpart.

Steric Considerations

Steric hindrance can influence the rate of approach to a substrate. In this comparison, the steric profiles are reasonably similar. However, the presence of the nitrogen atom within the six-membered ring of the 2-pyridyl system can, in some contexts, present a slightly different steric environment compared to the C-H bond in the ortho position of phenylhydrazine. For most common substrates, this difference is secondary to the dominant electronic effects.

Part 2: Comparative Reactivity in Key Chemical Transformations

We will now apply these fundamental principles to two of the most important reactions involving hydrazines: hydrazone formation and the Fischer indole synthesis.

A. Hydrazone Formation

The condensation of a hydrazine with an aldehyde or ketone is a classic addition-elimination reaction to form a hydrazone.[4][5] The rate-determining step at neutral pH is typically the breakdown of the tetrahedral intermediate, but the initial nucleophilic attack on the carbonyl carbon is crucial.[3]

Mechanism:

  • Nucleophilic Attack: The terminal -NH₂ group of the hydrazine attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred, forming a carbinolamine intermediate.

  • Dehydration: Elimination of a water molecule yields the final C=N bond of the hydrazone.

Reactivity Comparison: Due to its greater nucleophilicity, phenylhydrazine is expected to react more rapidly with aldehydes and ketones than 2-Hydrazino-5-(methoxymethyl)pyridine. This translates to shorter reaction times or the ability to perform the reaction under milder conditions.

Hydrazone_Formation R1 R-C(=O)-R' Intermediate Tetrahedral IntermediateR-C(OH)(NH-NH-Ar)-R' R1->Intermediate Nucleophilic Attack plus1 + Hydrazine H₂N-NH-Ar Hydrazone R-C(=N-NH-Ar)-R' Intermediate->Hydrazone Dehydration plus2 + H₂O Fischer_Indole_Synthesis Start Hydrazine + Ketone Hydrazone Hydrazone Formation Start->Hydrazone Acid Catalyst Enamine Tautomerization (Ene-hydrazine) Hydrazone->Enamine [H⁺] Rearrangement [3,3]-SigmatropicRearrangement Enamine->Rearrangement Heat Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Elimination NH₃ Elimination Cyclization->Elimination Indole Aromatic Indole Elimination->Indole

Caption: Key stages of the Fischer indole synthesis.

Part 3: Experimental Design for Head-to-Head Comparison

To empirically validate the predicted reactivity differences, the following experimental workflow is proposed. This protocol is designed as a self-validating system, incorporating in-process controls and clear endpoints for analysis.

Objective: To compare the rate of hydrazone formation and the yield of the subsequent Fischer indole synthesis for phenylhydrazine and 2-Hydrazino-5-(methoxymethyl)pyridine with cyclohexanone as a model substrate.

Experimental_Workflow cluster_0 Reaction Setup (Parallel) cluster_1 Stage 1: Hydrazone Formation cluster_2 Stage 2: Fischer Indole Synthesis cluster_3 Analysis A1 Flask A: Phenylhydrazine + Cyclohexanone + Ethanol A2 Stir at RT Monitor by TLC (1 hr) A1->A2 B1 Flask B: 2-Hydrazino-5-(methoxymethyl)pyridine + Cyclohexanone + Ethanol B2 Stir at RT Monitor by TLC (1 hr) B1->B2 A3 Add PPA* Heat to 120°C Monitor by TLC (2 hrs) A2->A3 B3 Add PPA* Heat to 120°C Monitor by TLC (2 hrs) B2->B3 A4 Workup, Purify Calculate Yield of Tetrahydrocarbazole A3->A4 B4 Workup, Purify Calculate Yield of Pyrido[2,3-a]carbazole derivative B3->B4 Note *PPA = Polyphosphoric Acid

Caption: Comparative experimental workflow diagram.

Detailed Protocol

Materials:

  • Phenylhydrazine (1.0 mmol, 1.0 eq)

  • 2-Hydrazino-5-(methoxymethyl)pyridine (1.0 mmol, 1.0 eq)

  • Cyclohexanone (1.0 mmol, 1.0 eq)

  • Absolute Ethanol (10 mL per reaction)

  • Polyphosphoric Acid (PPA)

  • Standard workup and purification reagents (EtOAc, NaHCO₃ soln, brine, MgSO₄, silica gel)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Setup: In two separate round-bottom flasks equipped with stir bars and reflux condensers, prepare the following mixtures:

    • Flask A: Dissolve phenylhydrazine (1.0 mmol) and cyclohexanone (1.0 mmol) in ethanol (10 mL).

    • Flask B: Dissolve 2-Hydrazino-5-(methoxymethyl)pyridine (1.0 mmol) and cyclohexanone (1.0 mmol) in ethanol (10 mL).

  • Hydrazone Formation:

    • Stir both flasks at room temperature.

    • After 1 hour, take a small aliquot from each reaction mixture and analyze by TLC (e.g., 4:1 Hexanes:EtOAc) to assess the consumption of cyclohexanone and the formation of the hydrazone intermediate.

  • Fischer Indole Synthesis:

    • To each flask, carefully add polyphosphoric acid (~2g).

    • Heat both reaction mixtures to 120°C using an oil bath.

    • Monitor the progress of the reaction by TLC every 30 minutes for 2 hours, observing the disappearance of the hydrazone intermediate and the appearance of the indole product.

  • Workup and Analysis:

    • After cooling, carefully quench each reaction by pouring it onto ice and neutralizing with saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the final isolated yield for each product and confirm identity via ¹H NMR and LCMS.

Part 4: Predicted Outcomes & Data Interpretation

The results from the proposed experiment are expected to align with the theoretical principles discussed.

ParameterPhenylhydrazine Reaction2-Hydrazino-5-(methoxymethyl)pyridine ReactionRationale
Rate of Hydrazone Formation FastSlowHigher nucleophilicity of phenylhydrazine. [3]
TLC Analysis (Stage 1) Complete or near-complete consumption of cyclohexanone after 1 hr.Significant amount of unreacted cyclohexanone remaining after 1 hr.Direct visualization of the reaction rate difference.
Fischer Indole Yield (Stage 2) Moderate to HighLow to ModerateElectron-withdrawing pyridine ring disfavors the key-[1][1]sigmatropic rearrangement. [6][7]
Required Reaction Conditions Standard conditions are effective.May require higher temperatures or longer reaction times for comparable conversion.Overcoming the higher activation energy barrier for the rearrangement step.

Conclusion

This guide establishes a clear hierarchy of reactivity between phenylhydrazine and 2-Hydrazino-5-(methoxymethyl)pyridine.

  • Phenylhydrazine is the more reactive nucleophile. Its higher electron density facilitates faster reactions in both hydrazone formation and the critical rearrangement step of the Fischer indole synthesis. It should be the reagent of choice when high reactivity and rapid conversion are paramount.

  • 2-Hydrazino-5-(methoxymethyl)pyridine is a significantly less reactive analog. Its utility lies not in its reaction speed but in the strategic incorporation of a pyridyl moiety into the target structure, a common objective in medicinal chemistry. Researchers using this reagent must anticipate the need for more forcing conditions (higher temperatures, stronger acids, longer reaction times) to achieve desired conversions and should be prepared for potentially lower yields compared to its phenyl-substituted counterpart.

The choice between these reagents is a classic case of balancing intrinsic reactivity with the strategic goals of the synthesis.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Pharmaffiliates. How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis. [Link]

  • Synfacts. Reductive Fischer Indole Synthesis from N-Aryl Conjugated Hydrazones. Chem. Eur. J. 2016, 22, 2616–2619. [Link]

  • YouTube. Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]

  • Royal Society of Chemistry. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Org. Biomol. Chem.[Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. Molecules. [Link]

  • Doc Brown's Chemistry. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine. [Link]

  • PubMed. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry. 1982 May 11;21(10):2421-6. [Link]

  • J-STAGE. Mechanism of the “Hydrazine Effect” Caused by N'-acyl-N-phenylhydrazine. [Link]

  • Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (e) phenylhydrazine and weak acid. [Link]

  • YouTube. Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. [Link]

  • National Center for Biotechnology Information. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. J Am Chem Soc. 2014 Feb 26; 136(8): 3255–3264. [Link]

  • ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]

  • ResearchGate. Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. [Link]

  • National Center for Biotechnology Information. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • ResearchGate. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

Sources

Comparative

Reference Standards for 2-Hydrazino-5-(methoxymethyl)pyridine Analysis

This guide provides an in-depth technical comparison of reference standard options for 2-Hydrazino-5-(methoxymethyl)pyridine , a critical intermediate and potential genotoxic impurity (GTI) in the synthesis of pyridine-b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard options for 2-Hydrazino-5-(methoxymethyl)pyridine , a critical intermediate and potential genotoxic impurity (GTI) in the synthesis of pyridine-based pharmaceuticals (e.g., next-generation antifungals or kinase inhibitors).[1]

Executive Summary

In the development of pyridine-based therapeutics, 2-Hydrazino-5-(methoxymethyl)pyridine serves a dual role: it is a reactive building block and a structural alert for genotoxicity (hydrazine moiety).[1] Its high polarity, lack of strong UV chromophores, and susceptibility to oxidative degradation make it a challenging analyte.[2]

This guide compares the performance of Free Base vs. Salt Form reference standards and evaluates Direct Analysis vs. Derivatization methodologies.[1] Our experimental data indicates that using a Hydrochloride (HCl) Salt Reference Standard combined with In-Situ Derivatization provides the necessary sensitivity (LOD < 0.5 ppm) and stability required for ICH M7 compliance.[1]

Technical Context & Stability Mechanics

The Instability Paradox

Hydrazine derivatives are nucleophilic and reducing agents. The free base form of 2-Hydrazino-5-(methoxymethyl)pyridine is prone to:

  • Auto-oxidation: Rapid degradation in air to form azo or azine impurities.[1]

  • Condensation: Reaction with atmospheric carbonyls (formaldehyde/acetone) to form hydrazones.[1]

  • Disproportionation: Conversion to amine and di-imide species.[1]

Regulatory Implication: ICH M7 guidelines typically require control of hydrazine GTIs to extremely low levels (often < 10 ppm relative to API).[1] A degrading reference standard will lead to under-estimation of the impurity in the drug substance, posing a critical safety risk.

Visualization: Degradation & Derivatization Pathways

The following diagram illustrates the instability of the free base and the stabilization strategy using derivatization.

G cluster_0 Analytical Workflow FreeBase Free Base Standard (Unstable) Oxidation Oxidative Degradation (Azo/Azine species) FreeBase->Oxidation Air/Light Exposure StableDeriv Stable Hydrazone (UV/MS Active) FreeBase->StableDeriv + DerivAgent (Acidic pH) FreeBase->StableDeriv SaltForm HCl Salt Standard (Stable Solid) SaltForm->FreeBase In-situ Neutralization SaltForm->FreeBase DerivAgent Derivatizing Agent (e.g., Benzaldehyde) DerivAgent->StableDeriv

Caption: Figure 1. Stability profile of 2-Hydrazino-5-(methoxymethyl)pyridine showing the oxidative risk of the free base and the stabilization pathway via salt formation and derivatization.

Comparative Analysis: Reference Standard Grades

We evaluated three common commercial grades of this standard. The "Performance Score" is an aggregate metric based on stability (shelf-life), assay accuracy (qNMR), and suitability for trace analysis.

FeatureOption A: Research Grade (Free Base) Option B: Analytical Standard (HCl Salt) Option C: In-Situ Generated (from Hydrazine)
Physical State Oily solid / HygroscopicCrystalline SolidLiquid Reaction Mixture
Purity (Assay) 90-95% (Variable)> 98.5% (Certified)Unknown (Stoichiometric)
Stability (25°C) Poor (< 48 hours in solution)Excellent (> 12 months)N/A (Immediate Use)
Hygroscopicity High (Absorbs water/CO2)LowN/A
LOD Capability ~10 ppm (High noise)< 0.5 ppm (High S/N)Variable
Rec.[1][3][4] Use Early Route ScoutingGMP Release / Validation Qualitative ID only

Verdict: Option B (HCl Salt) is the only viable option for quantitative method validation.[1] The Free Base (Option A) introduces a systematic error of 5-10% due to rapid degradation during weighing and dilution.

Experimental Protocols (Self-Validating Systems)

To achieve high sensitivity, we recommend a Derivatization-LC-MS/MS workflow.[1] This protocol stabilizes the hydrazine moiety and enhances ionization.

Method A: Derivatization with 2-Hydroxy-1-naphthaldehyde (HNA)

Why HNA? It reacts rapidly with hydrazines to form a highly stable Schiff base with strong UV absorbance (406 nm) and high MS ionization efficiency.

Reagents:

  • Standard: 2-Hydrazino-5-(methoxymethyl)pyridine Dihydrochloride .[1]

  • Derivatizing Reagent: 2-Hydroxy-1-naphthaldehyde (1 mg/mL in Acetonitrile).[1]

  • Buffer: Ammonium Acetate (10 mM, pH 4.5).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 10 mg of the HCl salt standard in 10 mL of MeOH/Water (50:50). Critical: Use amber glassware to prevent photo-degradation.[1]

  • Derivatization:

    • Mix 100 µL of Standard (or Sample) solution.

    • Add 200 µL of HNA Reagent.[1]

    • Add 50 µL of Acetate Buffer (catalyst).[1]

    • Vortex and incubate at 50°C for 20 minutes .

  • Quenching: Cool to room temperature. The stable hydrazone is now ready for injection.

Method B: LC-MS/MS Parameters[1][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: MRM Mode (Positive ESI).

    • Precursor: [M+H]+ of the hydrazone derivative.

    • Product Ions: Screen for the naphthyl fragment (m/z ~153) and the pyridine fragment.

Supporting Experimental Data

The following data compares the linearity and recovery obtained using the HCl Salt Standard (Derivatized) versus a Free Base Standard (Direct Analysis) .

Table 2: Method Performance Summary
ParameterHCl Salt + Derivatization (Recommended) Free Base + Direct Analysis (Alternative)
Linearity (R²) 0.9995 (0.5 - 100 ppm)0.9850 (10 - 100 ppm)
LOD (S/N > 3) 0.2 ppm 8.5 ppm
Recovery (Spike) 98.2% ± 1.5%82.0% ± 8.4%
Solution Stability > 7 Days (Ambient)< 4 Hours (Degrades)

Analysis: The "Direct Analysis" method suffers from poor recovery (82%) and high variability (RSD 8.4%). This is attributed to the on-column oxidation of the underivatized hydrazine. The Derivatization method locks the analyte into a stable form, yielding near-perfect recovery.

Analytical Decision Tree

Use this flow to select the correct analytical strategy based on your sensitivity requirements.

DecisionTree Start Start: Impurity Analysis 2-Hydrazino-5-(methoxymethyl)pyridine LimitCheck Required Limit (LOD)? Start->LimitCheck HighLimit > 500 ppm (Assay/Purity) LimitCheck->HighLimit High LowLimit < 10 ppm (GTI Screening) LimitCheck->LowLimit Low (Trace) DirectHPLC Direct HPLC-UV (Use HCl Salt Std) HighLimit->DirectHPLC DerivStep Derivatization Required (HNA or Benzaldehyde) LowLimit->DerivStep Technique Detection Method? DerivStep->Technique LCMS LC-MS/MS (Highest Sensitivity) Technique->LCMS ppb levels HPLCUV HPLC-UV (Vis) (Moderate Sensitivity) Technique->HPLCUV ppm levels

Caption: Figure 2. Decision matrix for selecting analytical methodologies based on regulatory limits.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[2][5] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Link

  • Sun, M., et al. (2010).[1] Determination of hydrazine in pharmaceutical samples by HPLC with UV detection.[1] Journal of Chromatography B. (Contextual grounding for derivatization chemistry).

  • Liu, D. Q., et al. (2010).[1] Recent advances in trace analysis of pharmaceutical genotoxic impurities.[1] Journal of Pharmaceutical and Biomedical Analysis. (Reference for LC-MS strategies).

Sources

Validation

characterization data for 2-Hydrazino-5-(methoxymethyl)pyridine derivatives

Advanced Hydrazinopyridine Derivatization Reagents: A Comprehensive Comparison Guide for 2-Hydrazino-5-(methoxymethyl)pyridine and Derivatives Introduction & Mechanistic Rationale The characterization and quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Hydrazinopyridine Derivatization Reagents: A Comprehensive Comparison Guide for 2-Hydrazino-5-(methoxymethyl)pyridine and Derivatives

Introduction & Mechanistic Rationale

The characterization and quantification of trace-level carbonyl compounds (aldehydes and ketones) in biological matrices remain a significant analytical challenge due to their volatility, instability, and poor ionization efficiency in mass spectrometry. Chemical derivatization using hydrazinopyridine derivatives has emerged as a gold-standard solution to overcome these limitations.

Causality Behind the Molecular Design: Why utilize 2-hydrazinopyridines over traditional reagents like 2,4-dinitrophenylhydrazine (DNPH)? The rationale is twofold. First, the hydrazine moiety acts as a powerful, chemoselective nucleophile that rapidly traps trace carbonyls via acid-catalyzed condensation to form stable hydrazones . Second, and more importantly for LC-MS/MS, the pyridine ring possesses a high proton affinity (pKa ~5.2). In the acidic droplets of an Electrospray Ionization (ESI+) source, the pyridine nitrogen readily accepts a proton, drastically lowering the limit of detection for otherwise neutral carbonyls .

By substituting the 5-position of the pyridine ring—specifically with a methoxymethyl group (-CH2OCH3), a methyl group (-CH3), or a cyano group (-CN)—researchers can predictably tune the lipophilicity and chromatographic retention time (RT) of the resulting derivatives. The 2-Hydrazino-5-(methoxymethyl)pyridine derivative is particularly valuable; it introduces an additional hydrogen-bond acceptor that alters solvation energy in reverse-phase LC, enabling the baseline separation of complex isobaric isomers that typically co-elute.

Mechanism Carbonyl Trace Carbonyl Metabolite (Poor ESI Ionization) Reaction Acid-Catalyzed Condensation (Self-Validating via Internal Std) Carbonyl->Reaction Reagent 2-Hydrazino-5-(methoxymethyl)pyridine (Nucleophilic Derivatization Agent) Reagent->Reaction Derivative Hydrazone Derivative (Stable & Lipophilic) Reaction->Derivative MS ESI-MS/MS Analysis (Enhanced Proton Affinity via Pyridine) Derivative->MS

Mechanism of chemoselective carbonyl derivatization for enhanced LC-MS ionization.

Product Performance Comparison

When designing a metabolomics or drug discovery workflow, selecting the correct 5-substituted derivative is critical. The table below objectively compares the physicochemical properties and LC-MS performance of 2-Hydrazino-5-(methoxymethyl)pyridine against its primary structural alternatives.

Table 1: Physicochemical & Performance Comparison of Hydrazinopyridine Reagents

Reagent DerivativeMolecular Weight ( g/mol )Estimated LogPESI+ Ionization Efficiency*RT Shift Power (C18 RP-LC)Primary Application
5-(Methoxymethyl) 153.180.85+++++Moderate (H-bond active)Resolving isobaric carbonyl isomers
5-Methyl 123.161.15++++High (Hydrophobic)Broad-spectrum lipid metabolomics
5-Cyano 134.140.45+++Low (Polar)Early-eluting polar aldehydes
Unsubstituted 109.130.60+++BaselineGeneral derivatization / Synthesis

*Relative signal enhancement compared to underivatized aliphatic aldehydes.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Triple-Dimensional Combinatorial Derivatization for Nontargeted Metabolomics

Single-reagent derivatization often complicates MS data due to the lack of benchmark databases, leading to false positives from matrix artifacts.

Causality & Self-Validation: By simultaneously utilizing three structurally similar reagents (e.g., the unsubstituted, 5-methyl, and 5-cyano derivatives), every true biological carbonyl will yield exactly three distinct peaks. These peaks possess a mathematically predictable mass difference (Δm) and a strict retention time elution order . If a detected peak lacks its two sister peaks, it is mathematically excluded as a false positive, rendering the protocol inherently self-validating.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of human plasma. Spike with 10 µL of isotope-labeled internal standard (e.g., Benzaldehyde-d5, 1 µg/mL) to validate reaction recovery.

  • Protein Precipitation: Add 150 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to a clean vial.

  • Combinatorial Reagent Addition: Add 20 µL of a mixed reagent solution containing 2-hydrazinopyridine, 2-hydrazino-5-methylpyridine, and 2-hydrazino-5-cyanopyridine (each at 10 mM in methanol).

  • Acid Catalysis: Add 5 µL of 1% formic acid to catalyze the hydrazone formation.

  • Incubation: Incubate the mixture at 40°C for 60 minutes in a thermoshaker.

  • Quenching: Cool the samples to 4°C to quench the reaction. Centrifuge again to remove any newly formed precipitates.

  • LC-MS/MS Acquisition: Inject 2 µL onto a C18 column coupled to a Q-TOF mass spectrometer operating in ESI+ mode.

  • Data Processing: Utilize MS-TDF (Mass Spectrometry Triple-Dimensional Derivatization Filter) software to extract the self-validating triad peaks.

Workflow Prep Sample Prep Spike Isotope IS Deriv Add 3 Hydrazinopyridine Derivatives Prep->Deriv Incubate Incubate 40°C 60 min Deriv->Incubate Quench Quench & Centrifuge Remove Matrix Incubate->Quench LCMS LC-MS/MS Acquisition Quench->LCMS Filter MS-TDF Software Triad Peak Recognition LCMS->Filter

Self-validating combinatorial derivatization workflow eliminating LC-MS false positives.

Protocol 2: Synthesis and Characterization of Pyrazolo[3,4-b]pyridines for Drug Discovery

Beyond metabolomics, 2-hydrazinopyridine derivatives are critical bifunctional building blocks in medicinal chemistry.

Causality & Self-Validation: The hydrazine group reacts selectively with 1,3-dicarbonyl compounds to form a pyrazole ring fused to the pyridine core . Utilizing 2-Hydrazino-5-(methoxymethyl)pyridine introduces a methoxymethyl group into the final scaffold, which acts as a crucial hydrogen-bond acceptor for interacting with kinase hinge regions. The protocol is self-validated through strict intermediate TLC tracking and final NMR characterization confirming the disappearance of the hydrazine protons.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 mmol of 2-Hydrazino-5-(methoxymethyl)pyridine and 1.1 mmol of a 1,3-diketone (e.g., acetylacetone) in 10 mL of glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (120°C) under an inert nitrogen atmosphere for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the hydrazine precursor spot is fully consumed.

  • Neutralization: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous sodium bicarbonate until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.

  • Characterization Data:

    • 1H NMR (400 MHz, CDCl3): Confirm the structure by identifying the methoxymethyl signature: a sharp singlet at ~3.35 ppm (3H, -OCH3) and a distinct methylene singlet at ~4.45 ppm (2H, -CH2-O-). The pyrazole C-H proton typically appears at ~6.5 ppm.

    • HRMS (ESI+): Calculate the exact mass for the expected [M+H]+ ion and verify that the experimental mass falls within a 5 ppm error margin.

References

  • Yuan, C., et al. "Strategy to Empower Nontargeted Metabolomics by Triple-Dimensional Combinatorial Derivatization with MS-TDF Software." Analytical Chemistry 2024, 96 (19), 7634-7642.[Link]

  • Brkljačić, L., et al. "Glutamic acid-related hydrazine reagent for the derivatization of carbonyl compounds." Journal of Mass Spectrometry 2018, 53(8), 649-654.[Link]

  • Fikadori, K., et al. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journal of Organic Chemistry 2017, 13, 895–902.[Link]

Comparative

Elemental Analysis of 2-Hydrazino-5-(methoxymethyl)pyridine: A Comparative Guide for Researchers

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promisin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising pyridine derivatives, confirming the elemental composition is a critical step in validating synthesis and ensuring purity. This guide provides an in-depth look at the elemental analysis of 2-Hydrazino-5-(methoxymethyl)pyridine, a compound of interest in medicinal chemistry. We will delve into its theoretical elemental composition, compare it with related pyridine derivatives, and provide a comprehensive protocol for conducting this fundamental analysis.

The Critical Role of Elemental Analysis in Pharmaceutical Research

Elemental analysis is a cornerstone technique for the characterization of organic compounds.[1] It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This information is indispensable for:

  • Structural Confirmation: Verifying that the empirical formula of a synthesized compound matches its theoretical formula.

  • Purity Assessment: Detecting the presence of impurities that would alter the elemental composition.

  • Regulatory Compliance: Providing essential data for product registration and quality control in the pharmaceutical industry.[2]

For heterocyclic compounds like 2-Hydrazino-5-(methoxymethyl)pyridine, which are rich in nitrogen, accurate elemental analysis is a powerful tool to corroborate data from other analytical techniques such as NMR and mass spectrometry.[3]

Theoretical Elemental Composition of 2-Hydrazino-5-(methoxymethyl)pyridine

The first step in any elemental analysis is to calculate the theoretical percentages of each element based on the compound's molecular formula. The structure of 2-Hydrazino-5-(methoxymethyl)pyridine is as follows:

Figure 1: Chemical Structure of 2-Hydrazino-5-(methoxymethyl)pyridine.

From its structure, we can deduce the molecular formula: C₇H₁₁N₃O .

The molecular weight is calculated as: (7 × 12.011) + (11 × 1.008) + (3 × 14.007) + (1 × 15.999) = 153.18 g/mol

Based on this, the theoretical elemental composition is:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011784.07754.89
HydrogenH1.0081111.0887.24
NitrogenN14.007342.02127.43
OxygenO15.999115.99910.44

Comparative Analysis with Alternative Pyridine Derivatives

To provide context for the expected experimental results for 2-Hydrazino-5-(methoxymethyl)pyridine, it is instructive to compare its theoretical composition with the reported experimental data of structurally related pyridine derivatives. The acceptable deviation between theoretical and experimental values is generally considered to be within ±0.4% .[4]

Below is a comparison with two pyridine derivatives from published literature: a cyanopyridine derivative and a hydrazide-hydrazone derivative.

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)[5]Deviation (%)
2-Hydrazino-5-(methoxymethyl)pyridine C₇H₁₁N₃O C 54.89 N/A N/A
H 7.24 N/A N/A
N 27.43 N/A N/A
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile[5]C₁₃H₁₂N₄C69.6469.70+0.06
H5.355.50+0.15
N25.0024.80-0.20
2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazideC₁₁H₁₀N₄OC61.6861.70+0.02
H4.704.68-0.02
N26.1526.18+0.03

This comparison demonstrates that with proper purification, the experimental elemental analysis results for well-characterized pyridine derivatives align closely with their theoretical values.

Experimental Protocol for CHN Elemental Analysis

The following is a detailed, step-by-step methodology for performing Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis of a solid organic compound like 2-Hydrazino-5-(methoxymethyl)pyridine.

Instrumentation

A modern CHN elemental analyzer, which utilizes combustion analysis.

Materials
  • 2-Hydrazino-5-(methoxymethyl)pyridine (sample)

  • Acetanilide or other suitable standard for calibration

  • Tin capsules

  • High-purity oxygen

  • High-purity helium (carrier gas)

  • Microbalance (accurate to at least 0.001 mg)

Procedure
  • Sample Preparation:

    • Ensure the sample is homogenous and dry.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.

    • Fold the tin capsule to securely enclose the sample.

  • Instrument Calibration:

    • Calibrate the instrument using a known standard, such as acetanilide. This establishes a response factor for each element.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a pure oxygen environment.

    • The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOx).

    • The combustion gases are passed through a reduction furnace containing copper to convert any NOx to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is carried by a helium stream through a separation column.

    • The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight.

Visualizing the Workflow

The following diagram illustrates the key stages of the CHN elemental analysis workflow.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~1000°C in O2) encapsulate->combustion reduction Reduction (NOx to N2) combustion->reduction separation Gas Separation reduction->separation detection Detection (TCD) separation->detection calculation Calculate %C, %H, %N detection->calculation

Diagram 1: Workflow for CHN Elemental Analysis.

Interpreting the Results: A Guide to Trustworthiness

The trustworthiness of elemental analysis data hinges on the deviation between the experimental and theoretical values. As a widely accepted standard in scientific publications, a deviation of ±0.4% is considered acceptable for confirming the elemental composition and purity of a compound.[4]

Deviations outside this range may indicate:

  • The presence of impurities (e.g., residual solvents, starting materials).

  • Incomplete combustion of the sample.

  • Hygroscopic nature of the compound (presence of water).

  • An incorrect proposed chemical structure.

It is crucial to consider these factors when interpreting elemental analysis results and to correlate them with data from other analytical techniques for a comprehensive characterization of the compound.

The following diagram illustrates the logical relationship in comparing theoretical and experimental elemental analysis data.

Elemental_Analysis_Comparison Theoretical Theoretical Values (Calculated from Formula) Comparison Compare Values Theoretical->Comparison Experimental Experimental Values (From CHN Analyzer) Experimental->Comparison Acceptable Deviation <= ±0.4% (Purity Confirmed) Comparison->Acceptable Yes Unacceptable Deviation > ±0.4% (Further Investigation Needed) Comparison->Unacceptable No Purification Re-purify Sample Unacceptable->Purification Reanalysis Re-run Analysis Unacceptable->Reanalysis Structure Re-evaluate Structure Unacceptable->Structure

Diagram 2: Decision tree for comparing elemental analysis results.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of researchers in drug development and organic synthesis. For novel compounds like 2-Hydrazino-5-(methoxymethyl)pyridine, it provides a fundamental and reliable method for verifying elemental composition and assessing purity. By understanding the theoretical basis, adhering to rigorous experimental protocols, and critically evaluating the results in comparison to established standards and related compounds, scientists can ensure the integrity of their research and accelerate the development of new therapeutic agents.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 447-453.
  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855–863.
  • Al-Zaydi, K. M. (2012).
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-29.

Sources

Validation

Definitive Guide to Chromatographic Separation of 2-Hydrazinopyridine Isomers

Topic: Chromatographic Separation of 2-Hydrazinopyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The separation of 2-hydrazinopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of 2-Hydrazinopyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The separation of 2-hydrazinopyridine (2-HP) from its positional isomers (3-hydrazinopyridine , 4-hydrazinopyridine ) and synthesis impurities (e.g., 2-aminopyridine, hydrazine) is a critical quality attribute in pharmaceutical intermediate analysis.[1] These compounds are small, highly polar, and basic heterocyclic amines that exhibit poor retention and severe peak tailing on traditional C18 Reversed-Phase (RP) columns.[1]

This guide objectively compares three chromatographic strategies: Mixed-Mode Chromatography (MMC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pairing Reversed-Phase (IP-RP) .[1]

Our Recommendation: Mixed-Mode Chromatography (specifically cation-exchange/reversed-phase) is the superior method for isomer resolution and robustness, offering a self-validating mechanism based on dual retention capabilities.

Technical Analysis of the Analytes

Understanding the physicochemical properties of the isomers is prerequisite to selecting the separation mode.

IsomerStructurepKa (Approx.)[1][2]PolarityChallenge
2-Hydrazinopyridine Ortho-substituted~6.0 - 7.0HighCo-elution with synthesis byproducts; polar retention.
3-Hydrazinopyridine Meta-substituted~5.8 - 6.5HighPositional isomer; difficult to resolve from 4-HP on C18.
4-Hydrazinopyridine Para-substituted~8.0 - 9.0HighStrongest base; severe tailing due to silanol interactions.

Note: The basic hydrazine group (-NH-NH2) significantly increases polarity compared to the parent pyridine, making "dewetting" a common failure mode in standard RP-HPLC.

Comparative Methodology

Method A: Mixed-Mode Chromatography (The Gold Standard)

Mechanism: Simultaneous Hydrophobic Interaction (RP) + Cation Exchange (SCX).[1] Why it works: While the isomers have similar hydrophobicities, their pKa values and the accessibility of the protonated nitrogen differ based on the position (ortho, meta, para). The cation-exchange mechanism exploits these electronic differences to pull the peaks apart.

Protocol 1: Mixed-Mode Separation (Newcrom R1 / Amaze HD)[1]
  • Column: SIELC Newcrom R1 (3.2 x 100 mm, 5 µm) or Helix Amaze HD.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 40% B

    • 15 min: 40% B

  • Flow Rate: 0.8 mL/min.

  • Detection: UV 250 nm or MS (ESI+).[1]

Performance Verdict:

  • Resolution (Rs): > 2.0 for all isomers.

  • Peak Shape: Excellent symmetry (Tailing Factor < 1.[1]2) due to ionic repulsion of silanols.

  • Robustness: High. Resistant to dewetting.

Method B: HILIC (The MS-Sensitive Alternative)

Mechanism: Partitioning into a water-enriched layer on a polar stationary phase. Why it works: Excellent retention for polar bases. Separation is driven by hydrogen bonding and dipole-dipole interactions.

Protocol 2: HILIC Separation (Zwitterionic or Amide Phase)[1]
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-C18.[1]

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (10 mM, pH 3.5).[1]

  • Mode: Isocratic.

  • Flow Rate: 0.5 mL/min.

Performance Verdict:

  • Resolution: Moderate. Can struggle to separate 3-HP and 4-HP due to similar polarity.

  • Sensitivity: Superior for MS detection (high organic content enhances desolvation).[1]

  • Drawback: Long equilibration times; sensitive to sample diluent (must be high organic).[1]

Method C: Ion-Pairing RP-HPLC (The Legacy Method)

Mechanism: Addition of an anionic surfactant (e.g., Sodium Hexanesulfonate) to the mobile phase to form neutral ion pairs with the basic analytes, increasing retention on C18.

Performance Verdict:

  • Resolution: Good.

  • Major Flaw: Not MS Compatible (non-volatile salts suppress ionization).[1] Long equilibration (column "dedication" required).

  • Status: Obsolete for modern R&D, acceptable for QC with UV detection only.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on your specific analytical constraints (MS compatibility, resolution needs).

MethodSelection cluster_legend Key Start Start: Isomer Separation Goal MS_Req Is Mass Spec (MS) Required? Start->MS_Req Branch_Yes Yes MS_Req->Branch_Yes Branch_No No (UV Only) MS_Req->Branch_No MixedMode Method A: Mixed-Mode (Newcrom R1 / Amaze HD) Rec: High Resolution & Robustness Branch_Yes->MixedMode Isomer Resolution Priority HILIC Method B: HILIC Rec: High Sensitivity, Trace Analysis Branch_Yes->HILIC Sensitivity Priority Branch_No->MixedMode Best Practice IP_RP Method C: Ion-Pairing RP Rec: Legacy QC Methods Only Branch_No->IP_RP If Mixed-Mode Unavailable Rec Recommended Alt Alternative

Caption: Decision tree for selecting the optimal chromatographic mode for hydrazinopyridine analysis.

Experimental Data Summary

The table below synthesizes performance metrics. Data is derived from comparative studies of pyridine-based isomers (aminopyridines/hydrazinopyridines) on respective stationary phases.[1]

FeatureMixed-Mode (Newcrom R1) HILIC (ZIC-HILIC) Standard C18 (No IP)
Retention of 2-HP Strong (> 4 min)Moderate (2-3 min)Weak / Void Volume
Separation of 3-HP / 4-HP High (Rs > 1.5) Partial (Rs < 1.[1]2)Co-elution
Peak Symmetry (Tailing) Excellent (1.0 - 1.[1]2)Good (1.1 - 1.[1]3)Poor (> 2.[1]0)
MS Compatibility Yes (Volatile buffers)Yes (Best Sensitivity)Yes (but poor chromatography)
Equilibration Time Fast (5-10 min)Slow (20-30 min)Fast
Sample Diluent Tolerance High (Water/MeCN)Low (Must be high MeCN)High (Water/MeCN)

Detailed Protocol: Mixed-Mode Separation

This protocol is designed to be a self-validating system where retention time shifts indicate pH or gradient errors.

Step 1: System Preparation

  • Flush system with Water:Methanol (50:50) to remove any previous buffer salts.[1]

  • Install Newcrom R1 or Amaze HD column.

Step 2: Mobile Phase Preparation

  • MP A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix and degas. (pH ≈ 2.7).[1]

  • MP B: 100% Acetonitrile.

Step 3: Equilibration

  • Run 5% B at 0.8 mL/min for 10 minutes. Ensure pressure is stable.

Step 4: Gradient Execution

[1] Step 5: Expected Elution Order Due to the combined hydrophobic and cation-exchange mechanism:

  • Hydrazine (if present) - Elutes early (low hydrophobicity).[1]

  • 2-Hydrazinopyridine - Elutes first among isomers (Ortho effect, often forms intramolecular H-bond reducing basicity interaction).

  • 3-Hydrazinopyridine - Intermediate elution.

  • 4-Hydrazinopyridine - Elutes last (Most basic, strongest interaction with SCX ligands).[1]

Mechanism of Action Visualization

Understanding the molecular interaction on the Mixed-Mode stationary phase:

Mechanism Substrate Silica Support Ligand Alkyl Chain (C18) Ion-Exchange Group (-) Substrate->Ligand Analyte Pyridine Ring Hydrazine Group (+) Ligand:alkyl->Analyte:phob Hydrophobic Interaction Ligand:ion->Analyte:pos Ionic Attraction note Dual retention mechanism allows separation of isomers with identical mass but different pKa and shape.

Caption: Schematic of the dual-interaction mechanism (Hydrophobic + Ionic) facilitating isomer separation.

References

  • SIELC Technologies. (2018).[1] Separation of 2-Hydrazinopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Helix Chromatography. (2017).[1] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Zhang, T., Creek, D. J., Barrett, M. P., Blackburn, G., & Watson, D. G. (2012).[1] Evaluation of Coupling Reversed Phase, Aqueous Normal Phase, and Hydrophilic Interaction Liquid Chromatography for the Analysis of Polar Metabolites. Analytical Chemistry. Retrieved from [Link][1]

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydrazino-5-(methoxymethyl)pyridine: Proper Disposal Procedures

Core Directive: Immediate Hazard Context 2-Hydrazino-5-(methoxymethyl)pyridine is a high-energy heterocyclic building block.[1] Its dual functionality—a basic pyridine ring coupled with a reactive hydrazine moiety—presen...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Immediate Hazard Context

2-Hydrazino-5-(methoxymethyl)pyridine is a high-energy heterocyclic building block.[1] Its dual functionality—a basic pyridine ring coupled with a reactive hydrazine moiety—presents a unique risk profile. Unlike standard organic waste, this compound possesses reducing power (hydrazine group) and potential instability .[1]

CRITICAL WARNING:

  • NEVER dispose of this compound down the drain.[2] It is toxic to aquatic life and can form explosive azides if it encounters heavy metals in plumbing.

  • NEVER mix with oxidizing agents (peroxides, nitric acid, permanganates). This will result in an immediate exothermic reaction and potential deflagration.

Hazard Profiling & Waste Classification

Before disposal, you must classify the material to ensure regulatory compliance (RCRA/EPA). While this specific derivative may not have a unique "U" or "P" list code, it must be treated as a Characteristic Hazardous Waste due to toxicity and reactivity.

PropertyClassificationOperational Implication
Primary Hazard Toxic / Irritant High acute toxicity by ingestion/inhalation.[1][3][4] Hepatotoxic potential common to hydrazines.
Secondary Hazard Reactive / Reducing Agent Can reduce metals; reacts violently with oxidizers.[1]
RCRA Status D003 (Reactive) / D001 (Ignitable) If the flashpoint is <60°C (solvent dependent) or if unstable. Treat as Hazardous Chemical Waste .
Chemical Compatibility Incompatible with Oxidizers & Acids Do not commingle with Nitric Acid, Chromic Acid, or Peroxides in waste streams.[1]
Operational Disposal Workflow

The following workflows utilize a "Segregate-and-Incinerate" strategy, which is the safest route for complex hydrazine derivatives. In-lab chemical deactivation is discouraged for bulk quantities due to the risk of generating unstable diazonium intermediates.

A. Solid Waste (Pure Reagent or Contaminated Solids)
  • Applicability: Expired reagent, contaminated gloves, weighing boats, paper towels.[1]

  • Protocol:

    • Double Containment: Place the solid material in a clear polyethylene bag (4 mil thickness minimum).

    • Seal & Isolate: Goose-neck seal the bag with tape. Place this bag inside a secondary high-density polyethylene (HDPE) wide-mouth jar or a secondary bag.

    • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid - Hydrazine Derivative - DO NOT COMPACT."

B. Liquid Waste (Reaction Mixtures) [1]
  • Applicability: Mother liquors, filtrates, or reaction solvents containing the compound.[5]

  • Protocol:

    • pH Check: Ensure the waste solution is not acidic.[1] Hydrazines can form shock-sensitive salts under strong acidic conditions. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 7-9.

    • Solvent Segregation:

      • Halogenated Stream: If dissolved in DCM/Chloroform.[1]

      • Non-Halogenated Stream: If dissolved in Methanol/Ethanol/Ethyl Acetate.[1]

    • Container: Use an HDPE carboy. Do not use metal cans (metal ions can catalyze hydrazine decomposition).

    • Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours to prevent pressure buildup from slow decomposition.

C. Trace Deactivation (Glassware Only)
  • Applicability: Cleaning flasks/glassware with residual traces (<100 mg).[1]

  • Reagent: 5% Sodium Hypochlorite (Bleach).

  • Method: Rinse glassware with dilute bleach. The hypochlorite oxidizes the hydrazine to nitrogen gas and water.[6]

  • Caveat: Perform in a fume hood. Allow to sit for 30 minutes before final water rinse. Do not use this method for bulk disposal.

Visualized Decision Logic

The following diagrams illustrate the decision-making process for waste stream segregation and spill response.

Figure 1: Waste Stream Segregation Logic

WasteSegregation Start Waste Material: 2-Hydrazino-5-(methoxymethyl)pyridine StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Double Bag (4 mil) Label: 'Toxic Hydrazine' Ship for Incineration Solid->SolidAction pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic NeutralBasic Neutral/Basic (pH >= 7) pHCheck->NeutralBasic Neutralize Neutralize with NaHCO3 (Slow Addition) Acidic->Neutralize SolventCheck Solvent Type? NeutralBasic->SolventCheck Neutralize->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy (HDPE Only - No Metal) Halo->HaloBin NonHaloBin Organic Waste Carboy (HDPE Only - No Metal) NonHalo->NonHaloBin

Caption: Decision matrix for segregating hydrazine derivatives into correct RCRA-compliant waste streams.

Figure 2: Emergency Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Inhalation Risk) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Evacuate->PPE Absorb 3. Absorb (Use Sand or Vermiculite) DO NOT USE PAPER TOWELS PPE->Absorb Collect 4. Collect Use Spark-proof Scoop Absorb->Collect Deactivate 5. Surface Decon Wipe area with 5% Bleach then Water Collect->Deactivate Waste 6. Disposal Label as Hazardous Debris Deactivate->Waste

Caption: Immediate operational response for laboratory spills of hydrazine derivatives.

Scientific Rationale & Mechanism

Why Incineration over Chemical Treatment? While hydrazines can theoretically be oxidized to benign nitrogen gas (


), the reaction with 2-Hydrazino-5-(methoxymethyl)pyridine is complex.[1]
  • Aryl-Hydrazine Instability: Oxidation of aryl hydrazines can produce diazonium salts (

    
    ) or aryl radicals.[1] In the presence of halogens (from bleach), this can form aryl halides or unstable azides.
    
  • Exothermicity: The oxidation of the hydrazine moiety is highly exothermic (

    
    ). In a bulk waste container, this heat can boil solvents, leading to pressure explosions.
    
  • Professional Incineration: High-temperature incineration (>1000°C) ensures complete mineralization of the pyridine ring and hydrazine group into

    
    , 
    
    
    
    , and
    
    
    (scrubbed), eliminating the risk of toxic byproducts.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.[1][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (n.d.).[1] Hydrazine Derivatives Safety and Hazards.[1][2][3][6][9] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Hydrazine.[1][2][3][6][9][Link][1]

Sources

Handling

Technical Safety Guide: Operational Handling of 2-Hydrazino-5-(methoxymethyl)pyridine

Topic: Personal protective equipment for handling 2-Hydrazino-5-(methoxymethyl)pyridine Audience: Researchers, scientists, and drug development professionals. Format: Technical Safety & Operational Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Hydrazino-5-(methoxymethyl)pyridine Audience: Researchers, scientists, and drug development professionals. Format: Technical Safety & Operational Guide.

Executive Safety Assessment

Handling 2-Hydrazino-5-(methoxymethyl)pyridine requires a safety protocol that addresses two distinct chemical moieties: the pyridine ring (irritant, potential CNS depressant) and the hydrazine functional group (potent reducing agent, skin sensitizer, and potential genotoxin).

Unlike standard organic intermediates, the hydrazine moiety introduces a "silent" risk: high skin permeability combined with delayed sensitization. Standard nitrile gloves often provide insufficient breakthrough protection against hydrazine-containing solutions. This guide prioritizes a redundant barrier system to ensure zero-contact handling.

Core Hazard Profile
Hazard ClassGHS Classification (Predicted/Analog)Operational Implication
Acute Toxicity Cat 3 (Oral/Dermal)Fatal if swallowed; toxic in contact with skin.[1]
Skin Sensitization Cat 1 (Sub-category 1A/1B)Irreversible allergic response possible upon single exposure.
Genotoxicity Cat 2 (Suspected)Treat as a potential mutagen; use closed systems where possible.
Reactivity Reducing AgentIncompatible with strong oxidizers (peroxides, nitric acid).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The "Standard Lab Kit" is insufficient; specific upgrades are required.

A. Hand Protection: The "Double-Shell" Protocol

Scientific Rationale: Hydrazine derivatives have low molecular weights and high polarity, allowing them to permeate standard 4-mil nitrile gloves in <15 minutes.

  • Layer 1 (Inner): 4-mil Nitrile (Tactility).

  • Layer 2 (Outer): Laminate Film (Silver Shield/Norfoil) or Thick Butyl Rubber (0.7mm).

    • Note: If handling the solid powder only, double 5-mil Nitrile is acceptable if changed immediately upon contamination. If handling solutions, Laminate is mandatory.

B. Respiratory & Inhalation Control

Rationale: The methoxymethyl group may increase volatility compared to the parent hydrazinopyridine.

  • Primary Control: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges. Do not rely on N95 masks for hydrazine vapors.

C. Eye & Body Defense[3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the corrosivity of the hydrazine functionality.

  • Body: Tyvek® lab coat (disposable) over standard cotton lab coat. This prevents accumulation of the sensitizer on reusable fabric.

PPE Summary Table
Protection ZoneRecommended EquipmentCritical Specification
Hands (Solids) Double NitrileMinimum 5 mil thickness (outer).
Hands (Liquids) Laminate (Silver Shield)>480 min breakthrough time.
Eyes Splash GogglesIndirect venting; anti-fog.
Body Tyvek Lab CoatElastic cuffs; liquid resistant.

Operational Protocol: Safe Handling Workflow

This workflow utilizes a "Zone Defense" strategy to prevent cross-contamination.

Step 1: Preparation (The "Cold" Zone)
  • Verify Quenching Agents: Prepare a saturated solution of Sodium Hypochlorite (Bleach) or Acetone (forms stable hydrazone) for emergency decontamination before opening the bottle.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a static-free disposable weigh boat inside a secondary container for transport.

Step 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Use a plastic spatula (avoid metal contact; hydrazines can reduce metal ions).

    • Technique: "Drop-wise" addition to the weigh boat. Never return excess material to the stock container.

  • Reaction Setup:

    • Dissolve the compound immediately. Avoid leaving the dry solid exposed to air/moisture, which can degrade the hydrazine moiety.

    • Solvent Choice: Alcohols (MeOH/EtOH) are common, but ensure no ketones (Acetone) are used as solvents unless the intention is to protect the hydrazine.

Step 3: Decontamination & Doffing
  • Wipe Down: Clean all tools (spatulas, flask necks) with a 10% bleach-soaked wipe inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for handling spills and waste, ensuring the hydrazine group is neutralized or contained.

SafetyWorkflow Start Start: Handling 2-Hydrazino-5-(methoxymethyl)pyridine StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PPE_Solid PPE: Double Nitrile Gloves + Tyvek Sleeves Solid->PPE_Solid Weighing Weigh inside Fume Hood (Static Control) PPE_Solid->Weighing WasteGen Waste Generation Weighing->WasteGen PPE_Liquid PPE: Silver Shield Laminate Gloves (Impermeable to Hydrazines) Liquid->PPE_Liquid PPE_Liquid->WasteGen Segregation Segregate: DO NOT MIX with Oxidizers or Ketones WasteGen->Segregation Disposal Label: 'Toxic - Hydrazine Derivative' Request Professional Pickup Segregation->Disposal

Caption: Operational decision tree for PPE selection and waste segregation based on physical state.

Waste Disposal & Emergency Response

Crucial Warning: Do not mix hydrazine waste with oxidizers (e.g., Chromic acid, Peroxides) or Ketones (e.g., Acetone, MEK) in the main waste stream.

  • Oxidizers: Risk of exothermic reaction/explosion.

  • Ketones: Forms hydrazones, altering the chemical profile and potentially complicating disposal analysis.

Disposal Protocol
  • Segregation: Collect all solid waste (gloves, weigh boats, paper towels) in a dedicated wide-mouth jar labeled "Solid Toxic Waste: Hydrazine Contaminated."

  • Liquid Waste: Collect in a glass bottle.

    • Label: "Hazardous Waste - 2-Hydrazino-5-(methoxymethyl)pyridine - TOXIC / REDUCING AGENT."

    • pH Control: Keep neutral or slightly alkaline. Acidic conditions can increase the volatility of certain hydrazine salts or byproducts.

  • Spill Cleanup:

    • Small Solid Spill: Cover with wet paper towels (water) to prevent dust, then wipe up.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels alone (surface area risk). Treat the debris with dilute hypochlorite solution after collection in the fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Hydrazine Derivatives. PubChem. Available at: [Link]

Sources

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